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  • Product: (2-Hydroxyethyl) hydrogen adipate
  • CAS: 94109-19-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (2-Hydroxyethyl) Hydrogen Adipate

Executive Summary (2-Hydroxyethyl) hydrogen adipate (HEHA) serves as a critical bifunctional intermediate in the synthesis of biodegradable polyesters, prodrug linkers, and cross-linking agents. Its structure—possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Hydroxyethyl) hydrogen adipate (HEHA) serves as a critical bifunctional intermediate in the synthesis of biodegradable polyesters, prodrug linkers, and cross-linking agents. Its structure—possessing one free carboxylic acid and one primary hydroxyl group—renders it inherently unstable toward self-polymerization (polyesterification) under standard thermal conditions.

This guide addresses the primary synthetic challenge: statistical selectivity . Reacting a diacid (adipic acid) with a diol (ethylene glycol) naturally favors the formation of oligomers or the thermodynamic sink, bis(2-hydroxyethyl) adipate (the diester). To isolate the mono-ester (HEHA), researchers must employ kinetic control or high-dilution strategies.

This document outlines two distinct protocols:

  • Biocatalytic Desymmetrization: A high-precision enzymatic route using Candida antarctica Lipase B (CALB) for maximum selectivity.

  • Stoichiometric Chemical Synthesis: A robust, scalable acid-catalyzed method relying on statistical probability and rigorous purification.

Part 1: Mechanistic Principles & The Statistical Challenge

The synthesis of HEHA is a classic example of a competitive consecutive reaction in an


 system.
The Selectivity Problem

When Adipic Acid (AA) reacts with Ethylene Glycol (EG), three outcomes are possible:

  • Mono-esterification (Target): Formation of HEHA.

  • Di-esterification (Over-reaction): HEHA reacts with another EG molecule (or AA reacts with two EG) to form Bis(2-hydroxyethyl) adipate.

  • Polycondensation: HEHA reacts with itself (head-to-tail) to form oligomers.

According to Flory-Stockmayer theory, an equimolar ratio (1:1) inevitably leads to a broad molecular weight distribution (oligomers). To favor the mono-ester , one reagent must be present in significant excess to statistically minimize the likelihood of the mono-ester encountering a reactive partner that leads to the diester.

ReactionPathways cluster_conditions Critical Control Parameters AA Adipic Acid (Diacid) HEHA (2-Hydroxyethyl) hydrogen adipate (Target Mono-ester) AA->HEHA + EG (k1) EG Ethylene Glycol (Diol) BHEA Bis(2-hydroxyethyl) adipate (Diester Impurity) HEHA->BHEA + EG (k2) Olig Oligo/Polyesters (Polymerization) HEHA->Olig + HEHA (Self-rxn) Stoich Stoichiometry: High AA:EG Ratio favors Mono Cat Catalyst: Enzymatic vs. Acid

Figure 1: Reaction pathways showing the competitive nature of mono-ester vs. di-ester and polymerization formation.

Part 2: Synthetic Strategies & Protocols

Protocol A: Biocatalytic Synthesis (High Selectivity)

Best for: High purity requirements, lab-scale, heat-sensitive applications. Mechanism: Candida antarctica Lipase B (CALB) acts as a selective catalyst. Immobilized CALB (e.g., Novozym 435) prefers the formation of the mono-ester at lower conversions due to steric constraints in the enzyme active site.

Materials
  • Adipic Acid (Reagent Grade, >99%)

  • Ethylene Glycol (Anhydrous)

  • Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent)

  • Solvent: 1,4-Dioxane or tert-Amyl alcohol (hydrophobic solvents preserve enzyme activity)

  • Molecular Sieves (4Å) to scavenge water.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve Adipic Acid (10 mmol, 1.46 g) and Ethylene Glycol (10 mmol, 0.62 g) in 1,4-Dioxane (50 mL). Note: While equimolar ratios are risky chemically, enzymes provide kinetic selectivity.

  • Catalyst Addition: Add Novozym 435 (10% w/w relative to total monomers). Add 1.0 g of activated 4Å molecular sieves.

  • Incubation: Incubate the mixture at 50°C (strictly controlled) in an orbital shaker (200 rpm).

    • Why 50°C? CALB denatures above 60°C; lower temperatures reduce reaction rate but improve selectivity.

  • Monitoring: Monitor by TLC (Eluent: DCM:MeOH 95:5) every 2 hours. Look for the emergence of the mono-ester spot (Rf ~ 0.3-0.4) and limit the formation of the diester (Rf ~ 0.6).

  • Termination: Filter off the immobilized enzyme and molecular sieves to stop the reaction immediately upon optimal conversion.

  • Concentration: Remove solvent under reduced pressure (Rotary evaporator, <40°C).

Protocol B: Chemical Synthesis (Stoichiometric Control)

Best for: Scale-up, robust starting material generation. Mechanism: Uses a large excess of Adipic Acid to statistically ensure that any EG molecule reacting encounters an AA molecule rather than an already-formed HEHA molecule.

Materials
  • Adipic Acid (AA)[1][2][3][4]

  • Ethylene Glycol (EG)[1][2]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5 mol%)

  • Solvent: Toluene (for azeotropic water removal)

Step-by-Step Methodology
  • Stoichiometry Setup: Charge a 3-neck flask equipped with a Dean-Stark trap with Adipic Acid (50 mmol, 7.3 g) and Toluene (100 mL).

  • Heating: Heat to reflux (110°C) until AA is fully suspended/dissolved.

  • Addition: Add Ethylene Glycol (10 mmol, 0.62 g) dropwise over 30 minutes.

    • Critical: The 5:1 AA:EG ratio is essential. The excess acid ensures EG is the limiting reagent, pushing the reaction toward the mono-ester.

  • Catalysis: Add p-TsOH (0.05 mmol). Reflux for 3-4 hours, monitoring water collection in the Dean-Stark trap.

  • Work-up (Separation of Excess AA):

    • Cool the mixture to 0°C. Adipic Acid is poorly soluble in cold toluene and will precipitate.

    • Filter the white solid (mostly unreacted AA).

    • Concentrate the filtrate. The filtrate contains HEHA, some BHEA, and residual AA.

Part 3: Purification & Characterization

Purification is the most critical step due to the similar polarity of the species.

Purification Workflow (Flash Chromatography)

For both protocols, the crude residue requires fractionation.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Dichloromethane (DCM).

    • Gradient: Increase Methanol from 0% to 5%.

  • Elution Order:

    • Bis(2-hydroxyethyl) adipate (Diester): Elutes first (Least polar).

    • (2-Hydroxyethyl) hydrogen adipate (Target): Elutes second.

    • Adipic Acid: Elutes last (Most polar, often streaks).

PurificationFlow cluster_fractions Elution Fractions Crude Crude Reaction Mixture (AA + HEHA + BHEA) Precip Cold Precipitation (Toluene/DCM) Crude->Precip Cool to 0°C SolidAA Solid: Unreacted Adipic Acid (Recycle) Precip->SolidAA Filter Filtrate Filtrate: HEHA + BHEA + Trace AA Precip->Filtrate Evaporate Column Flash Chromatography (SiO2, DCM -> 5% MeOH) Filtrate->Column Load F1 Frac 1: Diester (Discard) Column->F1 F2 Frac 2: HEHA (Target) Column->F2 F3 Frac 3: Residual Acid Column->F3

Figure 2: Purification workflow emphasizing the removal of excess starting material and diester byproduct.

Characterization Data[1][2][4][5][6][7][8][9]
ParameterExpected Value / ObservationInterpretation
Physical State Viscous colorless oil or low-melting solidHygroscopic; store under Argon at 4°C.
1H NMR (DMSO-d6)

12.0 (s, 1H, -COOH)
Confirms free acid group (absent in diester).
1H NMR (DMSO-d6)

4.05 (t, 2H, -COO-CH2-)
Ester linkage methylene.
1H NMR (DMSO-d6)

3.55 (t, 2H, -CH2-OH)
Terminal hydroxymethylene.
1H NMR (Symmetry) Adipate backbone CH2s are inequivalent The 4 central protons split into two distinct multiplets due to asymmetry, unlike the symmetric AA or BHEA.
Mass Spec (ESI) [M-H]- = 189.1Negative mode ionization of the carboxylic acid.

Part 4: References

  • BenchChem. (2-Hydroxyethyl) hydrogen adipate Structure and Properties. Retrieved from BenchChem. Link

  • PubChem. Bis(2-hydroxyethyl) adipate (Compound Summary - for structural comparison). National Library of Medicine. Link

  • Wallace, P. et al. Enzymatic Synthesis of Polyesters. MDPI Polymers. (Context on CALB selectivity). Link

  • ResearchGate. Kinetics of esterification of adipic acid and ethylene glycol. (Kinetic modeling of the AA+EG system). Link

  • GuideChem. Adipic acid monoesters synthesis data.Link

Sources

Exploratory

Spectroscopic characterization of (2-Hydroxyethyl) hydrogen adipate

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Hydroxyethyl) hydrogen adipate Foreword: A Molecule of Dual Functionality (2-Hydroxyethyl) hydrogen adipate (CAS No. 94109-19-0) stands as a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Hydroxyethyl) hydrogen adipate

Foreword: A Molecule of Dual Functionality

(2-Hydroxyethyl) hydrogen adipate (CAS No. 94109-19-0) stands as a molecule of significant interest in polymer science and material engineering. As the monoester of adipic acid and ethylene glycol, it possesses a unique bifunctional nature, featuring a terminal carboxylic acid, a primary alcohol, and an ester linkage. This structure makes it a valuable building block for creating advanced biodegradable polymers, plasticizers, and specialized coatings.[1] Precise structural confirmation and purity assessment are paramount for its application in sensitive fields such as drug development and advanced material formulation. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. Our approach is grounded in first principles, blending theoretical expectations with practical, field-proven methodologies to create a self-validating analytical workflow.

Molecular Structure and Analytical Strategy

A robust characterization workflow is not merely a sequence of experiments but an integrated strategy. Each technique provides a unique piece of the structural puzzle, and their combined data provides an unassailable confirmation of identity and purity.

cluster_0 Characterization Workflow Compound (2-Hydroxyethyl) hydrogen adipate Sample NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion FTIR->Conclusion MS->Conclusion

Caption: Integrated workflow for the comprehensive spectroscopic characterization of (2-Hydroxyethyl) hydrogen adipate.

The chemical structure, with carbons numbered for NMR assignment purposes, is presented below. This numbering scheme will be used throughout this guide.

M [M-H]⁻ m/z 189 F1 [M-H-H₂O]⁻ m/z 171 M->F1 - H₂O F2 [M-H-CO₂]⁻ m/z 145 M->F2 - CO₂ F3 [M-H-C₂H₄O]⁻ m/z 145 M->F3 - C₂H₄O F4 [M-H-C₂H₆O₂]⁻ m/z 127 M->F4 - C₂H₆O₂

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of (2-Hydroxyethyl) hydrogen adipate in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrument Setup (LC-MS):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

    • Equilibrate the LC system with the mobile phase. A simple isocratic flow can be used for direct infusion.

    • Set the ESI source parameters: optimize capillary voltage, nebulizer gas flow, and source temperature for maximum signal of a similar standard compound.

  • Data Acquisition:

    • Acquire a full scan MS spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform a data-dependent MS/MS experiment, selecting the most intense ion from the full scan (e.g., m/z 189 in negative mode) for collision-induced dissociation (CID).

    • Vary the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify fragment ions and confirm the proposed structure.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The true power of this multi-technique approach lies in the convergence of data. The molecular weight from MS must match the molecular formula confirmed by NMR. The functional groups identified by FTIR (hydroxyl, carboxylic acid, ester) must correspond to the chemical environments observed in the ¹H and ¹³C NMR spectra. By following the protocols and interpretive frameworks outlined in this guide, researchers, scientists, and drug development professionals can achieve an authoritative and robust spectroscopic characterization of (2-Hydroxyethyl) hydrogen adipate, ensuring its identity, purity, and suitability for its intended high-value applications.

References

  • MySkinRecipes. (n.d.). (2-HYDROXYETHYL) HYDROGEN ADIPATE. Retrieved from [Link]

  • Abraham, R. J. (2009). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 2-HEA (a) monomer and (b) polymer. Retrieved from [Link]

  • Crombie, L., & Haskins, N. J. (2001). Primary fragmentations by MS/MS of [M-H]--ions from dicarboxylic acids and their monoesters. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-hydroxyethyl) adipate. PubChem. Retrieved from [Link]

  • Dutcher, D. D., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Retrieved from [Link]

  • Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. Retrieved from [Link]

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. PubMed. Retrieved from [Link]

  • UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the starting reagent (2-hydroxyethyl methacrylate) and... Retrieved from [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). A. Nuclear Magnetic Resonance Spectroscopy • Part Two: Carbon-13 Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the 13C NMR Peak Assignment of (2-Hydroxyethyl) Hydrogen Adipate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Molecular Architecture (2-Hydroxyethyl) hydrogen adipate, a mono-ester of adipic acid and ethylene glycol, presents a unique mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Architecture

(2-Hydroxyethyl) hydrogen adipate, a mono-ester of adipic acid and ethylene glycol, presents a unique molecular structure with distinct chemical environments that are ideally suited for characterization by 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule possessing both a free carboxylic acid and a primary alcohol, in addition to an ester linkage, a thorough understanding of its 13C NMR spectrum is paramount for confirming its synthesis, assessing its purity, and understanding its chemical behavior in various applications, including as a potential building block in the development of novel polymers and pharmaceutical excipients. This guide provides a comprehensive analysis of the predicted 13C NMR spectrum of (2-Hydroxyethyl) hydrogen adipate, grounded in the fundamental principles of NMR spectroscopy and supported by empirical data from analogous structures.

Theoretical Framework for 13C NMR Peak Assignment

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the nucleus, resulting in a lower chemical shift (upfield). The presence of carbonyl groups in carboxylic acids and esters also significantly influences the chemical shifts of adjacent carbons.

To predict the 13C NMR spectrum of (2-Hydroxyethyl) hydrogen adipate, we will analyze the molecule by dissecting it into its constituent parts: the adipate backbone and the 2-hydroxyethyl chain. By comparing the expected chemical shifts with known data for adipic acid and ethylene glycol, and considering the effects of esterification, we can confidently assign each peak in the spectrum.

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms in (2-Hydroxyethyl) hydrogen adipate are numbered as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into NMR Spectrometer transfer->load setup Set Up Experimental Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference peak_pick Peak Picking and Assignment reference->peak_pick report Generate Report peak_pick->report

Figure 2: Experimental workflow for 13C NMR analysis.

Conclusion and Field-Proven Insights

The predicted 13C NMR peak assignments for (2-Hydroxyethyl) hydrogen adipate provide a robust framework for the structural elucidation of this molecule. The distinct chemical environments of the carbonyl carbons, the alpha and beta carbons of the adipate backbone, and the two unique carbons of the 2-hydroxyethyl moiety are expected to give rise to a well-resolved spectrum with eight distinct signals.

From a practical standpoint, it is important to consider the potential for peak broadening of the carboxylic acid and hydroxyl protons in the ¹H NMR spectrum, which can sometimes be exchanged with residual water in the solvent. While this is less of a concern for the carbon backbone in the ¹³C NMR spectrum, ensuring the use of high-purity deuterated solvents is always best practice for obtaining high-quality data. Furthermore, for quantitative analysis, a longer relaxation delay (D1) of at least five times the longest T₁ of the carbon nuclei should be employed to ensure accurate peak integration.

This in-depth guide, combining theoretical predictions with a detailed experimental protocol, serves as a valuable resource for researchers and scientists working with (2-Hydroxyethyl) hydrogen adipate and similar molecules. By following these guidelines, one can confidently acquire and interpret the 13C NMR spectrum, leading to a deeper understanding of the molecular structure and purity of this important chemical compound.

References

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3373. [Link]

  • Gable, K. P. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? (2018). Chemistry Stack Exchange. [Link]

  • Lesbani, A., Fitriliana, F., & Mohadi, R. (2015). Conversion of Cyclohexanone to Adipic Acid Catalyzed by Heteropoly Compounds. ResearchGate. [Link]

  • Reddit. (2019). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?[Link]

  • Interpreting NMR spectra. (n.d.). University of Puget Sound. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 40(5), 816-827. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3373. [Link]

Exploratory

FT-IR Analysis of (2-Hydroxyethyl) hydrogen adipate: A Guide to Functional Group Identification and Spectral Interpretation

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary (2-Hydroxyethyl) hydrogen adipate is a bifunctional molecule of significant interest in the development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-Hydroxyethyl) hydrogen adipate is a bifunctional molecule of significant interest in the development of biodegradable polymers, plasticizers, and drug delivery systems.[1][2] Its utility stems from the presence of three distinct functional groups: a terminal carboxylic acid, a central ester linkage, and a terminal primary alcohol. Verifying the structural integrity and purity of this monomer is paramount for ensuring the desired properties of downstream products. This technical guide provides an in-depth methodology for the analysis of (2-Hydroxyethyl) hydrogen adipate using Fourier Transform Infrared (FT-IR) Spectroscopy, a powerful and accessible technique for functional group identification.[3] We will explore the theoretical basis for its infrared spectrum, present a detailed interpretation of its characteristic absorption bands, and provide a self-validating experimental protocol using Attenuated Total Reflectance (ATR) FT-IR.

Introduction: The Analytical Imperative

The Molecular Versatility of (2-Hydroxyethyl) hydrogen adipate

(2-Hydroxyethyl) hydrogen adipate is synthesized from the partial esterification of adipic acid and ethylene glycol.[1] This structure, possessing a free carboxylic acid, an ester, and a hydroxyl group, makes it a valuable building block in polymer chemistry.[1][2] The distinct reactivity of these groups allows for various polymerization and cross-linking strategies, crucial for creating materials with tailored properties such as biodegradability and biocompatibility.[1][2] In drug development, polymers derived from this monomer can be engineered for controlled release applications. Given these high-value applications, a reliable analytical method to confirm its chemical identity is not just a quality control measure, but a foundational requirement for reproducible research and development.

FT-IR Spectroscopy: A First-Line Analytical Tool

FT-IR spectroscopy is an ideal technique for the qualitative analysis of molecules like (2-Hydroxyethyl) hydrogen adipate. The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, generating a unique spectral fingerprint of the molecule's functional groups.[3] It is rapid, non-destructive, and requires minimal sample preparation, making it an efficient tool for verifying chemical identity and assessing purity.[4][5]

Molecular Structure and Predicted Spectral Features

A predictive understanding of the FT-IR spectrum begins with a detailed examination of the molecule's constituent functional groups. The structure contains an alkyl backbone inherited from adipic acid and ethylene glycol, which will primarily contribute to C-H stretching and bending vibrations. More importantly, the three key functional groups will dominate the spectrum with characteristic, high-intensity absorption bands.

  • Carboxylic Acid (-COOH): This group is expected to produce a very broad O-H stretching band due to strong intermolecular hydrogen bonding (dimerization) and a sharp, intense C=O (carbonyl) stretching band.[6][7]

  • Ester (-COO-): The ester linkage is characterized by a strong C=O stretching absorption, typically at a slightly higher wavenumber than the carboxylic acid carbonyl, and two distinct C-O stretching bands.[8][9]

  • Primary Alcohol (-CH₂OH): This terminal group will contribute to the O-H stretching region and also produce a characteristic C-O stretching band.[10]

Caption: Key functional groups in (2-Hydroxyethyl) hydrogen adipate.

Detailed Interpretation of the FT-IR Spectrum

The FT-IR spectrum of (2-Hydroxyethyl) hydrogen adipate is a composite of the absorptions from its constituent groups. A systematic, region-by-region analysis is the most effective approach for a comprehensive interpretation.

The O-H and C-H Stretching Region (4000 - 2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): The most prominent feature in this region is an extremely broad band appearing from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[6] This breadth is the classic signature of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

  • O-H Stretch (Alcohol): Superimposed on the carboxylic acid band, a separate, broad absorption centered around 3500-3200 cm⁻¹ from the terminal alcohol's O-H group is expected. The presence of intermolecular hydrogen bonding between alcohol groups or between the alcohol and other functional groups contributes to this broadening.[10][11]

  • C-H Stretch (Alkyl): Just below 3000 cm⁻¹, a series of sharp, strong peaks will appear between 2960 cm⁻¹ and 2850 cm⁻¹. These are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (-CH₂-) groups in the molecule's backbone.[10][12]

The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)

This region is diagnostically critical as it typically contains two distinct, strong, and sharp carbonyl absorptions.

  • Ester C=O Stretch: A strong band is expected around 1740-1735 cm⁻¹ .[13][14] This is the characteristic absorption for the carbonyl group in a saturated aliphatic ester.

  • Carboxylic Acid C=O Stretch: A second strong band will appear at a slightly lower wavenumber, typically around 1710-1700 cm⁻¹ .[15] The position is lowered relative to the ester due to the influence of the hydrogen-bonded dimer structure, which slightly weakens the C=O bond.[6] The presence of these two well-resolved peaks is strong evidence for the coexistence of both functional groups.

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of complex absorptions, including C-O stretching and various bending vibrations. While a full assignment is complex, the most diagnostically useful bands are the C-O stretches.

  • C-O Stretches: Esters exhibit two characteristic C-O stretching bands.[8] One, from the C(=O)-O portion, is expected to be a strong band between 1300-1200 cm⁻¹ . The second, from the O-CH₂ portion, will appear between 1150-1050 cm⁻¹ . The carboxylic acid also contributes a C-O stretching band in the 1320-1210 cm⁻¹ range, which will likely overlap with the ester C-O stretch.[6] The C-O stretch from the primary alcohol group is also expected as a strong band around 1050 cm⁻¹ .

Summary of Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Shape
3300 - 2500Carboxylic AcidO-H Stretch (H-bonded)Strong, Very Broad
3500 - 3200AlcoholO-H Stretch (H-bonded)Strong, Broad
2960 - 2850Alkyl (-CH₂-)C-H StretchStrong, Sharp
~1735EsterC=O StretchStrong, Sharp
~1700Carboxylic AcidC=O Stretch (H-bonded)Strong, Sharp
1470 - 1450Alkyl (-CH₂-)C-H Bend (Scissoring)Medium
1320 - 1210Carboxylic Acid / EsterC-O StretchStrong
1150 - 1050Ester / AlcoholC-O StretchStrong
950 - 910Carboxylic AcidO-H Bend (Out-of-plane)Medium, Broad

Self-Validating Experimental Protocol: ATR-FT-IR

To ensure the generation of high-quality, reproducible data, a robust experimental protocol is essential.

Rationale for Attenuated Total Reflectance (ATR)

For a sample like (2-Hydroxyethyl) hydrogen adipate, which may be a viscous liquid or waxy solid, ATR is the superior sampling technique.[16] Its primary advantages include:

  • Minimal Sample Preparation: A small amount of the sample is simply placed directly onto the ATR crystal.[4] This eliminates the need for grinding KBr pellets or filling liquid cells, which can be time-consuming and introduce variability.[17][18]

  • Reproducibility: The path length of the measurement is constant and determined by the properties of the ATR crystal and the infrared radiation, leading to highly reproducible spectra.[19]

  • Ease of Cleaning: The crystal surface can be easily cleaned with an appropriate solvent, preventing sample cross-contamination.[16]

cluster_prep 1. Instrument Preparation cluster_sample 2. Sample Analysis cluster_process 3. Data Processing & Cleanup p1 Verify Crystal is Clean p2 Collect Background Spectrum (Clean Crystal vs. Air) p1->p2 s1 Apply Small Sample Drop to Center of ATR Crystal p2->s1 Ready for Sample s2 Lower Pressure Clamp (Ensure Good Contact) s1->s2 s3 Collect Sample Spectrum (e.g., 4 cm⁻¹ res, 32 scans) s2->s3 d1 Perform ATR Correction (If available in software) s3->d1 Data Acquired d2 Baseline Correction d1->d2 d3 Clean Crystal Thoroughly (e.g., with Isopropanol) d2->d3

Caption: Standard Operating Procedure for ATR-FT-IR Analysis.

Step-by-Step Methodology
  • Instrument and Accessory Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond or ZnSe) meticulously with a solvent that will dissolve the analyte but not damage the crystal (e.g., isopropanol), followed by a final wipe with a non-volatile solvent like hexane if needed. Use a soft, lint-free tissue.

    • Verify the cleanliness of the crystal by collecting a spectrum and ensuring no significant peaks are present.

  • Background Collection (Self-Validating Step):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be ratioed against the sample spectrum. A stable background is critical for data quality.

  • Sample Application:

    • Place a small amount of the (2-Hydroxyethyl) hydrogen adipate sample directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Inconsistent contact is a primary source of poor-quality ATR spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Typical acquisition parameters for routine identification are:

      • Spectral Range: 4000 - 600 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • The resulting spectrum should be automatically ratioed against the background to produce a spectrum in absorbance units.

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure the absorbance baseline is flat at zero.

    • Thoroughly clean the sample from the ATR crystal and pressure arm tip using an appropriate solvent.

Conclusion

The FT-IR spectrum of (2-Hydroxyethyl) hydrogen adipate provides a definitive fingerprint for its chemical identity. The key diagnostic features are the simultaneous presence of a very broad O-H stretch (3300-2500 cm⁻¹), two distinct C=O stretching peaks for the ester (~1735 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), and a series of strong C-O stretching bands in the fingerprint region. By employing a systematic ATR-FT-IR protocol, researchers, scientists, and drug development professionals can rapidly and reliably verify the integrity of this crucial monomer, ensuring the quality and reproducibility of their work in polymer synthesis and material science. This foundational analysis is the first step in more advanced studies, such as monitoring the kinetics of polymerization or assessing the chemical changes during material degradation.

References

  • ResearchGate. (n.d.). FT-IR spectrum of adipic acid. Retrieved February 1, 2026, from [Link]

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  • Kummara, S., et al. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. PubMed. Retrieved February 1, 2026, from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of the starting reagent (2-hydroxyethyl methacrylate) and.... Retrieved February 1, 2026, from [Link]

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  • MKS Instruments. (n.d.). Hydrogen Purity Analysis by FTIR. Retrieved February 1, 2026, from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved February 1, 2026, from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved February 1, 2026, from [Link]

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  • Smith, B. C. (2022, October 1). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy Online. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 1, 2026, from [Link]

  • Frontiers. (n.d.). Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 1, 2026, from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 1, 2026, from [Link]

  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved February 1, 2026, from [Link]

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Foundational

Mechanism of formation of (2-Hydroxyethyl) hydrogen adipate

An In-depth Technical Guide to the Formation of (2-Hydroxyethyl) Hydrogen Adipate Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the formation mechanism of (2-Hydroxyethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Formation of (2-Hydroxyethyl) Hydrogen Adipate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the formation mechanism of (2-Hydroxyethyl) hydrogen adipate, a critical bifunctional intermediate in the synthesis of advanced polymers, coatings, and plasticizers.[1][2] We will dissect the core chemical principles, catalytic strategies, and kinetic considerations that govern its synthesis, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of a Bifunctional Building Block

(2-Hydroxyethyl) hydrogen adipate is the monoester formed from the reaction of adipic acid, a C6 dicarboxylic acid, and ethylene glycol, a simple diol.[3] Its value lies in its dual functionality: it possesses a terminal carboxylic acid group and a terminal hydroxyl group. This unique structure allows it to act as a versatile monomer in step-growth polymerization, enabling the precise engineering of polyesters and polyurethanes with tailored properties.[1][4] Its applications range from creating biodegradable polymers and environmentally friendly coatings to serving as a moisturizing agent in cosmetic formulations.[1]

Compound IUPAC Name CAS Number Molecular Formula Molar Mass
(2-Hydroxyethyl) hydrogen adipate6-((2-hydroxyethyl)oxy)-6-oxohexanoic acid94109-19-0C₈H₁₄O₅190.19 g/mol
Adipic AcidHexanedioic acid124-04-9C₆H₁₀O₄146.14 g/mol
Ethylene GlycolEthane-1,2-diol107-21-1C₂H₆O₂62.07 g/mol

The Core Reaction: Fischer-Speier Esterification

The formation of (2-Hydroxyethyl) hydrogen adipate is a classic example of the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6][7] The reaction is fundamentally an equilibrium process where a molecule of water is eliminated for every ester linkage formed.[7][8]

Overall Reaction: HOOC-(CH₂)₄-COOH + HO-CH₂-CH₂-OH ⇌ HOOC-(CH₂)₄-COO-CH₂-CH₂-OH + H₂O

Understanding and controlling this equilibrium is paramount to achieving a high yield of the desired monoester.

The Step-by-Step Acid-Catalyzed Mechanism

The generally accepted mechanism involves the activation of the carboxylic acid by a proton source, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of one of the carbonyl oxygens of adipic acid by an acid catalyst (H-A). This creates a highly reactive oxonium ion.

  • Nucleophilic Attack: The weakly nucleophilic hydroxyl group of ethylene glycol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs. A proton shifts from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (-OH₂⁺).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (A⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification Adipic Adipic Acid (R-COOH) Protonated_Acid Protonated Carbonyl Adipic->Protonated_Acid 1. Protonation Glycol Ethylene Glycol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate Glycol->Tetrahedral_Int 2. Nucleophilic Attack Catalyst_in H⁺ (Catalyst) Catalyst_in->Protonated_Acid 1. Protonation Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester 4. Water Elimination Water H₂O Ester (2-Hydroxyethyl) hydrogen adipate Protonated_Ester->Ester 5. Deprotonation Catalyst_out H⁺ (Regenerated)

Fig. 1: Acid-catalyzed Fischer-Speier esterification mechanism.

Catalysis: The Engine of the Reaction

The choice of catalyst is a critical experimental decision that influences reaction rate, selectivity, and overall process efficiency. While adipic acid itself can act as a weak Brønsted acid catalyst, external catalysts are almost always employed in industrial and laboratory settings.[11]

Homogeneous Acid Catalysts

Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and widely used.[12]

  • Mechanism of Action: They provide the high concentration of protons needed to efficiently activate the carboxylic acid as shown in the mechanism above.

  • Field Insights: While effective, these catalysts present challenges. They are corrosive, difficult to separate from the final product, and can lead to side reactions and product discoloration at high temperatures.[8][13] Neutralization and subsequent purification steps are mandatory, complicating the downstream process.

Lewis Acid Catalysts

Organometallic compounds, particularly titanates, serve as excellent Lewis acid catalysts. Tetrabutyl titanate [Ti(OBu)₄] is a prominent example studied for this specific reaction.[14][15][16]

  • Mechanism of Action: The Lewis acidic titanium center coordinates with the carbonyl oxygen of adipic acid. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethylene glycol. A detailed study described an eight-step mechanism for this catalytic pathway.[2][14]

  • Field Insights: Titanate catalysts are generally less corrosive and can lead to cleaner reactions with fewer side products compared to strong mineral acids. They are highly efficient, often requiring lower catalyst loading.

Enzymatic Catalysis: A Green Alternative

Biocatalysis represents a sustainable approach to ester synthesis. Immobilized lipases, such as Candida antarctica lipase B (CALB), are highly effective.[8][17]

  • Mechanism of Action: The enzyme utilizes a serine residue in its active site to form a covalent acyl-enzyme intermediate with adipic acid, which is then transferred to ethylene glycol.

  • Field Insights: Enzymatic synthesis offers unparalleled selectivity, often eliminating the formation of diester byproducts.[13] Reactions proceed under mild conditions (e.g., lower temperatures), reducing energy consumption and preventing thermal degradation of products.[13][17] The primary barrier is the higher cost of the enzyme and potential for slower reaction rates compared to traditional chemical catalysis.

Controlling the Outcome: Kinetics, Equilibrium, and Selectivity

As a reversible reaction, the synthesis requires strategic intervention to maximize product yield.[5][11] The principles of Le Châtelier are central to process design.

Shifting the Equilibrium

To drive the reaction toward the ester product, one or more of the following techniques are employed:

  • Water Removal: The continuous removal of water as it is formed is the most common and effective strategy. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus with a water-immiscible solvent like toluene or xylene.[5]

  • Excess Reactant: Using a large molar excess of one reactant, typically the less expensive and more easily removed ethylene glycol, shifts the equilibrium towards the products.[18] Ratios of glycol to acid can range from 5:1 to 9:1 to favor monoester formation.[18]

The Selectivity Challenge: Monoester vs. Diester

The primary side reaction is the formation of the diester, bis(2-hydroxyethyl) adipate, where both carboxylic acid groups have reacted with ethylene glycol.

HO-CH₂-CH₂-OOC-(CH₂)₄-COO-CH₂-CH₂-OH

Achieving high selectivity for the desired monoester is a key process challenge.

  • Stoichiometric Control: The most critical factor is the molar ratio of the reactants. A significant excess of ethylene glycol statistically favors the reaction of only one of the adipic acid's carboxyl groups.

  • Reaction Time and Temperature: The rate of the second esterification (monoester to diester) is generally slower than the first.[11] Therefore, carefully controlling the reaction time and temperature can halt the process after significant monoester formation but before substantial diester production. Monitoring the reaction's progress by titrating for the remaining acid content (i.e., determining the acid number) is a crucial in-process control.[19]

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a self-validating, step-by-step methodology for the synthesis of (2-Hydroxyethyl) hydrogen adipate using a traditional acid catalyst and azeotropic water removal.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Charge Reactor: - Adipic Acid (1 eq) - Ethylene Glycol (5 eq) - Toluene B Equip with: - Stirrer - Thermometer - Dean-Stark Trap - Condenser C Add Catalyst (p-TSA, 0.02 eq) A->C D Heat to Reflux (~110-120 °C) C->D E Collect Water in Dean-Stark Trap D->E F Monitor Progress (Acid Number Titration) E->F G Cool to RT F->G H Neutralize Catalyst (e.g., NaHCO₃ wash) G->H I Separate & Wash Organic Layer H->I J Dry (e.g., MgSO₄) & Filter I->J K Remove Solvent (Rotary Evaporation) J->K L Purify Crude Product (Vacuum Distillation or Column Chromatography) K->L

Fig. 2: A typical experimental workflow for synthesis.

Methodology:

  • Reactor Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, Dean-Stark trap, and reflux condenser, combine adipic acid (1.0 equivalent), ethylene glycol (5.0 equivalents), and toluene (approx. 2 mL per gram of adipic acid).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill, and water will be collected in the arm of the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected or until the acid number of the reaction mixture stabilizes.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Extraction and Drying: Wash the organic layer subsequently with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil, which contains the product, unreacted ethylene glycol, and some diester, can be purified by high-vacuum distillation or flash column chromatography to isolate the pure (2-Hydroxyethyl) hydrogen adipate.

Conclusion

The formation of (2-Hydroxyethyl) hydrogen adipate is a nuanced esterification that requires a firm grasp of reaction mechanisms, catalysis, and chemical equilibrium. Success in synthesizing this valuable bifunctional molecule with high yield and purity hinges on the strategic selection of a catalyst and the rigorous control of reaction conditions to manage selectivity and drive the equilibrium to completion. While traditional acid catalysis remains a workhorse method, modern approaches using Lewis acids and enzymatic catalysts offer significant advantages in terms of efficiency, safety, and sustainability, paving the way for greener chemical manufacturing processes.

References

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  • Chen, L., Xu, J., & Zeng, Z. (2018). Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Korean Journal of Chemical Engineering, 35(8), 1642-1649.
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  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

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  • Isari, A. A., et al. (2013). Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. Journal of Industrial Microbiology and Biotechnology, 40(11), 1299-1306.
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Exploratory

A Comprehensive Technical Guide to the Solubility of (2-Hydroxyethyl) Hydrogen Adipate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of (2-Hydroxyethyl) hydrogen adipate (HEHA). Designed for researchers, scientists, and professionals in drug development and polymer chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of (2-Hydroxyethyl) hydrogen adipate (HEHA). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document moves beyond a simple data repository. In the absence of extensive published quantitative solubility data for HEHA, this guide emphasizes the fundamental principles governing its solubility, offers a predictive framework based on its molecular structure and analogous compounds, and provides detailed methodologies for its experimental determination.

Introduction: The Versatile Nature of (2-Hydroxyethyl) Hydrogen Adipate

(2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0), with the molecular formula C₈H₁₄O₅, is a unique bifunctional molecule synthesized from the partial esterification of adipic acid and ethylene glycol.[1] Its structure is distinguished by the presence of both a terminal carboxylic acid group and a hydroxyl group, which imparts a notable degree of polarity and reactivity.[1][2] This dual functionality makes HEHA a valuable intermediate in various chemical syntheses.[1]

In the pharmaceutical and materials science sectors, HEHA is increasingly recognized for its role as a monomer in the synthesis of biodegradable polymers and polyesters.[2] These polymers are crucial for developing advanced drug delivery systems, biocompatible medical implants, and environmentally friendly plasticizers.[1] Understanding the solubility of HEHA in various organic solvents is paramount for its purification, reaction engineering, and formulation into final products.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the system, specifically the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The principle of "like dissolves like" provides a foundational, qualitative understanding. For HEHA, its solubility is dictated by its capacity for hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Molecular Interactions of (2-Hydroxyethyl) hydrogen adipate:

  • Hydrogen Bond Donor: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can both donate a hydrogen atom to form a hydrogen bond with an acceptor atom (like oxygen or nitrogen) on a solvent molecule.

  • Hydrogen Bond Acceptor: The oxygen atoms in the carbonyl (C=O) and hydroxyl groups can accept hydrogen atoms from a donor solvent.

  • Polarity: The ester and carboxylic acid functionalities introduce significant polarity into the molecule.

  • Non-Polar Character: The butane backbone of the adipate moiety provides a degree of non-polar character.

Due to the prominent hydroxyl and carboxylic acid groups, HEHA is significantly more hydrophilic and is expected to have a higher solubility in polar solvents compared to its fully esterified counterparts like diethyl adipate.[1]

Predictive Solubility Profile of (2-Hydroxyethyl) Hydrogen Adipate

While specific quantitative data for HEHA is scarce, a reliable predictive solubility profile can be constructed by analyzing the known solubility of structurally related compounds.

Analog Analysis
  • Adipic Acid (Parent Compound): Adipic acid is described as being freely soluble in polar protic solvents like methanol and ethanol, and soluble in polar aprotic solvents like acetone.[3][4] Its solubility in water is moderate and increases significantly with temperature.[3][4]

  • Poly(ethylene adipate) (Polymer Analog): This polymer, which incorporates the repeating unit of HEHA's esterified form, is soluble in solvents such as chloroform, acetone, ethyl alcohol, and tetrahydrofuran (THF).[5]

  • Bis(2-hydroxyethyl) terephthalate (BHET) (Structural Analog): BHET shares the 2-hydroxyethyl ester feature with HEHA. It has been shown to be soluble in methanol, ethanol, and ethylene glycol.[6][7]

Based on this analysis, a predicted solubility profile for (2-Hydroxyethyl) hydrogen adipate is presented in Table 1.

Table 1: Predicted Solubility of (2-Hydroxyethyl) Hydrogen Adipate in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Ethylene Glycol, Acetic AcidHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and carboxylic acid groups of HEHA. Data from adipic acid and BHET supports this.[4][6][7][8]
Polar Aprotic Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with HEHA. The solubility of poly(ethylene adipate) in acetone and THF is a strong indicator.[5]
Non-Polar Hexane, Toluene, BenzeneLow to NegligibleThe lack of polarity and hydrogen bonding capability in these solvents prevents effective solvation of the highly polar functional groups of HEHA.[4]
Chlorinated Dichloromethane, ChloroformModerateThese solvents have some polarity and can interact with the ester group. The solubility of poly(ethylene adipate) in chloroform suggests moderate solubility for the monomer.[5]

Experimental Determination of Solubility

To obtain precise quantitative data, experimental measurement is essential. The isothermal saturation method followed by gravimetric analysis is a robust and widely used technique.

Experimental Workflow: Isothermal Saturation Method

The following diagram outlines the key steps for determining the solubility of (2-Hydroxyethyl) hydrogen adipate.

experimental_workflow Workflow for Isothermal Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute 1. Prepare HEHA Sample (Verify purity, dry) prep_solvent 2. Prepare Solvent (Select solvent, ensure dryness) add_excess 3. Add Excess HEHA to Solvent in a sealed vial prep_solvent->add_excess equilibrate 4. Equilibrate at Constant Temperature (Use shaker bath, allow sufficient time, e.g., 24-72h) add_excess->equilibrate sample 5. Sample Supernatant (Use filtered syringe to avoid solids) equilibrate->sample weigh_sample 6. Weigh Aliquot of Saturated Solution sample->weigh_sample evaporate 7. Evaporate Solvent (Under vacuum/gentle heat) weigh_sample->evaporate weigh_residue 8. Weigh Dry HEHA Residue evaporate->weigh_residue calculate 9. Calculate Solubility (e.g., in g/100g solvent) weigh_residue->calculate

Caption: Isothermal solubility determination workflow.

Detailed Protocol for Gravimetric Analysis

Objective: To determine the solubility of (2-Hydroxyethyl) hydrogen adipate in a given organic solvent at a specific temperature.

Materials:

  • (2-Hydroxyethyl) hydrogen adipate (of known purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker bath

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation:

    • Dry the (2-Hydroxyethyl) hydrogen adipate to a constant weight to remove any residual moisture.

    • Add a known volume of the selected solvent to several sealed glass vials.

  • Equilibration:

    • Add an excess amount of the dried HEHA to each vial. The presence of undissolved solid at the end of equilibration is crucial.

    • Place the vials in the temperature-controlled shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the bath for several hours to let the excess solid settle.

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a syringe filter. This prevents any undissolved solid from being transferred.

    • Dispense the saturated solution into a pre-weighed vial and record the total weight.

    • Remove the solvent by evaporation, typically in a drying oven at a temperature below the boiling point of the solvent and the melting point of HEHA, or under vacuum.

    • Once the solvent is fully evaporated and the residue is dry, weigh the vial containing the HEHA residue.

  • Calculation:

    • The mass of the saturated solution is the total weight minus the weight of the empty vial.

    • The mass of the dissolved HEHA is the weight of the vial with residue minus the weight of the empty vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved HEHA.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (2-Hydroxyethyl) hydrogen adipate:

  • Temperature: For most solid-liquid systems, solubility is an endothermic process, meaning that the solubility of HEHA will generally increase with increasing temperature. This relationship is crucial for processes like recrystallization.

  • Solvent Polarity: As discussed, the polarity and hydrogen-bonding capacity of the solvent are the most critical factors. A solvent that can effectively interact with both the polar and non-polar portions of the HEHA molecule will be most effective.

  • Purity of Solute and Solvent: Impurities can either increase or decrease solubility. The presence of water in organic solvents, for instance, can significantly alter the solubility of a polar compound like HEHA.

Conclusion and Applications in Drug Development

A thorough understanding of the solubility of (2-Hydroxyethyl) hydrogen adipate is indispensable for its effective use. In drug development, this knowledge is critical for:

  • Polymer Synthesis: Selecting appropriate solvents for the polymerization of HEHA into biodegradable polyesters used in controlled-release drug formulations.

  • Purification: Designing efficient crystallization processes to achieve high purity of the monomer, which is essential for producing well-defined polymers.

  • Formulation: Developing stable solutions or dispersions of HEHA-based materials for various pharmaceutical applications.

While a comprehensive public database of quantitative solubility data for (2-Hydroxyethyl) hydrogen adipate is not yet available, this guide provides the theoretical foundation, predictive tools, and experimental protocols necessary for researchers to confidently work with this versatile compound.

References

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Foundational

Unlocking Versatility: A Technical Guide to the Dual Reactivity of (2-Hydroxyethyl) Hydrogen Adipate

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract (2-Hydroxyethyl) hydrogen adipate stands as a pivotal bifunctional molecule, uniquely possessing both a termin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethyl) hydrogen adipate stands as a pivotal bifunctional molecule, uniquely possessing both a terminal carboxylic acid and a terminal hydroxyl group. This dual-functional nature is the cornerstone of its versatility, enabling it to act as a fundamental building block in a wide array of chemical syntheses. This guide elucidates the distinct reactivity of each functional group, explores their synergistic application in polymerization, and details its significance in the development of advanced materials, particularly within the biomedical and pharmaceutical fields. By providing a deep dive into the reaction mechanisms, experimental considerations, and practical applications, this document serves as a comprehensive resource for scientists leveraging this compound in polymer chemistry, drug delivery systems, and biodegradable material science.

Introduction: The Molecular Architecture of a Versatile Intermediate

(2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) is the monoester product resulting from the partial esterification of adipic acid with ethylene glycol.[1] Its structure is characterized by a six-carbon dicarboxylic acid backbone (adipic acid) where one carboxyl group has formed an ester with ethylene glycol, leaving the other carboxyl group free and exposing a terminal primary hydroxyl group from the ethylene glycol moiety.[1] This unique AB-type molecular architecture, containing two different reactive functional groups, is the source of its "dual reactivity".

Below is a summary of its key physicochemical properties:

PropertyValueSource
Molecular Formula C₈H₁₄O₅[1][2]
Molecular Weight 190.19 g/mol [1][2]
IUPAC Name 6-(2-hydroxyethoxy)-6-oxohexanoic acid[1][2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 8[2]

This structure is not merely a chemical curiosity; it is a strategically designed monomer for creating complex macromolecules and functionalized materials.

cluster_carboxyl Carboxyl Group (-COOH) Reactions cluster_hydroxyl Hydroxyl Group (-OH) Reactions main (2-Hydroxyethyl) Hydrogen Adipate ester Diester main->ester + Alcohol (Acid Catalyst) amide Amide main->amide + Amine acyl_chloride Acyl Chloride main->acyl_chloride + SOCl₂ ester2 Ester Formation main->ester2 + Carboxylic Acid adipic_acid Adipic Acid main->adipic_acid Oxidation leaving_group Good Leaving Group (e.g., Tosylate) main->leaving_group + Tosyl Chloride

Caption: Dual reactivity pathways of (2-Hydroxyethyl) hydrogen adipate.

The Power of Synergy: Self-Condensation and Polyesterification

The most powerful application of this dual reactivity is its ability to undergo self-polycondensation. As an AB-type monomer, the hydroxyl group of one molecule can react with the carboxylic acid group of another, forming an ester linkage and releasing a molecule of water. This process, repeated thousands of times, results in the formation of a long-chain polyester.

This polyesterification is a step-growth polymerization. The reaction's progress is governed by the efficient removal of the water byproduct to drive the equilibrium towards the polymer. High temperatures (150-220°C) and the use of a catalyst, such as tetrabutyl titanate, are common. [1]

node1 HO-(CH₂)₂-O-CO-(CH₂)₄-COOH polymer -[O-(CH₂)₂-O-CO-(CH₂)₄-CO]n- node1->polymer Self-Condensation (Heat, Catalyst) node2 HO-(CH₂)₂-O-CO-(CH₂)₄-COOH node3 ... water + n H₂O polymer->water

Caption: Polyesterification of (2-Hydroxyethyl) hydrogen adipate.

The resulting polyesters are often biodegradable, as the ester linkages are susceptible to hydrolysis. This makes them highly valuable for applications where transient material performance is required.

Applications in Drug Development and Material Science

The unique reactivity of (2-hydroxyethyl) hydrogen adipate makes it a key intermediate for high-value applications.

  • Biodegradable Polymers and Coatings: It serves as a primary building block for creating biodegradable polymers for use in environmentally friendly plasticizers, coatings, and adhesives. [1][3]* Biomaterials for Tissue Engineering: Polymers derived from this monomer can be fabricated into scaffolds for tissue engineering. The biodegradability of the scaffold can be tuned to match the rate of new tissue growth, providing temporary support before being safely resorbed by the body. [4]* Drug Delivery Systems: The resulting polyesters are excellent candidates for creating drug delivery vehicles like hydrogels and nanoparticles. [5][6]Bioactive agents can be encapsulated within a polymer matrix, and their release can be controlled by the gradual hydrolytic degradation of the polymer backbone. [7][8]This is crucial for developing sustained-release drug formulations.

  • Cross-linking and Resin Formulation: The dual functional groups allow it to act as a cross-linker in resin formulations, enhancing the mechanical properties and durability of the final material. [3]

Experimental Protocol: Synthesis of Poly(ethylene adipate)

This protocol describes a self-validating system for the synthesis of a polyester via melt polycondensation of (2-Hydroxyethyl) hydrogen adipate.

Objective: To synthesize a low-molecular-weight polyester and validate its formation using Fourier-Transform Infrared (FTIR) Spectroscopy.

Materials:

  • (2-Hydroxyethyl) hydrogen adipate (≥95%)

  • Tetrabutyl titanate (catalyst)

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump

Methodology:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and the distillation head. Ensure all glassware is oven-dried and assembled under a moisture-free atmosphere.

  • Charging the Reactor: Charge the flask with a known quantity of (2-Hydroxyethyl) hydrogen adipate (e.g., 100 g).

  • Inerting the System: Purge the system with nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Catalyst Addition: Add the tetrabutyl titanate catalyst (typically 200-500 ppm relative to the monomer weight) to the flask.

  • First Stage (Esterification):

    • Begin stirring and heat the mixture to 160-180°C.

    • Water will begin to evolve as the esterification reaction proceeds. This water will be collected in the receiving flask.

    • Maintain this temperature for 2-3 hours or until approximately 80-90% of the theoretical amount of water has been collected. The reaction mixture will become more viscous.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum (reducing pressure to <1 mmHg) over 30-60 minutes. This is critical to remove the remaining water and ethylene glycol (from potential side reactions), driving the polymerization to achieve a higher molecular weight.

    • Continue the reaction under vacuum for another 3-4 hours. The viscosity of the melt will increase significantly, which can be observed by the load on the mechanical stirrer.

  • Termination and Recovery:

    • Release the vacuum with nitrogen gas.

    • Stop heating and allow the polymer to cool under nitrogen.

    • The resulting polyester can be extruded or dissolved in a suitable solvent (e.g., chloroform, THF) for further analysis.

Self-Validation and Characterization:

  • FTIR Spectroscopy: The success of the polymerization is confirmed by comparing the FTIR spectra of the monomer and the final polymer.

    • Monomer Spectrum: A broad peak around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a distinct peak around 3200-3600 cm⁻¹ (O-H stretch of the alcohol) will be present.

    • Polymer Spectrum: A significant reduction or disappearance of the broad O-H stretch peaks should be observed. The characteristic ester C=O stretch (around 1735 cm⁻¹) will remain prominent. The absence of the O-H bands validates the consumption of the functional groups to form the polyester backbone.

Conclusion

(2-Hydroxyethyl) hydrogen adipate is a testament to elegant molecular design. Its dual reactivity is not a limitation but a gateway to immense synthetic possibilities. By understanding and controlling the distinct chemistries of its hydroxyl and carboxyl groups, researchers can construct a vast range of tailor-made polymers and materials. From creating biodegradable plastics that alleviate environmental burden to designing sophisticated drug delivery systems that improve therapeutic outcomes, the principles explained in this guide underscore the continued and growing importance of this versatile chemical intermediate in science and industry.

References

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Exploratory

CAS 94109-19-0: Technical Guide to (2-Hydroxyethyl) Hydrogen Adipate

[1] Executive Summary CAS 94109-19-0 , chemically known as (2-Hydroxyethyl) hydrogen adipate (or mono-2-hydroxyethyl adipate), is a bifunctional organic intermediate critical to the synthesis of biodegradable polyesters...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

CAS 94109-19-0 , chemically known as (2-Hydroxyethyl) hydrogen adipate (or mono-2-hydroxyethyl adipate), is a bifunctional organic intermediate critical to the synthesis of biodegradable polyesters and the safety profiling of pharmaceutical packaging.[1] Unlike active pharmaceutical ingredients (APIs) that target receptors, this compound serves two distinct roles in drug development:

  • Functional Monomer: It acts as an AB-type monomer (containing both carboxyl and hydroxyl groups) for synthesizing Poly(ethylene adipate) (PEA) , a biodegradable polymer used in controlled-release drug delivery systems.

  • Toxicological Biomarker: It is a primary hydrolytic metabolite of Di(2-ethylhexyl) adipate (DEHA) , a common plasticizer.[2] Its quantification is essential in Extractables & Leachables (E&L) studies to validate the safety of infusion sets and pharmaceutical packaging.

Part 1: Chemical Identity & Physicochemical Profiling

This section consolidates the fundamental chemical data required for formulation and analytical method development.

Table 1: Chemical Identity
PropertySpecification
Chemical Name (2-Hydroxyethyl) hydrogen adipate
Synonyms Adipic acid mono(2-hydroxyethyl) ester; 6-(2-Hydroxyethoxy)-6-oxohexanoic acid
CAS Number 94109-19-0
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
SMILES O=C(O)CCCCC(=O)OCCO
Functional Groups Carboxylic Acid (C-1), Primary Alcohol (C-8), Ester Linkage
Table 2: Physicochemical Properties
ParameterValue / CharacteristicRelevance to Drug Development
Physical State Viscous Liquid / Low-melting solidHandling requires heating for precise volumetric dosing in synthesis.
Solubility Soluble in alcohols, chloroform, DMSO; slightly soluble in water.Critical for selecting solvents during polymer synthesis or extraction from biological matrices.
pKa (Acid) ~4.43 (Carboxylic acid)Determines ionization state in physiological buffers; affects HPLC retention time.
LogP ~0.2 (Estimated)Indicates moderate hydrophilicity; suggests rapid clearance if released systemically.
Boiling Point ~340°C (at 760 mmHg)High boiling point allows for high-temperature melt polycondensation without monomer loss.

Part 2: Synthesis & Manufacturing Engineering

For researchers developing proprietary biodegradable polymers, controlling the synthesis of CAS 94109-19-0 and its subsequent polymerization is vital. The synthesis relies on the statistical esterification of adipic acid with ethylene glycol.

Mechanism of Synthesis & Polymerization

The formation of the mono-ester (CAS 94109-19-0) competes with the di-ester (bis(2-hydroxyethyl) adipate). Selective synthesis requires controlling the molar ratio of reactants.

Protocol Insight:

  • Excess Glycol: Using a 1:1 ratio yields a statistical mixture. A slight excess of Adipic Acid favors the mono-ester, but chromatographic purification is often required.

  • Catalysis: Acid catalysts (p-Toluenesulfonic acid) or organometallics (Stannous octoate) accelerate the esterification.

Visualization: Synthesis & Polymerization Workflow

The following diagram illustrates the pathway from raw materials to the biodegradable polymer, highlighting CAS 94109-19-0 as the critical intermediate.

SynthesisPathway Raw Raw Materials (Adipic Acid + Ethylene Glycol) Mono CAS 94109-19-0 (Mono-ester) Raw->Mono Esterification (150°C, Acid Cat.) Di Bis(2-hydroxyethyl) adipate (Di-ester Side Product) Raw->Di Excess Glycol Poly Poly(ethylene adipate) (Biodegradable Polymer) Mono->Poly Self-Polycondensation (Vacuum, >180°C) Di->Poly Transesterification Micro Drug-Loaded Microspheres Poly->Micro Emulsion Solvent Evaporation

Caption: Synthesis pathway converting raw monomers into CAS 94109-19-0 and subsequently into biodegradable drug delivery polymers.

Part 3: Applications in Drug Delivery (Pharmacology of the Excipient)

While CAS 94109-19-0 is not an active drug, the polymer derived from it, Poly(ethylene adipate) (PEA) , exhibits specific pharmacological advantages as a matrix.

Biodegradation Mechanism

PEA is an aliphatic polyester.[3][4] Upon exposure to physiological fluids, the ester bonds—originally formed by CAS 94109-19-0—are susceptible to hydrolysis.

  • Enzymatic Hydrolysis: Lipases and esterases accelerate surface erosion.

  • Bulk Hydrolysis: Water penetrates the matrix, cleaving the polymer back into adipic acid and ethylene glycol.

Controlled Release Systems

Researchers utilize PEA synthesized from CAS 94109-19-0 to encapsulate hydrophobic drugs (e.g., Ketoprofen, Ofloxacin).

  • Crystallinity Control: PEA is semi-crystalline. The ratio of CAS 94109-19-0 (linear units) impacts the melting point (~50°C) and degradation rate. Higher crystallinity = slower drug release.

  • Self-Assembly: Amphiphilic block copolymers can be made by reacting CAS 94109-19-0 with PEG, creating micelles that solubilize poorly soluble drugs.

Part 4: Analytical Characterization & Safety (E&L)

In the context of Extractables and Leachables (E&L) , CAS 94109-19-0 acts as a sentinel for plasticizer migration.

The Safety Context: DEHA Metabolism

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer used in PVC IV bags. When DEHA leaches into a drug solution and enters the body, it is rapidly metabolized.[5] CAS 94109-19-0 (and its structural analogs) appears as a transient intermediate before full hydrolysis to adipic acid.

Analytical Protocol: LC-MS/MS Detection

To detect this compound in biological fluids or drug formulations:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 mins.

  • Detection: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid group).

    • Target Ion: [M-H]⁻ at m/z ~189.

  • Sample Prep: Solid Phase Extraction (SPE) is recommended to remove protein/matrix interferences.

Visualization: Metabolic & Degradation Safety Pathway

This diagram maps the breakdown of the polymer/plasticizer into CAS 94109-19-0 and its final clearance, validating its safety profile.

Metabolism Source Source: Plasticizer (DEHA) or Polymer Implant (PEA) Metabolite Intermediate: (2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) Source->Metabolite Hydrolysis (Esterases) Final1 Adipic Acid (Excreted/Metabolized) Metabolite->Final1 Further Hydrolysis Final2 Ethylene Glycol (Metabolized to Oxalate/Glycolate) Metabolite->Final2 Further Hydrolysis Clearance Renal Clearance (Urine) Final1->Clearance Beta-oxidation / Excretion Final2->Clearance Hepatic Metabolism

Caption: Metabolic breakdown pathway showing CAS 94109-19-0 as the central hydrolytic intermediate before final clearance.

Part 5: Handling and Stability Recommendations

  • Storage: Store at 2–8°C. The ester bond is susceptible to hydrolysis; exposure to moisture will revert the compound to adipic acid and ethylene glycol.

  • Hygroscopicity: The free hydroxyl and carboxyl groups make it hygroscopic. Store under inert gas (Nitrogen/Argon).

  • Reactivity: Avoid strong bases (induces saponification) and strong oxidizing agents.

References

  • National Institutes of Health (NIH) . Di(2-ethylhexyl) adipate - Toxicity and Metabolism. PubChem.[6] Available at: [Link]

  • Nehring, A., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Grokipedia . Poly(ethylene adipate) Synthesis and Properties. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Physical Properties of Adipic Acid Mono-esters

Abstract Mono-esters of adipic acid represent a critical class of molecules, serving as key intermediates in organic synthesis and as functional components in pharmaceuticals, agrochemicals, and polymer science.[1] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mono-esters of adipic acid represent a critical class of molecules, serving as key intermediates in organic synthesis and as functional components in pharmaceuticals, agrochemicals, and polymer science.[1] Their utility is fundamentally governed by their physical properties, which dictate their behavior in various matrices and processes such as formulation, purification, and chemical reactions. This technical guide offers a comprehensive examination of the core physical properties of adipic acid mono-esters, including melting point, boiling point, density, and solubility. Beyond presenting empirical data, this document elucidates the underlying structure-property relationships that dictate these characteristics. It provides researchers, scientists, and drug development professionals with not only the data but also the causal understanding and field-proven methodologies required for practical application. Detailed, self-validating protocols for the experimental determination of these properties are provided to ensure accuracy and reproducibility in the laboratory.

Introduction to Adipic Acid and its Mono-esters

Adipic acid, known systematically as hexanedioic acid, is a linear dicarboxylic acid with the formula HOOC(CH₂)₄COOH.[2][3] It is a white, crystalline solid that serves as a major industrial monomer, most notably in the production of Nylon 6-6.[4] When one of its two carboxylic acid groups reacts with an alcohol to form an ester linkage, the resulting molecule is a mono-ester of adipic acid.

Chemical Structure and Nomenclature

The general structure of an adipic acid mono-ester features a six-carbon backbone with a terminal carboxylic acid group at one end and an ester group at the other. The identity of the ester is determined by the alkyl (R) group derived from the alcohol used in the esterification reaction.

The nomenclature reflects this structure; for example, the reaction of adipic acid with methanol yields monomethyl adipate, while reaction with ethanol yields monoethyl adipate.

G cluster_structure Structural Change cluster_properties Impact on Physical Properties Alkyl_Chain Increase Alkyl Chain Length (Methyl -> Ethyl -> Butyl) MW Increases Molecular Weight Alkyl_Chain->MW leads to Solubility Decreases Water Solubility Increases Organic Solvent Solubility Alkyl_Chain->Solubility directly influences VdW Increases van der Waals Forces MW->VdW BP Increases Boiling Point VdW->BP Volatility Decreases Volatility VdW->Volatility

Caption: Relationship between ester alkyl chain length and physical properties.

Standardized Methodologies for Physical Property Determination

To ensure data integrity and comparability across different laboratories, standardized protocols are essential. The following sections detail validated methods for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)

This method is a primary criterion for determining the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting point range. [5] Principle: A small, powdered sample is heated slowly in a sealed capillary tube, and the temperature range from the first sign of melting to complete liquefaction is observed. [6] Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and homogeneous. If necessary, crush the crystalline sample into a fine powder using a mortar and pestle. [5] * Take a capillary tube (sealed at one end) and tap the open end into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 1-2 mm. [7]2. Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Thiele tube). * If using a manual apparatus, ensure the capillary is attached to a thermometer with the sample aligned next to the thermometer bulb. [7]3. Measurement:

    • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time but is not the final recorded value. Allow the apparatus to cool sufficiently before the next step. * Accurate Determination: Begin heating again, but slow the rate of temperature increase to approximately 1-2°C per minute as you approach the approximate melting point. * Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

  • Reporting:

    • The result is reported as a melting point range (T₁ - T₂). For a pure compound, this range is typically sharp (0.5-1.0°C). * Perform at least two measurements. If results are not consistent, repeat with a fresh sample.

Self-Validation & Trustworthiness:

  • Calibration: Regularly calibrate the thermometer or the apparatus using certified melting point standards (e.g., benzoic acid, caffeine).

  • Heating Rate: A slow, controlled heating rate is critical for accuracy. Heating too quickly will result in a measured range that is erroneously high and broad. [7]

Caption: Experimental workflow for melting point determination.

Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Principle: A liquid is heated until its vapor pressure equals the external pressure. At this temperature, a rapid stream of bubbles will emerge from an inverted capillary. Upon cooling, the boiling point is the temperature at which the liquid is drawn back into the capillary. [8] Methodology:

  • Sample Preparation:

    • Add approximately 0.5 mL of the liquid mono-ester to a small test tube or fusion tube.

    • Take a standard melting point capillary tube (sealed at one end) and place it in the test tube with the open end down. [9]2. Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the assembly and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the sample is below the oil level. [8]3. Measurement:

    • Heat the apparatus gently and evenly. [10] * As the temperature rises, air will be expelled from the inverted capillary. As the boiling point is approached, a continuous and rapid stream of bubbles will emerge from the capillary tip. [8] * Once a vigorous stream of bubbles is observed, remove the heat source.

    • The liquid will begin to cool. The bubbling will slow and then stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point. [8]4. Reporting:

    • Record the temperature and the ambient barometric pressure. Boiling points are pressure-dependent, so this is critical information for data comparison.

Self-Validation & Trustworthiness:

  • Reference Standard: Determine the boiling point of a known pure liquid (e.g., distilled water, ethanol) to verify the accuracy of the thermometer and technique.

  • Rate of Cooling: Do not cool the apparatus too quickly, as this can lead to an inaccurate reading. The moment of liquid entry into the capillary should be clearly observable.

Protocol: Qualitative Solubility Assessment

This protocol establishes the solubility of a compound in various solvents, which is critical for selecting appropriate systems for reactions, extractions, and formulations.

Principle: A standardized amount of solute is mixed with a standardized amount of solvent. Solubility is determined by visual inspection for a single, clear phase. [11] Methodology:

  • Setup:

    • Label a series of small test tubes with the solvents to be tested (e.g., Water, Ethanol, Acetone, Toluene, Hexane).

    • For liquid samples: Add 2-3 drops (~0.1 mL) of the mono-ester to each test tube.

    • For solid samples: Add approximately 25 mg of the solid to each test tube.

  • Procedure:

    • To each tube, add the corresponding solvent dropwise, up to a total volume of ~1 mL.

    • After each addition, vortex or shake the tube vigorously for 10-20 seconds. [11] * Visually inspect the mixture against a contrasting background.

  • Observation & Classification:

    • Soluble: The substance completely dissolves, forming a single, clear, homogeneous phase.

    • Partially Soluble: Some of the substance dissolves, but a solid phase or cloudiness (in the case of immiscible liquids) remains.

    • Insoluble: The substance does not appear to dissolve at all. [12]4. Reporting:

    • Report the results qualitatively (e.g., "Soluble in ethanol," "Insoluble in water"). For a more quantitative approach, a full solubility study using the shake-flask method followed by chromatographic or gravimetric analysis can be performed. [13] Self-Validation & Trustworthiness:

  • Solvent Purity: Use high-purity solvents, as impurities can affect the solvency power.

  • Equilibration: For sparingly soluble compounds, allow sufficient time for equilibrium to be reached. This may involve agitation for an extended period (e.g., 24 hours) in a sealed container. [13]

Conclusion

The mono-esters of adipic acid are a functionally important class of molecules whose utility is directly linked to their physical properties. This guide has established that converting one of the carboxylic acid groups of adipic acid to an ester dramatically lowers the melting point by disrupting crystal packing and hydrogen-bonding symmetry. Furthermore, the properties of the resulting mono-ester can be systematically tuned by altering the length of the ester's alkyl chain; increasing chain length leads to higher boiling points, lower volatility, and a shift in solubility from polar to nonpolar solvents. By employing the standardized, self-validating protocols detailed herein, researchers and drug development professionals can confidently measure these properties, enabling informed decisions in synthesis, purification, and formulation design. This foundational understanding of the relationship between molecular structure and physical behavior is essential for harnessing the full potential of these versatile chemical intermediates.

References

  • University of Colorado Boulder. (n.d.). Melting point determination. Department of Chemistry. [Link]

  • The Good Scents Company. (n.d.). monomethyl adipate. TGSC Information System. [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Loudoun County Public Schools. [Link]

  • University of the Fraser Valley. (n.d.). DETERMINATION OF MELTING POINTS. Chemistry Department. [Link]

  • Edgar, K. J., et al. (2020). Effects of Molecular Structure on the Physical Properties of Fully Substituted Cellulose Esters of Aliphatic Acids. Polymers (Basel). [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Scribd. (n.d.). ORGANIC_CHEMISTRY_LABORATORY_PROCEDURES_4_MELTING POINT. [Link]

  • Scribd. (n.d.). Determination of Boiling Point. [Link]

  • Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. Department of Pharmacy. [Link]

  • LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]

  • National Center for Biotechnology Information. (n.d.). Monoisobutyl adipate. PubChem Compound Summary for CID 11252666. [Link]

  • Cheméo. (n.d.). Chemical Properties of Adipic acid, isobutyl pent-4-en-2-yl ester. [Link]

  • ResearchGate. (n.d.). Effect of Chain Length for Dicarboxylic Monomeric Units of Polyester Polyols on the Morphology, Thermal and Mechanical Properties of Thermoplastic Urethanes. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Department of Chemistry. [Link]

  • MDPI. (2022). Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. [Link]

  • PubMed. (2017). Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2019). Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). PMC. [Link]

  • Study.com. (n.d.). What is an Aliphatic Ester? - Definition, Synthesis & Solvent. [Link]

  • SpringerLink. (2018). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Characteristics and Applications of Adipic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Adipic Acid. PubChem Compound Summary for CID 196. [Link]

  • Wikipedia. (n.d.). Adipic acid. [Link]

  • ACS Publications. (1950). Aliphatic Esters - Properties and Lubricant Applications. Industrial & Engineering Chemistry. [Link]

  • PubMed. (1996). Effect of the Alkyl Chain Length of Monocarboxylic Acid on the Permeation Through Bilayer Lipid Membranes. [Link]

  • MDPI. (2018). Structure-Property Influence on the Amphiphilicity of Phenolipids. [Link]

Sources

Exploratory

(2-Hydroxyethyl) hydrogen adipate role as a metabolic intermediate

Technical Guide: (2-Hydroxyethyl) Hydrogen Adipate as a Transient Metabolic Intermediate Executive Summary (2-Hydroxyethyl) hydrogen adipate (HEHA) is a critical, albeit transient, metabolic intermediate primarily observ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (2-Hydroxyethyl) Hydrogen Adipate as a Transient Metabolic Intermediate

Executive Summary

(2-Hydroxyethyl) hydrogen adipate (HEHA) is a critical, albeit transient, metabolic intermediate primarily observed during the hydrolytic degradation of polyester-based biomaterials (such as Polyethylene Adipate) and specific prodrug architectures. Unlike endogenous metabolites, HEHA represents a "gateway species" bridging the gap between macromolecular xenobiotics and monomeric excretion products.

This guide provides a technical deep-dive for drug development professionals and polymer scientists, detailing the molecule’s physicochemical behavior, its enzymatic cleavage pathways, and validated protocols for its quantification in biological matrices.

Chemical Identity & Physiochemical Architecture

HEHA is an asymmetric mono-ester.[1] Its dual functionality—possessing both a free carboxylic acid and a primary hydroxyl group—makes it amphiphilic and highly reactive to esterases.[1]

PropertySpecificationRelevance to Metabolism
IUPAC Name 6-(2-Hydroxyethoxy)-6-oxohexanoic acidDefines enzymatic recognition sites.[1]
CAS Number 94109-19-0Distinct from Bis(2-ethylhexyl) adipate (DEHA).[1][2]
Molecular Weight 190.19 g/mol Low MW facilitates rapid renal clearance if not hydrolyzed.
pKa ~4.4 (Carboxyl)Ionized at physiological pH (7.4), increasing solubility.[1]
LogP ~0.2 (Predicted)Hydrophilic; resides in the aqueous cytosolic/interstitial phase.[1]

Distinction Alert: Do not confuse HEHA with 2-Hydroxyadipic acid (a metabolite of lysine degradation).[1] HEHA contains an ethylene glycol moiety esterified to adipic acid, whereas 2-hydroxyadipic acid is a hydroxylated fatty acid derivative.[1]

Metabolic Pathway: The Biodegradation Cascade

HEHA is rarely ingested directly; it is generated in situ via the enzymatic erosion of soft-segment polymers used in drug delivery systems (e.g., microspheres, sutures).

The Precursor Phase

Poly(ethylene adipate) (PEA) or PEG-adipate co-polymers are attacked by extracellular hydrolases (lipases, esterases).[1]

  • Enzymes: Candida antarctica Lipase B (CALB), Human Carboxylesterase 1 (hCES1).[1]

  • Mechanism: Random endo-scission creates oligomers, followed by exo-scission releasing HEHA.[1]

The Critical Node (HEHA Hydrolysis)

HEHA is the rate-limiting intermediate.[1] Its hydrolysis is often slower than the initial polymer breakdown due to the proximity of the charged carboxyl group, which can sterically hinder certain lipase active sites.

  • Reaction: HEHA + H₂O

    
     Adipic Acid + Ethylene Glycol[1]
    
  • Fate of Adipic Acid: Excreted unchanged in urine or undergoes

    
    -oxidation (minor pathway).[1]
    
  • Fate of Ethylene Glycol: Oxidized to Glycolaldehyde

    
     Glycolate 
    
    
    
    Oxalate (Toxicity Risk).[1]
Pathway Visualization

MetabolicPathway Polymer Poly(ethylene adipate) (Biomaterial Scaffold) Oligomer Oligomeric Adipates Polymer->Oligomer Surface Erosion (Lipases) HEHA (2-Hydroxyethyl) hydrogen adipate (The Intermediate) Oligomer->HEHA Exo-scission Adipic Adipic Acid (Renal Excretion) HEHA->Adipic Hydrolysis (hCES1) EG Ethylene Glycol HEHA->EG Hydrolysis Glycolaldehyde Glycolaldehyde (Toxic) EG->Glycolaldehyde ADH Enzyme Oxalate Oxalate (Nephrotoxicity) Glycolaldehyde->Oxalate Oxidation

Caption: The metabolic cascade of Poly(ethylene adipate) degradation. HEHA serves as the final mono-ester checkpoint before the release of potentially toxic ethylene glycol metabolites.

Experimental Protocol: Self-Validating Quantification

To study the kinetics of drug release or polymer degradation involving HEHA, a rigorous LC-MS/MS method is required. Standard UV detection is insufficient due to the lack of strong chromophores in the adipate backbone.

Methodology: Kinetic Profiling of HEHA

Objective: Quantify HEHA appearance and disappearance in simulated biological fluid (SBF) or plasma.

Step 1: Sample Preparation (Quenching)

  • Why: Ester hydrolysis continues after sampling.[1] You must freeze the metabolic state immediately.[1]

  • Protocol:

    • Aliquot 100 µL of reaction media.

    • Immediately add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acid stabilizes the ester; the organic solvent denatures the esterase).

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

Step 2: Solid Phase Extraction (SPE)

  • Validation Check: Direct injection of plasma clogs columns.[1] SPE is mandatory for biological matrices.[1]

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) 30 mg.[1]

  • Load: Supernatant from Step 1.

  • Wash: 5% Methanol in water (removes salts/proteins).[1]

  • Elute: 100% Methanol.[1] HEHA elutes here.

Step 3: LC-MS/MS Parameters [1]

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. HEHA is polar; expect early elution (~1.5 - 2.0 min).[1]

  • Ionization: ESI Negative Mode (Carboxylic acid ionizes well: [M-H]⁻).[1]

  • MRM Transition:

    • Precursor: 189.1 m/z ([M-H]⁻)

    • Product: 129.0 m/z (Loss of ethylene glycol fragment; diagnostic ion).[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma/SBF Sample Quench Acidic ACN Quench Sample->Quench Stop Hydrolysis Centrifuge Centrifuge 10k x g Quench->Centrifuge Remove Protein SPE SPE Extraction (HLB Cartridge) Centrifuge->SPE Clean Matrix LCMS LC-MS/MS (ESI-) SPE->LCMS Quantify (m/z 189->129)

Caption: Validated workflow for isolating HEHA from biological matrices. The acidic quench is the critical control point to prevent artificial hydrolysis.

Applications in Drug Development

Prodrug Linker Design

HEHA is utilized as a "self-immolative" or enzymatic linker.[1]

  • Strategy: A drug (with an amine or hydroxyl group) is conjugated to the carboxylic end of HEHA. The hydroxyl end of HEHA is conjugated to a PEG chain.

  • Mechanism: Upon administration, esterases cleave the PEG-HEHA bond.[1] The resulting free hydroxyl group on HEHA can trigger an intramolecular cyclization (if designed correctly) or simply facilitate further hydrolysis to release the active drug.

  • Benefit: Increases solubility of lipophilic drugs via the adipate spacer.

Safety Considerations (Toxicology)

When developing HEHA-releasing biomaterials, the Ethylene Glycol Equivalent (EGE) must be calculated.[1]

  • Threshold: The USP limit for ethylene glycol in drug products is strictly regulated (NMT 620 ppm).[1]

  • Calculation: 1 mole of HEHA releases 1 mole of Ethylene Glycol.[1]

    • Risk:[3][4] High-dose implants degrading rapidly could cause a local spike in oxalate (nephrotoxicity).[1]

    • Mitigation: Design polymer degradation rates to ensure EG release < 10 mg/day.

References

  • Enzymatic Degradation Mechanisms

    • Title: Mechanism and kinetics of the enzymatic hydrolysis of polyester nanoparticles by lipases.[5]

    • Source: Polymer Degradation and Stability (2006).[1][5]

    • URL:[Link]

  • Adipate Metabolism & Toxicology

    • Title: Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans.[1][6][7] (Provides context on adipate ester hydrolysis).

    • Source: Xenobiotica (1988).[1]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: (2-Hydroxyethyl) hydrogen adipate - Substance Information.[1][2][8]

    • Source: National Center for Biotechnology Information (PubChem).[1]

    • URL:[Link]

  • Analytical Methodologies (Ester Hydrolysis)

    • Title: Stability of ester-containing drugs: In vitro approaches to assess plasma stability and prodrug activation.[1]

    • Source: Journal of Pharmaceutical Sciences.[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Synthesis of Poly(ethylene adipate) via Self-Polycondensation of (2-Hydroxyethyl) Hydrogen Adipate

Abstract This document provides a comprehensive guide for the synthesis of poly(ethylene adipate) (PEA), a biodegradable and flexible aliphatic polyester, through the self-polycondensation of (2-hydroxyethyl) hydrogen ad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of poly(ethylene adipate) (PEA), a biodegradable and flexible aliphatic polyester, through the self-polycondensation of (2-hydroxyethyl) hydrogen adipate. This protocol is designed for researchers, scientists, and professionals in drug development and polymer chemistry. We will delve into the mechanistic underpinnings of this synthesis route, offer a detailed, step-by-step experimental protocol, and outline the necessary characterization techniques to validate the final product. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the polymerization process.

Introduction: The Rationale for Self-Polycondensation

Poly(ethylene adipate) (PEA) is a widely studied polyester due to its biodegradability, biocompatibility, and utility as a plasticizer.[1] Traditionally, PEA is synthesized via the polycondensation of a diacid (adipic acid) and a diol (ethylene glycol).[1] While effective, this approach requires precise stoichiometric control of two distinct monomers to achieve high molecular weights.

This protocol details an alternative and elegant approach: the self-polycondensation of a single bifunctional monomer, (2-hydroxyethyl) hydrogen adipate. This AB-type monomer possesses both a carboxylic acid and a hydroxyl functional group, allowing it to react with itself to form ester linkages and build the polymer chain.[2][3] The primary advantage of this method is the inherent stoichiometric balance, which can simplify the experimental setup and potentially lead to more controlled polymerization outcomes. The reaction proceeds by the formation of an ester bond between the hydroxyl group of one monomer and the carboxylic acid group of another, with the elimination of water.[4]

Mechanistic Overview

The self-polycondensation of (2-hydroxyethyl) hydrogen adipate is a step-growth polymerization. The reaction is typically catalyzed by a metal-based catalyst that activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.[4] The process is generally carried out at elevated temperatures to facilitate the reaction and under vacuum to effectively remove the water byproduct, thereby driving the equilibrium towards the formation of high molecular weight polymer.[4][5]

Experimental Protocol

Materials and Equipment

Materials:

  • (2-Hydroxyethyl) hydrogen adipate (monomer)

  • Tetraisopropyl titanate (TPT) or other suitable catalyst (e.g., stannous octoate, antimony trioxide)[1][6]

  • High-purity nitrogen gas

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller

  • Distillation condenser and receiving flask

  • Vacuum pump with a cold trap

  • Schlenk line or similar inert gas setup

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Monomer Preparation and Setup:

    • Place a precisely weighed amount of (2-hydroxyethyl) hydrogen adipate into the three-neck round-bottom flask.

    • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a receiving flask.

    • Rationale: A three-neck setup allows for simultaneous stirring, inert gas purging, and removal of the condensation byproduct.

  • Inert Atmosphere and Initial Heating:

    • Purge the system with high-purity nitrogen for at least 30 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.

    • Begin heating the flask to melt the monomer (typically around 100-120 °C) with gentle stirring.

    • Rationale: An inert atmosphere is crucial to prevent oxidative side reactions at high temperatures, which can lead to discoloration and degradation of the polymer.

  • Catalyst Addition and Oligomerization:

    • Once the monomer is completely melted and homogenous, add the catalyst (e.g., 25-50 mg/kg of TPT) via a syringe or powder funnel under a positive flow of nitrogen.[6]

    • Increase the temperature to 170-190 °C and stir for 2-3 hours. Water will begin to distill from the reaction mixture.

    • Rationale: This initial stage, often called oligomerization, allows for the formation of low molecular weight polymer chains. TPT is an effective catalyst for this transesterification-like reaction.[6]

  • Polycondensation under Vacuum:

    • Gradually increase the temperature to 220-240 °C.[6]

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.

    • Continue the reaction under these conditions for 4-6 hours, or until the desired viscosity is achieved. The viscosity of the melt will noticeably increase as the polymer chains grow.

    • Rationale: High temperature and vacuum are essential to drive the reaction to completion by efficiently removing the water byproduct, shifting the equilibrium towards the formation of high molecular weight polymer.[5]

  • Cooling and Polymer Recovery:

    • Once the polymerization is complete, discontinue the vacuum and introduce nitrogen back into the system to bring it to atmospheric pressure.

    • Turn off the heating and allow the polymer to cool to room temperature under a nitrogen atmosphere.

    • The resulting poly(ethylene adipate) will be a solid, waxy material. It can be removed from the flask once cooled. For easier removal, it is sometimes preferable to decant the molten polymer onto a suitable surface at the end of the reaction.

  • Purification (Optional):

    • Dissolve the crude polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol.

    • Filter the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Rationale: This precipitation step removes any unreacted monomer, oligomers, and catalyst residues.

Workflow Diagram

PolycondensationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomer 1. Add (2-Hydroxyethyl) hydrogen adipate to flask Setup 2. Assemble glassware and purge with Nitrogen Monomer->Setup Melt 3. Melt monomer (100-120°C) Setup->Melt Catalyst 4. Add Catalyst (TPT) Melt->Catalyst Oligo 5. Oligomerization (170-190°C, 2-3h) Water Distills Catalyst->Oligo Poly 6. Polycondensation (220-240°C, <1 mmHg, 4-6h) Viscosity Increases Oligo->Poly Cool 7. Cool under Nitrogen Poly->Cool Recover 8. Recover solid polymer Cool->Recover Purify 9. Purify via dissolution/precipitation Recover->Purify

Sources

Application

Application Note: A Practical Guide to the Lipase-Catalyzed Polycondensation of (2-Hydroxyethyl) hydrogen adipate

Abstract: This guide provides a comprehensive protocol for the enzymatic polymerization of (2-Hydroxyethyl) hydrogen adipate, yielding the biodegradable aliphatic polyester, poly(2-hydroxyethyl adipate). Leveraging the h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive protocol for the enzymatic polymerization of (2-Hydroxyethyl) hydrogen adipate, yielding the biodegradable aliphatic polyester, poly(2-hydroxyethyl adipate). Leveraging the high selectivity and mild reaction conditions of lipase catalysis, this method offers a sustainable alternative to traditional metal-catalyzed polymerization, producing polymers with high purity suitable for biomedical and pharmaceutical applications. This document details the underlying enzymatic mechanism, a step-by-step experimental workflow, and robust analytical methods for polymer characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Case for Enzymatic Polymerization

Aliphatic polyesters are a cornerstone of biodegradable polymer research, with significant applications in drug delivery, tissue engineering, and sustainable materials.[1] Poly(2-hydroxyethyl adipate) is a promising candidate in this class, owing to its hydrophilicity and potential for functionalization. Traditionally, the synthesis of such polyesters requires metal catalysts and high temperatures, which can lead to side reactions and metal contamination in the final product—a significant concern for biomedical applications.[2]

Enzymatic polymerization emerges as a powerful "green chemistry" alternative.[1] Lipases, particularly Candida antarctica Lipase B (CALB), have demonstrated remarkable efficacy in catalyzing polyester synthesis under mild conditions.[3] These biocatalysts offer exquisite chemo-, regio-, and enantioselectivity, minimizing byproducts and eliminating the need for toxic metal catalysts.[4]

This application note focuses on the polycondensation of (2-Hydroxyethyl) hydrogen adipate, an A-B type monomer possessing both a carboxylic acid (A) and a hydroxyl (B) functional group.[5] This structure allows for a direct self-condensation reaction, driven by lipase catalysis, to form the desired polyester. We present a validated, end-to-end protocol, from enzyme preparation to final polymer characterization, to empower researchers to reliably synthesize high-quality poly(2-hydroxyethyl adipate).

The "Why": Understanding the Lipase-Catalyzed Mechanism

The catalytic activity of lipase in polyester synthesis is a reversal of its natural hydrolytic function.[6] The reaction proceeds through a well-defined mechanism involving the enzyme's catalytic triad (typically Ser-His-Asp).[1]

Causality of the Key Steps:

  • Acylation (Enzyme Activation): The catalytic serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the monomer's carboxylic acid. This forms a tetrahedral intermediate which then collapses, releasing a water molecule and forming an acyl-enzyme intermediate. This is the "activated monomer" complex.[1][2]

  • Deacylation (Chain Propagation): The hydroxyl group of a second monomer (or the terminal hydroxyl of a growing polymer chain) acts as a nucleophile, attacking the acyl-enzyme intermediate. This step forms the new ester bond (the polymer backbone) and regenerates the enzyme's active site, allowing it to begin another catalytic cycle.

  • Equilibrium Shift: Polycondensation is an equilibrium-limited reaction. The continuous removal of the water byproduct is essential to drive the reaction forward and achieve high molecular weight polymers. This is typically accomplished by applying a vacuum.[2]

Below is a diagram illustrating this catalytic cycle.

Lipase Catalysis Mechanism Mechanism of Lipase-Catalyzed Polycondensation cluster_acylation cluster_deacylation Monomer Monomer (HO-R-COOH) AcylEnzyme Acyl-Enzyme Intermediate (Lipase-Ser-O-CO-R-OH) Monomer->AcylEnzyme Lipase_SerOH Lipase Active Site (Ser-OH) Lipase_SerOH->AcylEnzyme Dimer Elongated Polymer Chain (HO-Polymer-O-CO-R-OH) AcylEnzyme->Dimer Acylation_label Acylation Water_out H₂O PropagatingChain Monomer or Propagating Chain (HO-Polymer) PropagatingChain->Dimer Dimer:n->Lipase_SerOH:s Regenerated Lipase Deacylation_label Deacylation (Propagation)

Caption: Lipase-catalyzed polycondensation cycle.

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the synthesis and characterization of poly(2-hydroxyethyl adipate).

Materials and Equipment
Reagents & Consumables Equipment
(2-Hydroxyethyl) hydrogen adipate (≥98%)Schlenk flask or 3-neck round-bottom flask
Novozym® 435 (immobilized CALB)High-vacuum pump with cold trap
Molecular sieves (4 Å)Oil bath with magnetic stirrer and thermocouple
Toluene (anhydrous, ≥99.8%)Rotary evaporator
Chloroform (HPLC grade)Filtration apparatus
Methanol (ACS grade, cold)Vacuum oven
Deuterated chloroform (CDCl₃) for NMRNMR Spectrometer, GPC/SEC system, DSC, TGA

Expert Insight: The success of this polymerization hinges on maintaining an anhydrous environment. Pre-drying the enzyme and molecular sieves is a critical, non-negotiable step to prevent premature termination of polymer chains by water.[7]

Pre-Protocol: Enzyme and Reagent Preparation
  • Activate Molecular Sieves: Place 4 Å molecular sieves in an oven at 200°C under vacuum for at least 12 hours. Store in a desiccator.

  • Dry Novozym® 435: Dry the immobilized enzyme under vacuum at room temperature for 24 hours to remove adsorbed water. Store in a desiccator.

Workflow for Enzymatic Polymerization

The complete experimental workflow is outlined below.

Polymerization Workflow Experimental Workflow from Monomer to Characterized Polymer start Start: Reagent Prep setup 1. Reaction Setup - Add Monomer & Toluene - Add Dried Enzyme & Sieves start->setup polymerize 2. Polymerization - Heat to 70-90°C - Apply Vacuum (e.g., 150 mbar) - React for 24-72h setup->polymerize dissolve 3. Workup: Dissolution - Cool to RT - Add Chloroform polymerize->dissolve filter 4. Enzyme Removal - Filter mixture to separate immobilized enzyme dissolve->filter precipitate 5. Polymer Purification - Add filtrate to cold Methanol - Collect precipitate filter->precipitate dry 6. Drying - Dry polymer in vacuum oven at 40°C precipitate->dry characterize 7. Characterization - NMR, GPC, DSC, TGA dry->characterize end End: Purified Polymer characterize->end

Caption: Step-by-step experimental workflow.

Step-by-Step Polymerization Protocol
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Hydroxyethyl) hydrogen adipate (e.g., 5 g, 26.3 mmol) and anhydrous toluene (e.g., 10 mL).

  • Add pre-dried Novozym® 435 (typically 10% w/w of the monomer, e.g., 0.5 g) and activated molecular sieves (20% w/w of the monomer, e.g., 1.0 g).

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the contents to stir for 30 minutes under a gentle stream of nitrogen.

  • Gradually apply vacuum to the system (e.g., down to 150 mbar) to facilitate the removal of water.[8]

  • Continue the reaction for 48-72 hours. The viscosity of the solution will noticeably increase as the polymerization progresses.

Step-by-Step Purification Protocol
  • Termination and Dissolution: After the reaction period, cool the flask to room temperature and release the vacuum with nitrogen. Add chloroform (e.g., 20 mL) to dissolve the polymer product.[7]

  • Enzyme Recovery: Filter the solution to remove the immobilized enzyme and molecular sieves. The recovered Novozym® 435 can be washed with chloroform and dried for reuse.[8]

  • Precipitation: Slowly pour the clear filtrate into a beaker of cold (approx. 4°C) methanol with vigorous stirring. The polymer will precipitate as a white solid. The volume of methanol should be about 10 times the volume of the chloroform solution.

  • Collection and Drying: Decant the methanol and collect the polymer. Wash the polymer with fresh cold methanol. Dry the final product in a vacuum oven at 40°C until a constant weight is achieved.

Polymer Characterization: Validating the Outcome

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(2-hydroxyethyl adipate).

Structural Verification: NMR Spectroscopy
  • Protocol: Dissolve 5-10 mg of the dried polymer in ~0.7 mL of CDCl₃. Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Peaks: The spectra should confirm the formation of ester linkages. Key shifts are expected around 4.30 ppm (ester-adjacent -CH₂ protons) and 3.0 ppm (sulfide-adjacent -CH₂ protons, if applicable in modified versions).[9] Successful polymerization is indicated by the appearance of broad peaks corresponding to the polymer backbone, replacing the sharp peaks of the monomer.

  • Expected ¹³C NMR Peaks: Look for characteristic carbonyl peaks of the ester group and shifts in the carbons adjacent to the newly formed ester oxygen.

Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)
  • Protocol: Prepare a solution of the polymer in a suitable solvent like Tetrahydrofuran (THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection. Use polystyrene standards for calibration.

  • Data Interpretation: GPC analysis provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ). For enzymatic polycondensation, PDI values are typically between 1.5 and 2.5.[9]

Thermal Properties: DSC and TGA
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Seal 5-10 mg of the polymer in an aluminum pan. Heat the sample under a nitrogen atmosphere (e.g., from -80°C to 150°C at 10°C/min) to determine the glass transition temperature (T₉) and melting temperature (Tₘ).[10]

    • Insight: The T₉ provides information about the amorphous regions of the polymer, which is critical for understanding its mechanical properties at different temperatures.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Place 5-10 mg of the polymer in a TGA pan. Heat the sample under nitrogen (e.g., from 30°C to 600°C at 10°C/min).

    • Insight: TGA measures weight loss as a function of temperature, indicating the polymer's thermal stability and decomposition temperature (Tₔ).[5]

Summary of Expected Results

The following table summarizes typical parameters and expected outcomes for this protocol.

Parameter Condition / Expected Value Rationale / Significance
Enzyme Novozym® 435 (immobilized CALB)High stability and activity in organic media.[3]
Reaction Temp. 70 - 90 °COptimal balance between enzyme activity and stability.[7][8]
Reaction Time 48 - 72 hoursSufficient time to achieve high monomer conversion.
Vacuum ~150 mbarCrucial for removing water to drive the reaction forward.[8]
Mₙ (GPC) 1,500 - 5,000 g/mol Typical for enzymatic polycondensation.[9]
PDI (GPC) 1.5 - 2.5Broader distribution than living polymerizations.[9]
T₉ (DSC) -60 to -50 °CDependent on molecular weight; indicates amorphous nature.[9]
Tₔ (TGA) > 250 °CIndicates good thermal stability of the polyester backbone.

Conclusion

This application note provides a robust and scientifically grounded framework for the synthesis of poly(2-hydroxyethyl adipate) via lipase catalysis. By explaining the causality behind each step—from the necessity of an anhydrous environment to the role of vacuum in shifting reaction equilibrium—this guide equips researchers with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it. The use of CALB offers a sustainable and clean method to produce high-purity biodegradable polyesters, paving the way for advanced applications in drug delivery and biomedical materials science.

References

  • Greener Synthesis Route for Furanic-Aliphatic Polyester: Enzymatic Polymerization in Ionic Liquids and Deep Eutectic Solvents. (2022). American Chemical Society.
  • Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. MDPI.
  • Lipase catalyzed synthesis of silicone polyesters. PubMed.
  • Enzymatic synthesis of polyesters. (Patent).
  • Enzymatic synthesis of aliphatic and aromatic oligoesters at various...
  • Polymerization and characterization of 2-Hydroxyethyl acryl
  • Recent advances in the synthesis of aliphatic polyesters by ring-opening polymeriz
  • Kinetics and Mechanism of Candida antarctica Lipase B Catalyzed Solution Polymerization of ε-Caprolactone.
  • Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase.
  • Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC - NIH.
  • Enzyme-Catalyzed Synthesis of Unsaturated Aliphatic Polyesters Based on Green Monomers
  • (2-Hydroxyethyl)
  • Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature.
  • Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340. PubChem - NIH.
  • Enzymatic Synthesis of Functional PEGylated Adip
  • Enzymatic Synthesis of Functional PEGylated Adipate Copolymers.
  • Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Enzymatic Synthesis of Functional PEGylated Adip
  • Candida antarctica lipase B catalyzed polymerization of lactones: Effects of immobilization matrices on polymerization kinetics & molecular weight.
  • Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method.
  • Poly (glycerol adipate) (PGA) Backbone Modifications with a Library of Functional Diols: Chemical and Physical. I.R.I.S..
  • bis(2-hydroxyethyl) adipate | CAS No- 1700-12-5. Simson Pharma Limited.
  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.
  • Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. PMC - PubMed Central.

Sources

Method

Application Note: Synthesis of Biodegradable Poly(ethylene adipate) using (2-Hydroxyethyl) hydrogen adipate

Executive Summary This guide details the synthesis of Poly(ethylene adipate) (PEA) utilizing (2-Hydroxyethyl) hydrogen adipate as a single-component AB-type monomer . Unlike traditional A2 + B2 polycondensation (reacting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Poly(ethylene adipate) (PEA) utilizing (2-Hydroxyethyl) hydrogen adipate as a single-component AB-type monomer . Unlike traditional A2 + B2 polycondensation (reacting adipic acid with ethylene glycol), this method utilizes a pre-formed mono-ester to ensure perfect stoichiometric balance between hydroxyl and carboxyl groups. This "AB-monomer" strategy significantly enhances molecular weight control and reduces the formation of cyclic oligomers, making the resulting polymer highly suitable for biomedical applications , including drug delivery matrices and soft tissue engineering scaffolds.

Key Advantages of this Protocol:
  • Stoichiometric Precision: Eliminates the need to compensate for volatile diol loss (e.g., ethylene glycol evaporation).

  • Tunable Crystallinity: Produces semicrystalline polyesters with melting points (

    
    ) ideal for body-temperature degradation.
    
  • Green Chemistry Compatibility: Amenable to both bulk melt polycondensation and enzymatic routes.

Chemical Mechanism & Rationale[1][2]

The synthesis relies on Step-Growth Polycondensation . The monomer, (2-Hydroxyethyl) hydrogen adipate, contains both the nucleophile (hydroxyl, -OH) and the electrophile (carboxyl, -COOH) within the same molecule.

Reaction Scheme

[1]
Thermodynamics & Kinetics

The reaction is equilibrium-driven (


). To drive the reaction toward high molecular weight (High 

), the byproduct (water) must be continuously removed.
  • Carothers Equation Implication: To achieve a Degree of Polymerization (

    
    ) > 100, the extent of reaction (
    
    
    
    ) must exceed 0.99. This requires vacuum levels < 1 mbar during the final stage.
Pathway Visualization

The following diagram illustrates the progression from monomer to high-polymer, highlighting the critical water removal step.

ReactionPathway Monomer Monomer (2-Hydroxyethyl) hydrogen adipate Inter Tetrahedral Intermediate Monomer->Inter Nucleophilic Attack (Cat. Activation) Dimer Dimer (Ester Bond Formed) Inter->Dimer - H2O Water Byproduct: H2O (Must Remove) Inter->Water Polymer High MW Poly(ethylene adipate) Dimer->Polymer Step-Growth Propagation Polymer->Inter Chain End Reactivity

Figure 1: Step-growth mechanism for the self-condensation of (2-Hydroxyethyl) hydrogen adipate. Continuous removal of water is the driving force.

Experimental Protocols

We present two methodologies: Method A (Standard Melt Polycondensation) for high molecular weight, and Method B (Enzymatic Polymerization) for biomedical applications requiring metal-free synthesis.

Materials Required
ComponentGradeRole
(2-Hydroxyethyl) hydrogen adipate >98% PurityMonomer
Titanium(IV) isopropoxide (TTIP) 97%Catalyst (Method A)
Novozym 435 (Immobilized Lipase B)>5000 U/gCatalyst (Method B)[2]
Diphenyl Ether AnhydrousSolvent (Method B)
Chloroform-d 99.8% DNMR Solvent
Protocol A: High-Temperature Melt Polycondensation

Objective: Synthesis of High MW PEA (


 Da).
Workflow
  • Charging: Load 50.0 g (0.26 mol) of monomer into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Clausius-Clapeyron distillation head connected to a vacuum trap.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (0.1 wt% relative to monomer, ~50 mg).

    • Expert Insight: Ti catalysts are preferred over Antimony for aliphatic polyesters due to higher activity at moderate temperatures and lower toxicity concerns compared to heavy metals like Tin.

  • Stage 1: Oligomerization (Atmospheric Pressure)

    • Purge system with

      
       for 15 mins.
      
    • Heat to 160°C under continuous

      
       flow.
      
    • Stir at 150 rpm.

    • Duration: 2-4 hours.

    • Checkpoint: Monitor water collection in the receiver. Reaction mixture should turn from clear liquid to slightly viscous.

  • Stage 2: Polycondensation (Vacuum Ramp)

    • Increase temperature to 190°C .

    • Gradually apply vacuum over 1 hour to prevent bumping (Target: < 1 mbar).

    • Critical Step: High vacuum is essential here. The equilibrium must be shifted.

    • Maintain 190°C / <1 mbar for 4-6 hours.

  • Termination & Isolation:

    • Release vacuum with

      
      .
      
    • Pour the molten polymer onto a Teflon sheet or into cold methanol for precipitation (if purification is needed).

    • Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Enzymatic Polymerization (Green Route)

Objective: Metal-free, moderate MW polyester for drug delivery.

Workflow
  • Setup: In a 50 mL vial, dissolve 5.0 g of monomer in 5 mL of Diphenyl Ether (or perform in bulk if monomer is liquid at 60°C).

  • Catalyst: Add Novozym 435 (10 wt% relative to monomer).

    • Expert Insight: Lipase B from Candida antarctica is highly specific for ester formation and works well at mild temperatures, preventing thermal degradation.

  • Reaction:

    • Incubate at 60°C in an orbital shaker or with magnetic stirring.

    • Apply molecular sieves (4Å) in the headspace or use a vacuum (100 mbar) to remove water.

    • Duration: 24 - 48 hours.

  • Purification:

    • Dilute reaction mixture with Chloroform.

    • Filter off the immobilized enzyme (can be recycled).

    • Precipitate polymer in excess cold Methanol.

Process Visualization & Workflow

Workflow cluster_0 Method A: Melt Polycondensation cluster_1 Method B: Enzymatic Route StartA Charge Monomer + Ti(OiPr)4 Stage1 Oligomerization 160°C, N2 flow, 4h StartA->Stage1 Stage2 Polycondensation 190°C, <1 mbar, 6h Stage1->Stage2 Remove H2O StopA Isolate PEA Melt Stage2->StopA StartB Charge Monomer + Novozym 435 ReactB Incubation 60°C, Molecular Sieves, 48h StartB->ReactB FilterB Filter Enzyme ReactB->FilterB StopB Precipitate in MeOH FilterB->StopB

Figure 2: Comparative workflow for Melt (Industrial) vs. Enzymatic (Biomedical) synthesis routes.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following methods.

A. Nuclear Magnetic Resonance ( H-NMR)

Dissolve 10 mg of polymer in


.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation

4.30 Singlet (s)Ethylene glycol unit in ester linkage.

2.35 Triplet (t)

-methylene to carbonyl (Adipate).

1.65 Multiplet (m)

-methylene (Adipate backbone).

(End Group)
3.80 TripletDiagnostic for chain ends.

Self-Validation Logic:

  • Calculate

    
     by end-group analysis: Ratio of the integral at 4.30 ppm (Main chain) to 3.80 ppm (End group).
    
  • Success Criteria: The peak at 3.80 ppm should diminish significantly as reaction time increases.

B. Gel Permeation Chromatography (GPC)[5]
  • Eluent: THF or Chloroform at 1 mL/min.

  • Standards: Polystyrene (PS) or PMMA.

  • Expected Results:

    • Method A:

      
       10,000 - 30,000 Da; PDI 1.8 - 2.2.
      
    • Method B:

      
       2,000 - 8,000 Da; PDI 1.3 - 1.6.
      
C. Acid Value Titration
  • Dissolve polymer in Chloroform/Methanol (1:1). Titrate with 0.1 N KOH using Phenolphthalein.

  • Target: Acid Value < 2 mg KOH/g (indicates >99% conversion).

References

  • Poly(ethylene adipate) - Wikipedia . Wikipedia. Available at: [Link]

  • Enzymatic Synthesis of Functional PEGylated Adipate Copolymers . National Institutes of Health (PMC). Available at: [Link]

  • Poly(hydroxy acids) derived from the self-condensation of hydroxy acids . Royal Society of Chemistry. Available at: [Link]

  • Reaction kinetics of polycondensation process of low molecular weight poly (ethylene adipate) . ResearchGate.[3] Available at: [Link]

  • Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 . PubChem. Available at: [Link]

Sources

Application

Technical Guide: (2-Hydroxyethyl) Hydrogen Adipate in PVC Formulations

Application Note & Protocol Series | Vol. 26-02 Executive Summary Subject: Utilization of (2-Hydroxyethyl) hydrogen adipate (HEHA) as a functional plasticizer and reactive intermediate in Polyvinyl Chloride (PVC) matrice...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Vol. 26-02

Executive Summary

Subject: Utilization of (2-Hydroxyethyl) hydrogen adipate (HEHA) as a functional plasticizer and reactive intermediate in Polyvinyl Chloride (PVC) matrices. Target Audience: Polymer Scientists, Formulation Chemists, and Medical Device Developers.

Technical Premise: Unlike standard diester plasticizers (e.g., DEHA, DOA) which function purely through intermolecular lubrication, (2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) is a monoester possessing asymmetric functionality: a hydrophilic hydroxyl group (-OH) and a reactive carboxylic acid group (-COOH).

This dual functionality places HEHA in a unique niche. It is rarely used as a drop-in primary plasticizer due to its high polarity and acidity, which can destabilize PVC. Instead, it serves two advanced roles:

  • Reactive Precursor: For the in-situ synthesis of high-molecular-weight polymeric plasticizers (polyesters) that resist migration.

  • Functional Additive: To introduce hydrophilicity or specific hydrogen-bonding sites into the PVC matrix for biomedical applications (e.g., controlled drug release or biodegradable blends).

Critical Warning: The free carboxylic acid group in HEHA acts as a catalyst for PVC dehydrochlorination. Strict adherence to the stabilization protocols below is required to prevent catastrophic polymer degradation during processing.

Chemical Profile & Mechanism

PropertySpecificationRelevance to PVC
Chemical Name (2-Hydroxyethyl) hydrogen adipateMonoester structure
CAS Number 94109-19-0Distinct from Bis(2-ethylhexyl) adipate (DEHA)
Molecular Weight ~190.19 g/mol Low MW promotes rapid fusion but high migration risk
Functional Groups -COOH (Acid), -OH (Alcohol)-COOH: Requires neutralization/stabilization.-OH: Increases water extractability.
Solubility Parameter

Higher than PVC (

). Poor compatibility alone; requires co-plasticizers.
Mechanistic Interaction

Standard plasticizers shield PVC dipoles (Cl-C) with non-polar alkyl chains. HEHA, conversely, interacts via Hydrogen Bonding .

  • Advantage: The -OH group can form strong H-bonds with the PVC backbone (Cl atoms), potentially raising the energy barrier for migration compared to non-polar plasticizers.

  • Risk: The -COOH group donates protons (

    
    ), which attacks the allylic chlorines in PVC, accelerating thermal degradation (blackening/crosslinking).
    

Experimental Protocols

Protocol A: Pre-Compounding Stabilization (Mandatory)

Objective: To neutralize the free acid acidity of HEHA before or during compounding to prevent PVC degradation.

Materials:

  • (2-Hydroxyethyl) hydrogen adipate (HEHA)

  • Acid Scavenger: Epoxidized Soybean Oil (ESO) or Hydrotalcite.

  • Thermal Stabilizer: Calcium/Zinc (Ca/Zn) stearate complex (Medical Grade).

Workflow:

  • Acid Value Titration: Determine the Acid Value (mg KOH/g) of your HEHA batch.

  • Stoichiometric Neutralization: Calculate the equivalent amount of acid scavenger required.

    • Rule of Thumb: Use 3.0 - 5.0 phr (parts per hundred resin) of ESO for every 10 phr of HEHA.

Protocol B: Melt Compounding (Brabender / Two-Roll Mill)

Objective: To incorporate HEHA into a PVC matrix for mechanical evaluation.

Formulation Table:

ComponentFunctionLoading (phr)Notes
PVC Resin Base Polymer100.0K-Value 65-70 (Suspension)
HEHA Functional Plasticizer10.0 - 30.0Limit to <30 phr to avoid exudation
DOTP / DINCH Co-Plasticizer10.0 - 20.0Improves compatibility
Ca/Zn Stabilizer Thermal Stability3.0 - 4.0 CRITICAL: High loading required
ESO Co-stabilizer/Scavenger5.0Neutralizes HEHA acidity
Stearic Acid Lubricant0.3External release agent

Step-by-Step Procedure:

  • Dry Blending (Cold):

    • Add PVC resin to a high-speed mixer.

    • Add Ca/Zn stabilizer and mix at low speed.

    • Pre-mix: In a separate beaker, mix HEHA, ESO, and the Co-Plasticizer.

    • Slowly pour the liquid pre-mix into the PVC resin while mixing at 60°C.

    • Mix until a "dry blend" (free-flowing powder) is achieved (approx. 80-90°C).

  • Melt Processing (Two-Roll Mill):

    • Set Temperature: Front Roll: 160°C | Back Roll: 155°C.

    • Note: Keep temps <170°C. HEHA is volatile and acidic; high heat risks degradation.

    • Milling: Add the dry blend to the nip. Band the material.

    • Cross-Blending: Cut and fold the sheet 3-5 times to ensure homogeneity.

    • Time: Process for maximum 5-7 minutes.

  • Compression Molding:

    • Press the milled sheets at 165°C / 100 bar for 3 minutes to form test plaques (1-2mm thick).

Protocol C: Migration & Leaching Evaluation

Objective: To quantify the stability of HEHA in the matrix, crucial for medical device safety (ISO 10993).

Methodology:

  • Specimen Prep: Cut 50mm x 50mm x 1mm plaques. Weigh (

    
    ).
    
  • Immersion:

    • Simulant A: Distilled Water (37°C, 72 hours) - Mimics body fluids/hydrophilicity.

    • Simulant B: Ethanol/Water (1:1) - Mimics drug vehicles.

  • Drying: Remove samples, wipe dry, and place in a vacuum oven at 40°C for 24 hours.

  • Calculation:

    
    
    
  • Interpretation: High weight loss (>5%) in water indicates HEHA is migrating to the surface, confirming its potential for hydrophilic surface modification but flagging a risk for long-term structural stability.

Visualizations & Logic Pathways

Figure 1: Reactive Compounding Workflow

This diagram illustrates the critical decision points when using an acidic monoester like HEHA.

G Start Start: HEHA Raw Material CheckAcid Check Acid Value (AV) Start->CheckAcid Decision Is AV > 5 mg KOH/g? CheckAcid->Decision Neutralize Step 1: Pre-Neutralization (Mix with ESO/Hydrotalcite) Decision->Neutralize Yes (High Risk) DirectBlend Step 1: Direct Dry Blending (Low Acid Grade) Decision->DirectBlend No Compounding Step 2: Melt Compounding (Max Temp 165°C) Neutralize->Compounding DirectBlend->Compounding Stabilizer CRITICAL: Add Ca/Zn Stabilizer (>3.0 phr) Compounding->Stabilizer Required Additive Testing Step 3: Migration Testing (Water/Ethanol) Compounding->Testing Stabilizer->Compounding Outcome Outcome: Hydrophilic PVC Matrix Testing->Outcome

Caption: Decision tree for processing acidic plasticizers. High Acid Value requires pre-neutralization to prevent PVC degradation.

References & Grounding

  • Chemical Identity & Properties:

    • Source: BenchChem. "(2-Hydroxyethyl) hydrogen adipate | CAS 94109-19-0".

    • URL:

  • Plasticizer Evaluation Protocols:

    • Source: ASTM International. "ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness".

    • Source: ISO.[1] "ISO 182-3: Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride".

  • Toxicity & Safety (Adipates):

    • Source: National Institutes of Health (NIH). "Di(2-ethylhexyl) adipate - Industrial Chemicals Safety".

    • URL:

  • Bio-based/Reactive Plasticizers:

    • Source: MDPI Polymers. "Development of a Highly Efficient Environmentally Friendly Plasticizer".

    • URL:

  • Medical Device Regulation:

    • Source: European Commission. "Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk".

    • URL:

Disclaimer: This protocol involves the use of chemicals that may be corrosive or reactive.[2][3] Always consult the specific Safety Data Sheet (SDS) for (2-Hydroxyethyl) hydrogen adipate before handling. The "Hydrogen" designation indicates a free acid group; standard PVC stabilizers (Ca/Zn) must be adjusted accordingly.

Sources

Method

Analytical Techniques for Monitoring (2-Hydroxyethyl) Hydrogen Adipate Polymerization

Abstract (2-Hydroxyethyl) hydrogen adipate (HEHA) represents a unique class of AB-type monomers capable of self-polycondensation to form Poly(ethylene adipate) (PEA). Unlike conventional polymerization (e.g., Adipic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Hydroxyethyl) hydrogen adipate (HEHA) represents a unique class of AB-type monomers capable of self-polycondensation to form Poly(ethylene adipate) (PEA). Unlike conventional


 polymerization (e.g., Adipic Acid + Ethylene Glycol), HEHA polymerization theoretically ensures a perfect 1:1 stoichiometric balance of functional groups. However, practical synthesis is plagued by equilibrium limitations, cyclization (formation of cyclic oligomers), and etherification side reactions. This guide details a multi-modal analytical framework to monitor these critical parameters, ensuring high-molecular-weight outcomes and structural fidelity.

Part 1: Reaction Mechanism & Critical Process Parameters

To effectively monitor the reaction, one must understand the competing pathways. The primary reaction is a step-growth esterification driven by water removal.

The Polymerization Landscape

The polymerization of HEHA involves the reaction of the carboxylic acid terminus with the hydroxyl terminus.

  • Primary Pathway: Step-growth polycondensation releasing

    
    .
    
  • Critical Side Reaction A: Intramolecular cyclization (Back-biting), leading to cyclic ethylene adipate (which does not contribute to viscosity/strength).

  • Critical Side Reaction B: Etherification (formation of diethylene glycol units), which lowers the melting point (

    
    ) and alters biodegradability.
    
Mechanistic Visualization

HEHA_Polymerization Monomer HEHA Monomer (HO-R-COOH) Dimer Linear Dimer + H2O Monomer->Dimer k1 (Slow) Oligomer Linear Oligomer (Mn < 2000) Dimer->Oligomer Vacuum/Heat Polymer High MW PEA (Mn > 10,000) Oligomer->Polymer High Vac (<1 mbar) Transesterification Cyclic Cyclic Oligomers (Impurity) Oligomer->Cyclic Dilute conditions Back-biting Ether Ether Defect (DEG Formation) Oligomer->Ether Acid Catalysis High Temp

Figure 1: Reaction pathways in HEHA polymerization. Green path represents desired growth; red paths denote parasitic side reactions.

Part 2: Primary Protocol - Functional Group Conversion (Titration)

While NMR provides structural data, Acid Number (AN) Titration remains the industrial "Gold Standard" for determining the extent of reaction (


) and calculating Number Average Molecular Weight (

) during the prepolymer stage.
Principle

As polymerization proceeds, the concentration of carboxylic acid end-groups decreases.



Where 

is functionality (assumed 1 for linear chains per end-group analysis logic or 2 if considering bulk acid equivalents).
Reagents & Equipment
  • Solvent System: Toluene/Ethanol (2:1 v/v).[1] Note: If polymer solubility is poor (high MW), use Chloroform/Methanol (4:1).

  • Titrant: 0.1 N Potassium Hydroxide (KOH) in Methanol (Standardized).

  • Indicator: Phenolphthalein (1% in EtOH) or Potentiometric Electrode (Recommended for dark resins).

Step-by-Step Protocol
  • Blank Determination:

    • Dispense 50 mL of the solvent mixture into a beaker.

    • Titrate with 0.1 N KOH to the endpoint.[2] Record volume as

      
      .
      
    • Self-Validation: If

      
       mL, solvent is contaminated or acidic; prepare fresh.
      
  • Sample Preparation:

    • Withdraw

      
      1-2 g of reaction melt.
      
    • Cool immediately to quench reaction.

    • Weigh precisely (

      
      ) into the titration beaker.
      
    • Dissolve in 50 mL solvent. Tip: Use sonication if dissolution is slow.

  • Titration:

    • Titrate with 0.1 N KOH until the color changes (pink, persists for 30s) or inflection point is reached. Record volume as

      
      .
      
  • Calculation:

    
    
    
Data Interpretation Table
Acid Number (mg KOH/g)Approx.[1][3]

( g/mol )
Reaction StageAction Required
> 300~176MonomerIncrease Temp / N2 Flow
100 - 50500 - 1,000OligomerApply Vacuum (10-20 mbar)
20 - 52,500 - 10,000Pre-PolymerHigh Vacuum (<1 mbar)
< 2> 25,000High PolymerMonitor Torque/Viscosity

Part 3: Structural Analysis ( NMR)

NMR is superior to titration for monitoring end-group balance and identifying ether defects (DEG formation).

Spectral Assignments (400 MHz, )

The HEHA monomer contains both -OH and -COOH environments. As esterification occurs, the methylene protons adjacent to the oxygen shift downfield.

  • 
     4.26 ppm (Triplet): 
    
    
    
    (Ester Backbone - Product )
  • 
     3.82 ppm (Triplet): 
    
    
    
    (Hydroxyl End Group - Reactant )
  • 
     3.6 - 3.7 ppm (Multiplet): 
    
    
    
    (Ether Defect - Impurity )
  • 
     2.35 ppm (Multiplet): 
    
    
    
    (Acid alpha-protons)[4]
Protocol for End-Group Analysis
  • Sampling: Dissolve 10-15 mg of polymer in 0.7 mL

    
    .
    
  • Acquisition: 32 scans, relaxation delay (

    
    ) 
    
    
    
    5 seconds (critical for quantitative integration of end groups).
  • Integration Logic:

    • Normalize the backbone ester peak (

      
       4.26) to 2.00.[5]
      
    • Integrate the hydroxyl end group (

      
       3.82).
      
  • Calculation of Conversion (

    
    ): 
    
    
    
    
Expert Insight: The Satellite Trap

At high conversions (


), the 

satellites of the massive backbone peak (1.1% intensity) can overlap with tiny end-group signals.
  • Validation Step: Always check the integration of the satellite peaks on the main ester signal. If the end-group signal intensity is close to 1-2% of the main peak, verify using

    
    -decoupled 
    
    
    
    NMR or add Trichloroacetyl isocyanate (TAI) to shift -OH signals downfield.

Part 4: Molecular Weight Distribution (GPC/SEC)

While Titration gives


, GPC is required to visualize the Polydispersity Index (PDI)  and detect cyclic oligomers.
Configuration
  • Column: PLgel Mixed-C or equivalent (Styrene-Divinylbenzene).

  • Solvent: THF (HPLC Grade).

  • Detector: Refractive Index (RI).

  • Standards: Polystyrene (Narrow Standards). Note: PEA has a different hydrodynamic volume; results are relative unless Universal Calibration is used.

Workflow Visualization

GPC_Workflow Sample Reaction Aliquot (50 mg) Dissolve Dissolve in THF (2 mg/mL) Wait 2 hours (ensure full solvation) Sample->Dissolve Filter Filter (0.45 µm PTFE) Remove gels/dust Dissolve->Filter Inject Inject into GPC System Filter->Inject Analyze Data Analysis Inject->Analyze Decision PDI > 2.5? Analyze->Decision OK Normal Step-Growth Decision->OK No Issue Check for Coupling/Branching Decision->Issue Yes

Figure 2: GPC sample preparation and decision logic. High PDI indicates side reactions or crosslinking.

Part 5: Troubleshooting & Critical Controls

The "Stalled" Reaction

If Acid Number plateaus at


20 mg KOH/g and viscosity stops increasing:
  • Cause: Depletion of one end-group type (stoichiometric imbalance due to volatility of ethylene glycol segments or side reactions).

  • Diagnosis: Run NMR. If

    
     peak (
    
    
    
    3.82) is absent but Acid functionality remains, the reaction cannot proceed.
  • Remedy: Add trace amount of Diol (Ethylene Glycol) to re-balance stoichiometry.

Water Removal Efficiency

Step-growth polymerization is equilibrium limited.



To reach High MW (

), water must be aggressively removed.
  • Protocol: Ensure vacuum is ramped slowly to prevent monomer sublimation (HEHA has a boiling point). Use a cold trap with dry ice/acetone to capture water and prevent pump oil contamination.

References

  • Polymerization Mechanism: Vargun, E., & Usanmaz, A. (2005).[6] Polymerization of 2-hydroxyethyl acrylate in bulk and solution. Journal of Polymer Science Part A: Polymer Chemistry. Link(Note: Describes analogous hydroxy-functional acrylate kinetics relevant to bulk behavior).

  • Titration Standards: ISO 2114:2000.[1] Plastics (polyester resins) and paints and varnishes (binders) — Determination of partial acid value and total acid value.[1] Link

  • NMR Characterization: Li, J., et al. (2023). Correct Assignment of 1H NMR Spectra of Functionalized Poly(ethylene glycol) Polymers. Bioconjugate Chemistry. Link(Crucial for understanding satellite peak interference in polyethers/esters).

  • Synthesis of PEA: Wikipedia Contributors. (2023). Poly(ethylene adipate).[5][7][8][9] Wikipedia. Link

  • Titration Application Note: Metrohm AG. Partial acid number in unsaturated polyester resin according to EN ISO 2114. Metrohm Application Finder. Link

Sources

Application

Application Note: (2-Hydroxyethyl) Hydrogen Adipate in Biomedical Polymers

[1] Abstract (2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) represents a critical class of heterobifunctional aliphatic monomers utilized in the synthesis of biodegradable polymers.[1] Characterized by a terminal hyd...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

(2-Hydroxyethyl) hydrogen adipate (CAS 94109-19-0) represents a critical class of heterobifunctional aliphatic monomers utilized in the synthesis of biodegradable polymers.[1] Characterized by a terminal hydroxyl group and a terminal carboxylic acid moiety separated by a flexible adipate spacer, this molecule serves as the fundamental repeating unit for Poly(ethylene adipate) (PEA) and a versatile "soft segment" builder in block copolymers. This guide details the application of HEHA in synthesizing biodegradable matrices, tuning the mechanical properties of brittle scaffolds (e.g., PLA), and formulating enzymatic-responsive drug delivery vehicles.

Introduction: The Chemical Advantage

In biomedical polymer engineering, the "AB-type" monomer structure of (2-Hydroxyethyl) hydrogen adipate offers distinct advantages over traditional A-A + B-B polycondensation (e.g., diacid + diol).

  • Stoichiometric Balance: As an AB monomer, HEHA possesses inherent 1:1 stoichiometry of reactive groups, minimizing molecular weight limitations caused by stoichiometric imbalance during step-growth polymerization.

  • Tunable Degradation: The aliphatic ester bonds formed by HEHA are susceptible to hydrolysis by esterases (e.g., Pseudomonas lipase, porcine pancreatic lipase), making it ideal for transient implants and controlled release systems.

  • Plasticization: When copolymerized or blended with rigid polymers like Poly(L-lactide) (PLLA), the flexible methylene chain of the adipate moiety acts as an internal plasticizer, reducing the glass transition temperature (

    
    ) and enhancing elongation at break.
    
Structural Mechanism

The molecule functions as a flexible linker . In a polymer backbone, it introduces a repeating unit of -[O-CH2-CH2-O-CO-(CH2)4-CO]-.

ChemicalStructure cluster_0 Functional Ends OH Hydroxyl Group (-OH) Nucleophile Spacer Adipate Spacer (Flexible Soft Segment) OH->Spacer COOH Carboxyl Group (-COOH) Electrophile Spacer->COOH caption Fig 1: Heterobifunctional structure of (2-Hydroxyethyl) hydrogen adipate.

Application 1: Synthesis of Poly(ethylene adipate) (PEA) for Drug Delivery

Context: PEA is a semi-crystalline biodegradable polyester. While bulk PEA is useful for scaffolds, low molecular weight PEA (2,000–10,000 Da) is highly effective as a soft block in amphiphilic copolymers for nanoparticle drug delivery.

Protocol: Melt Polycondensation (Self-Catalyzed)

This protocol describes the conversion of the monomer (or in situ formation from adipic acid/ethylene glycol) into PEA.

Materials:

  • Adipic Acid (High Purity) & Ethylene Glycol (or isolated HEHA monomer).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Stannous Octoate (optional for higher MW).
    
  • Equipment: 3-neck round bottom flask, Dean-Stark trap, Nitrogen line, Vacuum pump.

Methodology:

  • Esterification (Oligomerization):

    • Charge reactor with Adipic Acid and Ethylene Glycol (Molar ratio 1:1.2 if starting from precursors; 1:1 if using HEHA).

    • Heat to 150°C under

      
       flow.
      
    • Mechanism:[2][3][4][5] The carboxylic acid protonates the alcohol, facilitating nucleophilic attack. Water is generated.

    • Continuously remove water via the Dean-Stark trap to drive equilibrium forward (Le Chatelier’s principle).

    • Checkpoint: Reaction is considered capable of polymerization when the acid value drops below 50 mg KOH/g.

  • Polycondensation:

    • Add catalyst (0.1 wt%).

    • Increase temperature to 190–200°C .

    • Apply high vacuum (< 1 mmHg) gradually to prevent bumping.

    • Critical Step: Removal of excess ethylene glycol (or water) is essential to increase molecular weight (

      
      ).
      
    • Continue for 4–6 hours until the melt viscosity plateaus.

  • Purification:

    • Dissolve the polymer in Chloroform (

      
      ).
      
    • Precipitate into cold Methanol (

      
      ) to remove unreacted monomer and catalyst residues.
      
    • Vacuum dry at 40°C for 24 hours.

Characterization Table
ParameterTechniqueExpected ResultRelevance
Molecular Weight GPC (THF solvent)

: 5–20 kDa
Determines degradation time (weeks vs. months).
Structure

H-NMR (

)
Peaks: 4.2 ppm (

), 2.3 ppm (

)
Verifies ester bond formation and end-group analysis.
Thermal Properties DSC

: ~50–55°C;

: ~ -50°C
Low

confirms "soft" rubbery state at body temp.

Application 2: Enzymatic Synthesis of PEGylated Adipate Nanoparticles

Context: Chemical polycondensation requires high heat, which prevents the incorporation of heat-sensitive drugs or proteins. Enzymatic polymerization using Lipase B from Candida antarctica (CALB) allows for mild, green synthesis of PEA copolymers directly from HEHA or its diester analogs.

Scientific Rationale: CALB shows high specificity for the adipate ester bond. By copolymerizing HEHA with PEG-diols, amphiphilic block copolymers are formed that self-assemble into nanoparticles.

Protocol: One-Pot Enzymatic Polymerization

Reagents:

  • (2-Hydroxyethyl) hydrogen adipate (or Divinyl adipate + Ethylene Glycol).

  • PEG-diol (

    
     1000).
    
  • Enzyme: Immobilized Lipase B (Novozym 435).

  • Solvent: Diphenyl ether (or bulk).

Workflow:

  • Reaction Setup:

    • In a dried vial, mix HEHA (or equivalents) and PEG-diol in a 1:1 molar ratio.

    • Add Novozym 435 (10 wt% relative to monomers).

    • Add molecular sieves (4Å) to scavenge water/byproducts.

  • Incubation:

    • Incubate at 70°C (mild heat) for 24–48 hours.

    • Stirring speed: 200 rpm (avoid grinding the immobilized enzyme beads).

  • Filtration & Recovery:

    • Dilute with THF.

    • Filter out the enzyme beads (enzyme can be recycled).

    • Precipitate polymer in cold diethyl ether.

  • Nanoparticle Formation:

    • Dissolve copolymer in Acetone.

    • Add dropwise to water under stirring (Nanoprecipitation).

    • Evaporate acetone to yield PEG-PEA nanoparticles.

EnzymaticWorkflow Substrate HEHA / Adipate Precursors + PEG-diol Reaction Polycondensation 70°C, 24h (Mild Conditions) Substrate->Reaction Enzyme Novozym 435 (CALB) Biocatalyst Enzyme->Reaction Purification Filtration & Precipitation Reaction->Purification SelfAssembly Nanoprecipitation (Water/Acetone) Purification->SelfAssembly Product Biodegradable Nanoparticles SelfAssembly->Product caption Fig 2: Enzymatic synthesis workflow for PEG-Adipate copolymers.

Application 3: Plasticization of Brittle Scaffolds (PLA/PLGA)

Context: Poly(L-lactide) (PLA) is osteoconductive but brittle. Blending PLA with PEA (derived from HEHA) creates a material suitable for soft tissue engineering or flexible bone grafts.

Mechanism: The PEA chains penetrate the amorphous regions of PLA, increasing free volume and chain mobility.

Key Experiment: Miscibility & Mechanical Testing

  • Blending: Prepare solution blends of PLA and PEA (ratios: 90/10, 80/20) in Chloroform.

  • Film Casting: Cast films on Teflon dishes and dry under vacuum.

  • Validation:

    • DSC: Look for a single, shifted

      
       (intermediate between PLA's 60°C and PEA's -50°C). A single 
      
      
      
      indicates miscibility.
    • Tensile Test: Expect an increase in Elongation at Break (

      
      ) from ~5% (Pure PLA) to >200% (PLA/PEA 80/20).
      

References

  • Poly(ethylene adipate) Properties and Synthesis. Wikipedia. Available at: [Link]

  • Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. ChemPlusChem (NIH/PubMed). 2024. Available at: [Link]

  • Effect of poly(ethylene adipate) on crystallization and mechanical properties of poly(L-lactide). RSC Advances. 2014. Available at: [Link]

  • Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate. MDPI. 2021. Available at: [Link]

  • (2-Hydroxyethyl) hydrogen adipate Compound Summary. PubChem. Available at: [Link]

Sources

Method

Formulation of coatings and resins with (2-Hydroxyethyl) hydrogen adipate

An In-Depth Technical Guide to the Formulation of Coatings and Resins with (2-Hydroxyethyl) hydrogen adipate Prepared by a Senior Application Scientist This guide provides researchers, scientists, and formulation chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formulation of Coatings and Resins with (2-Hydroxyethyl) hydrogen adipate

Prepared by a Senior Application Scientist

This guide provides researchers, scientists, and formulation chemists with a comprehensive technical overview of (2-Hydroxyethyl) hydrogen adipate, a versatile bifunctional monomer. We will explore its fundamental chemistry, its role in polymer synthesis, and detailed protocols for its application in high-performance polyurethane dispersions and polyester/alkyd resins. The focus is on the causality behind formulation choices to empower you to innovate and troubleshoot effectively.

Introduction: The Unique Value of a Bifunctional Monomer

(2-Hydroxyethyl) hydrogen adipate (HEHA) is an organic compound derived from the partial esterification of adipic acid with ethylene glycol.[1] Its unique structure, featuring both a primary hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, makes it a highly valuable building block in polymer chemistry.[1][2] This dual reactivity allows it to be incorporated into polymer backbones to impart specific, desirable properties.

In the realm of coatings and resins, HEHA is primarily leveraged to:

  • Enhance Flexibility and Durability: The linear, six-carbon adipate backbone introduces flexibility into rigid polymer chains, improving impact resistance and preventing cracking.[1][3]

  • Promote Adhesion: The presence of polar hydroxyl and carboxyl groups can improve substrate wetting and adhesion.

  • Enable Waterborne Formulations: The carboxylic acid group provides a site for neutralization, creating an anionic center that is essential for developing stable, environmentally friendly waterborne polyurethane dispersions (PUDs).[4]

  • Control Reactivity and Cross-linking: The two distinct functional groups offer multiple pathways for polymerization and subsequent cross-linking, allowing for precise control over the final properties of the coating or resin.[2]

This guide will provide the foundational knowledge and practical protocols to effectively utilize HEHA in your formulation work.

Section 1: Physicochemical Properties of (2-Hydroxyethyl) hydrogen adipate

A clear understanding of the monomer's properties is critical for accurate formulation calculations and process control.

PropertyValueSource
CAS Number 94109-19-0[1]
Molecular Formula C₈H₁₄O₅[1][2]
Molecular Weight 190.19 g/mol [1][2]
Appearance Varies; typically a liquid or low-melting solidN/A
Key Functional Groups 1x Primary Hydroxyl (-OH), 1x Carboxylic Acid (-COOH)[2]
Primary Applications Intermediate for polyesters, polyurethanes, plasticizers, coatings, and adhesives[2][5]

Section 2: Core Chemistry and Reaction Mechanisms

The utility of HEHA stems from its two reactive sites. The choice of co-reactants and reaction conditions determines the type of polymer formed and its final properties.

Caption: Reactivity of (2-Hydroxyethyl) hydrogen adipate (HEHA).

1. Hydroxyl Group (-OH) Reactivity: The primary hydroxyl group readily reacts with isocyanates (-NCO) to form stable urethane linkages. This is the foundational reaction for incorporating HEHA into polyurethane systems. It can also undergo esterification with other carboxylic acids, though its reaction with isocyanates is typically more facile.

2. Carboxylic Acid (-COOH) Reactivity:

  • Esterification: The carboxyl group undergoes condensation reactions with hydroxyl groups from polyols at elevated temperatures (typically 180-240°C) to form ester bonds. This is the key reaction for building polyester and alkyd resin backbones.[6]

  • Neutralization: It can be neutralized with a tertiary amine (e.g., triethylamine) to form a carboxylate salt (-COO⁻). This anionic group is the hydrophilic center that enables the stable dispersion of a polyurethane prepolymer in water.[4][7]

Section 3: Application in Waterborne Polyurethane Dispersions (PUDs)

HEHA is an excellent alternative to commonly used hydrophilic diols like dimethylolpropionic acid (DMPA) for creating anionic PUDs. The adipate backbone provides enhanced flexibility to the final coating film.

Experimental Protocol: Synthesis of a HEHA-based PUD

This protocol details the synthesis of a stable anionic PUD via the prepolymer mixing process.[8]

Materials & Equipment:

  • (2-Hydroxyethyl) hydrogen adipate (HEHA)

  • Polyester or polyether polyol (e.g., Poly(1,4-butanediol adipate), MW ~2000 g/mol )

  • Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

  • Tertiary amine for neutralization (e.g., Triethylamine, TEA)

  • Chain extender (e.g., Ethylenediamine, EDA)

  • Solvent (e.g., Acetone or N-Methyl-2-pyrrolidone, NMP, if necessary)

  • Deionized water

  • Four-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser.

PUD_Workflow cluster_synthesis PUD Synthesis Workflow A Step 1: Prepolymer Synthesis (Polyol + IPDI + HEHA) B Step 2: Neutralization (Add TEA) A->B C Step 3: Dispersion (Add prepolymer to water) B->C D Step 4: Chain Extension (Add EDA) C->D E Step 5: Solvent Removal (If applicable) D->E F Final PUD Product E->F

Caption: Workflow for HEHA-based Polyurethane Dispersion (PUD) synthesis.

Step-by-Step Methodology:

  • Prepolymer Synthesis:

    • Charge the polyester polyol and HEHA into the reaction kettle. Heat to 60-70°C under a nitrogen blanket with moderate stirring until a homogeneous mixture is obtained.

    • Add the IPDI to the reactor. An exothermic reaction will occur. Maintain the temperature at 80-85°C.

    • Monitor the reaction progress by titrating for the isocyanate content (%NCO). Continue the reaction until the %NCO reaches the theoretical target value.

    • Rationale and Scientific Insights: The prepolymer is designed to be isocyanate-terminated.[8] The ratio of NCO to OH groups is critical; a typical ratio is between 1.5 and 2.0 to ensure all hydroxyls react and leave free NCO groups for later chain extension. HEHA is incorporated directly into the prepolymer backbone during this stage.

  • Neutralization:

    • Cool the reactor to 60-70°C.

    • Add triethylamine (TEA) stoichiometrically (1:1 molar ratio with HEHA) and mix for 20-30 minutes.

    • Rationale and Scientific Insights: The TEA neutralizes the carboxylic acid groups on the HEHA units, forming anionic carboxylate salts. This step is crucial; without it, the hydrophobic prepolymer will not disperse in water.

  • Dispersion:

    • In a separate vessel, prepare the required amount of deionized water at room temperature.

    • Under vigorous stirring, slowly add the neutralized prepolymer into the water. An emulsion will form, transitioning from a clear, viscous liquid to a milky white, low-viscosity dispersion.

    • Rationale and Scientific Insights: This is an inversion process where water becomes the continuous phase. The hydrophilic salt groups orient towards the water phase, while the hydrophobic polymer backbone forms the core of the micelles, creating a stable dispersion.

  • Chain Extension:

    • Immediately after dispersion, add a solution of ethylenediamine (EDA) in water dropwise to the dispersion.

    • Allow the mixture to stir for an additional 1-2 hours at a lower temperature (e.g., 40°C).

    • Rationale and Scientific Insights: The diamine chain extender reacts with the remaining terminal isocyanate groups on the dispersed prepolymer particles.[8] This significantly increases the molecular weight and builds the final polymer structure, leading to the formation of a tough, flexible film upon drying.

Self-Validating System: PUD Characterization

ParameterMethodPurposeTypical Values
Particle Size Dynamic Light Scattering (DLS)Determines dispersion stability and influences film clarity/gloss.30 - 150 nm
Viscosity Brookfield ViscometerMeasures flow characteristics; important for application.20 - 500 cP
Solid Content Gravimetric AnalysisDetermines the non-volatile content of the dispersion.30 - 45%
pH pH MeterConfirms proper neutralization and ensures stability.7.5 - 9.0
FTIR Spectroscopy Infrared SpectroscopyConfirms the formation of urethane linkages and the absence of free NCO groups.N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)

Section 4: Application in Alkyd and Polyester Resins

In alkyd and polyester synthesis, HEHA can be used as a partial replacement for other polyols or polyacids to introduce specific properties. Its carboxyl group can be used to control the acid value, while the hydroxyl group participates in the esterification process. The adipate chain enhances flexibility.[3][9]

Experimental Protocol: Synthesis of a HEHA-Modified Short Oil Alkyd Resin

This protocol describes a two-stage alcoholysis-esterification process.[6]

Materials & Equipment:

  • Vegetable Oil (e.g., Soybean or Coconut Oil)

  • Polyol (e.g., Glycerol or Pentaerythritol)

  • (2-Hydroxyethyl) hydrogen adipate (HEHA)

  • Dicarboxylic Acid/Anhydride (e.g., Phthalic Anhydride)

  • Esterification catalyst (e.g., Lithium carbonate)

  • Solvent for azeotropic distillation (e.g., Xylene)

  • Reaction kettle with stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap.

Step-by-Step Methodology:

  • Alcoholysis (First Stage):

    • Charge the oil, primary polyol (glycerol), and catalyst into the reactor.

    • Heat to 230-240°C under a nitrogen blanket with agitation.

    • Monitor the reaction by checking the solubility of a sample in methanol. The reaction is complete when a sample is fully soluble, indicating the formation of monoglycerides.

    • Rationale and Scientific Insights: This stage breaks down the triglyceride oil into more reactive monoglycerides and diglycerides. This ensures the fatty acids are homogeneously available for the subsequent esterification.

  • Esterification (Second Stage):

    • Cool the reactor to ~180°C.

    • Charge the phthalic anhydride and HEHA.

    • Add xylene as an azeotropic solvent to facilitate water removal.

    • Slowly heat the mixture to 220-240°C and begin collecting the water of condensation in the Dean-Stark trap.

    • Monitor the reaction by periodically measuring the Acid Value (AV) and viscosity.

    • Continue the reaction until the target Acid Value (e.g., < 15 mg KOH/g) and viscosity are reached.

    • Rationale and Scientific Insights: This is a polycondensation reaction where all hydroxyl and carboxyl components react to build the final alkyd polymer.[10] HEHA is incorporated during this stage. The rate of water removal drives the reaction to completion. Controlling the final acid value is critical for the resin's stability, drying properties, and compatibility with other components like driers and pigments.

Self-Validating System: Resin Characterization

ParameterMethodPurposeTypical Values (Short Oil Alkyd)
Acid Value Titration (ASTM D1639)Measures residual free carboxyl groups; indicates reaction completion.10 - 20 mg KOH/g
Hydroxyl Value Titration (ASTM D4274)Measures free hydroxyl groups; important for cross-linking with aminoplasts or isocyanates.100 - 150 mg KOH/g
Viscosity Gardner-Holdt Bubble ViscometerDetermines the molecular weight buildup and resin consistency.Z1 - Z4
Color Gardner Color ScaleAssesses the clarity and purity of the resin.1 - 4

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.[11]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.[11]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

References

  • 2-hydroxyethyl methacrylate-terminated polyurethane/polyurethane interpenetrating polymer networks. PubMed.
  • (2-HYDROXYETHYL) HYDROGEN ADIPATE. MySkinRecipes.
  • The function and application of adipic acid. Histry Chem.
  • (2-Hydroxyethyl) hydrogen adipate|CAS 94109-19-0. Benchchem.
  • Dioctyl adipate (DOA). PENPET.
  • Porous poly(2-hydroxyethyl methacrylate) hydrogels synthesized within high internal phase emulsions. Soft Matter (RSC Publishing).
  • bis(2-hydroxyethyl) adipate 1700-12-5. Guidechem.
  • DIETHYLHEXYL ADIPATE. SpecialChem.
  • Dioctyl Adipate – Trusted U.S. Supplier & Distributor. Allan Chemical Corporation.
  • 2-Hydroxyethyl acrylate - Safety Data Sheet. ChemicalBook.
  • Water-based polyurethane dispersions and their preparation. Google Patents.
  • Synthesis and characterization of an adipic acid-derived epoxy resin. ResearchGate.
  • Process for producing alkyd resins. Google Patents.
  • The waterborne polyurethane dispersions based on polycarbonate diol: Effect of ionic content. ResearchGate.
  • Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Taylor & Francis Online.
  • formulating polyurethane dispersions. Werner.
  • Two-step process for preparing alkyd resins having improved physical properties. Google Patents.
  • Preparation of autoxidative water-reducible alkyd resins from waste polyethylene terephthalate. PMC.
  • The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers.
  • Preparation of waterborne polyurethane adhesives based on macromolecular-diols containing different diisocyanate. Taylor & Francis Online. Available from: [Link]

Sources

Application

Precision Characterization of Poly(alkylene adipate)s by GPC/SEC

Application Note & Protocol Guide Part 1: Executive Summary & Strategic Rationale Poly(alkylene adipate)s (PAAs), specifically Poly(ethylene adipate) (PEA) and Poly(butylene adipate) (PBA) , are aliphatic polyesters crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

Poly(alkylene adipate)s (PAAs), specifically Poly(ethylene adipate) (PEA) and Poly(butylene adipate) (PBA) , are aliphatic polyesters critical to the biodegradable plastics and drug delivery sectors. Their semi-crystalline nature and susceptibility to hydrolytic degradation make accurate molecular weight characterization non-negotiable.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the gold standard for determining the Molecular Weight Distribution (MWD) of PAAs.[1] However, standard protocols often fail due to two specific challenges:

  • Crystallinity-Driven Solubility Issues: PAAs can form micro-gels or incomplete solutions if not dissolved with specific thermal histories.

  • Calibration Mismatch: Being aliphatic polyesters, their hydrodynamic volume in solution differs significantly from the Polystyrene (PS) standards typically used for calibration, leading to mass errors of up to 30-40% if uncorrected.

This guide provides a validated protocol to overcome these hurdles, utilizing Tetrahydrofuran (THF) as the primary mobile phase and offering a pathway to Universal Calibration for absolute accuracy.

Part 2: Experimental Design & Core Principles

Solvent Selection Strategy

For PAAs, THF (stabilized) is the preferred mobile phase due to its compatibility with standard Styrene-Divinylbenzene (SDVB) columns and excellent solubility for PAAs at room temperature (once fully dissolved).

SolventSuitabilityNotes
THF Optimal Standard for GPC. Good solubility for PEA/PBA (

).
Chloroform AlternativeExcellent solvent but requires specific columns (e.g., divinylbenzene) to prevent swelling damage to standard THF columns.
HFIP NicheUsed only if samples are highly crystalline or aged/crosslinked. Requires expensive fluorinated columns.
Column Selection
  • Stationary Phase: Styrene-Divinylbenzene (SDVB) copolymer.

  • Pore Size: "Mixed Bed" columns (e.g., Agilent PLgel Mixed-C or Waters Styragel HT) are recommended to cover the broad MWD typical of polycondensation reactions (

    
     Da).
    
  • Temperature: Maintain columns at 35°C to ensure consistent viscosity and prevent any potential crystallization of high-MW fractions inside the column.

Detection & Calibration
  • Detector: Differential Refractive Index (dRI) is mandatory.

  • Calibration:

    • Tier 1 (Standard): Relative Calibration using narrow Polystyrene (PS) standards. Note: This yields "Polystyrene-equivalent" molecular weights.[2]

    • Tier 2 (Advanced):Universal Calibration using a Viscometer detector.[3] This corrects for the structural density difference between PS and PAAs using Mark-Houwink (MH) parameters.

Part 3: Step-by-Step Protocol

Phase 1: Sample Preparation (The Critical Step)
  • Objective: Ensure complete dissolution without inducing thermal degradation (hydrolysis).

  • Concentration:

    
    .
    
  • Weighing: Weigh

    
     of PAA sample into a 4 mL amber glass vial.
    
  • Solvent Addition: Add

    
     of HPLC-grade THF (stabilized with BHT to prevent peroxide formation).
    
  • Dissolution:

    • Standard: Cap and leave at ambient temperature (

      
      ) on a gentle orbital shaker (100 rpm) for 3–4 hours .
      
    • High Crystallinity:[4] If the sample is opaque or aged, heat to

      
       for 30 minutes, then cool to room temperature.
      
    • Visual Check: Solution must be optically clear. Any turbidity indicates micro-crystallites or insolubles.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into the autosampler vial. Do not use Nylon filters as they may adsorb polyesters.

Phase 2: Instrument Setup (THF System)
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Column Temp:

    
    .
    
  • Detector Temp:

    
     (RI).
    
Phase 3: Analysis & Calculation
  • Baseline Check: Ensure drift is

    
    .
    
  • Run Sequence: Blank (THF)

    
     Standards (Low to High) 
    
    
    
    Samples
    
    
    QC Standard (Broad Standard).
  • Integration: Set baseline limits from the onset of the polymer peak (exclusion limit) to the end of the oligomeric tail. Exclude the solvent impurity peaks (often seen at the total permeation volume).

Part 4: Data Analysis & Mark-Houwink Parameters

Relative vs. Absolute Mw

If you only have an RI detector, you will obtain Relative Mw . To convert this to a more accurate value without a viscometer, you can apply the Mark-Houwink (MH) transformation if the parameters are known.

The Universal Calibration Equation:



Reference Parameters (THF, 25°C):

Polymer


(Alpha)
Source
Polystyrene (Std)


Standard
Poly(butylene adipate)


[1, 2]
Poly(ethylene adipate) Determine via Triple Detection~0.65 - 0.70Est.

Note: If specific


 values for your exact PEA grade are unavailable, report values as "PS-Equivalents" and note this clearly in technical reports.

Part 5: Visualization of Workflow & Logic

Diagram 1: GPC Workflow for Aliphatic Polyesters

GPC_Workflow cluster_analysis Data Output Logic Sample Solid PAA Sample (PEA / PBA) Solvent Solvent Choice (THF vs Chloroform) Sample->Solvent Assess Crystallinity Prep Dissolution (3-4h @ 25°C) Solvent->Prep Add 1-2 mg/mL Filter Filtration (0.45 µm PTFE) Prep->Filter Remove Gels GPC GPC Analysis (SDVB Col, 35°C) Filter->GPC Inject 100 µL Data Data Processing GPC->Data RI Signal Relative Relative Mw (PS Equivalent) Data->Relative Standard (RI Only) Absolute Absolute Mw (Universal Cal) Data->Absolute Viscometer/MALLS

Caption: Operational workflow for the GPC characterization of PAAs, detailing the transition from sample prep to data type selection.

Diagram 2: Solvent & Column Decision Tree

Decision_Tree Start Start: PAA Characterization Solubility Is sample soluble in THF @ 25°C? Start->Solubility Yes Use THF Mobile Phase Solubility->Yes Clear Solution No Check Chloroform Solubility Solubility->No Cloudy/Gel THF_Path Standard SDVB Columns (e.g., PLgel Mixed-C) Yes->THF_Path CHCl3_Path Divinylbenzene Columns (Solvent Resistant) No->CHCl3_Path Soluble in CHCl3 Detect Detection Method? THF_Path->Detect CHCl3_Path->Detect RI RI Only: Report Relative Mw Detect->RI Visco RI + Viscometer: Report True Mw (Universal Cal) Detect->Visco

Caption: Decision logic for selecting the appropriate solvent system and detection mode based on sample solubility and data requirements.

Part 6: References

  • Guner, A. et al. (2010). Intrinsic Viscosity-Number Average Molecular Weight Relationship for Poly(1,4-butylene adipate) diol. Journal of Applied Polymer Science.

  • Agilent Technologies. (2016). Characterization of Polyesters by Agilent 1260 Infinity Multi-Detector GPC/SEC System. Application Note.

  • Malvern Panalytical. (2018). What is a dn/dc value and why is it important for GPC/SEC? Knowledge Center.

  • Chen, L., Xue, W., & Zeng, Z. (2017).[5] Synthesis and Intrinsic Viscosity-Molecular Weight Relationship of Poly(ethylene adipate). Chemical Science International Journal.

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Experimental Setup for the Esterification of Adipic Acid

Abstract: This document provides a detailed technical guide for the esterification of adipic acid, a cornerstone reaction for producing valuable diesters used as plasticizers, lubricants, solvents, and chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the esterification of adipic acid, a cornerstone reaction for producing valuable diesters used as plasticizers, lubricants, solvents, and chemical intermediates.[1][2][3] We move beyond a simple recitation of steps to offer an in-depth exploration of the underlying chemical principles, focusing on the widely applied Fischer-Speier esterification. This guide provides researchers, chemists, and process development professionals with a robust framework for experimental design, execution, and optimization. We present a classic homogeneous catalysis protocol for synthesizing diethyl adipate, discuss modern heterogeneous alternatives, and detail the critical considerations for driving the reaction equilibrium to maximize yield and purity.

The Foundational Chemistry: Understanding Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester and water is known as Fischer-Speier esterification.[4][5] This reaction is a classic example of a nucleophilic acyl substitution and is catalyzed by a strong acid.[6]

1.1. The Reaction Mechanism

The entire process is a series of equilibrium steps. The acid catalyst serves two primary roles: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[6][7]

The mechanism proceeds as follows[5][6][8]:

  • Protonation: The carbonyl oxygen of adipic acid is protonated by the acid catalyst. This makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups, forming a good leaving group (water).

  • Elimination: A molecule of water is eliminated, and a double bond is re-formed between the carbon and the remaining oxygen.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

Since adipic acid is a dicarboxylic acid, this process occurs at both ends of the molecule to form the diester.[6][9]

Fischer_Esterification_Mechanism Figure 1: Fischer Esterification Mechanism cluster_reactants Reactants cluster_products Products RCOOH Adipic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Water H₂O H_plus_regen H⁺ (Regenerated)

Caption: Figure 1: Simplified flowchart of the Fischer esterification mechanism.

1.2. The Challenge of Equilibrium

Fischer esterification is a reversible reaction.[4][6] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. This is the most critical aspect of designing a successful experimental setup.

Strategies to Drive the Reaction Forward:

  • Use of Excess Reactant: The reaction is commonly performed using a large excess of the less expensive reactant, which is typically the alcohol.[6][7] This concentration gradient forces the equilibrium towards the product side.

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) from occurring.[1][5] This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[5][9]

Protocol: Classical Synthesis of Diethyl Adipate via Homogeneous Acid Catalysis

This protocol details the synthesis of diethyl adipate, a common plasticizer and chemical intermediate, using adipic acid and ethanol with sulfuric acid as the catalyst.[1][2][10]

2.1. Principle

Adipic acid is reacted with an excess of absolute ethanol under reflux conditions. Concentrated sulfuric acid acts as the catalyst. Toluene is added as an azeotropic agent to facilitate the removal of water using a Dean-Stark apparatus, thereby driving the reaction to completion.[9] The product is subsequently isolated and purified through a standard work-up and vacuum distillation.[9]

2.2. Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )QuantityPurpose
Adipic Acid146.147.5 gStarting Material
Absolute Ethanol46.0720 mLReactant/Solvent
Toluene92.147.5 mLAzeotropic Agent
Sulfuric Acid (Conc.)98.082-3 dropsCatalyst
Sodium Bicarbonate (Sat. Soln.)84.01As neededNeutralization
Anhydrous Magnesium Sulfate120.37As neededDrying Agent
EquipmentPurpose
100 mL Round-Bottom FlaskReaction Vessel
Dean-Stark ApparatusWater Removal
Reflux CondenserPrevent Solvent Loss
Heating Mantle & Magnetic StirrerHeating & Agitation
Separatory FunnelLiquid-Liquid Extraction
Vacuum Distillation SetupProduct Purification

2.3. Experimental Workflow Diagram

Experimental_Workflow A 1. Setup & Reagent Charging (Adipic Acid, Ethanol, Toluene) B 2. Catalyst Addition (Conc. H₂SO₄) A->B C 3. Reflux & Water Removal (Dean-Stark, ~80-110°C) B->C D 4. Reaction Monitoring (Water collection stops) C->D E 5. Cool & Work-up (Transfer to Separatory Funnel) D->E Reaction Complete F 6. Neutralization (Wash with sat. NaHCO₃) E->F G 7. Organic Phase Drying (Anhydrous MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Vacuum Distillation) H->I J 10. Characterization (NMR, IR, GC-MS) I->J Pure Diethyl Adipate

Caption: Figure 2: General experimental workflow for diethyl adipate synthesis.

2.4. Step-by-Step Protocol

  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry. Mount the setup on a heating mantle over a magnetic stirrer.

  • Charging the Reactor: To the flask, add 7.5 g of adipic acid, 20 mL of absolute ethanol, and 7.5 mL of toluene.[9]

    • Scientist's Note: Absolute ethanol is crucial; any water present in the initial reactants will hinder the forward reaction. Toluene forms a low-boiling azeotrope with water, allowing for its physical separation.

  • Initiating the Reaction: Begin stirring and start the flow of cold water through the condenser. Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reflux and Water Removal: Heat the mixture to a gentle reflux. You will observe a cloudy distillate collecting in the Dean-Stark trap. As the azeotrope condenses, it will separate into two layers in the trap's collection arm: a lower aqueous layer and an upper organic layer (toluene/ethanol) which returns to the flask. Continue refluxing until water no longer collects in the trap (typically 1-2 hours).[9]

  • Reaction Work-up: Allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted adipic acid.

    • Scientist's Note: Perform this step cautiously as CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with litmus paper).

  • Extraction & Drying: Wash the organic layer once with brine (saturated NaCl solution) to aid in breaking up any emulsions and removing excess water. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the bulk of the solvent (toluene and excess ethanol) using a rotary evaporator. The remaining crude product is a high-boiling point liquid.[9] Purify the diethyl adipate by vacuum distillation. The boiling point of diethyl adipate is approximately 135°C at 18 mmHg.[7][9]

    • Scientist's Note: Vacuum distillation is necessary because the atmospheric boiling point of diethyl adipate is very high (~245°C), and heating to this temperature could cause decomposition.[9]

Alternative & Greener Catalytic Approaches

While effective, homogeneous acid catalysts like H₂SO₄ present challenges in separation, corrosion, and waste disposal.[11][12] Modern approaches focus on more sustainable alternatives.

Catalyst TypeExamplesTemperature (°C)AdvantagesDisadvantages
Homogeneous Acid H₂SO₄, p-TsOH80 - 140High activity, low costCorrosive, difficult to separate, waste generation[5][11]
Heterogeneous (Solid) Acid Amberlyst-15, Zeolites60 - 120Easily separable, reusable, non-corrosive[12][13]Potential for lower activity, mass transfer limitations[12][14]
Enzymatic (Biocatalyst) Immobilized Lipases (e.g., Novozym 435)40 - 70High selectivity, mild conditions, eco-friendly[11][15][16]Higher cost, potential for enzyme deactivation[17]

3.1. Heterogeneous Solid-Acid Catalysis

Using a solid acid catalyst like Amberlyst-15 simplifies the process significantly.[13] The catalyst, an ion-exchange resin, can be removed by simple filtration at the end of the reaction, allowing for easy recycling and a cleaner product stream that requires less aggressive neutralization.[14][18]

  • Protocol Modification: In the procedure above, replace sulfuric acid with a weight percentage of the solid catalyst (e.g., 5-10% w/w relative to adipic acid).[13] The reaction is run similarly, and at the end, the cooled mixture is simply filtered to remove the catalyst beads before proceeding with solvent removal and purification.

3.2. Enzymatic Esterification

Lipases are enzymes that can catalyze esterification under very mild and highly specific conditions.[11][17] Using an immobilized lipase, such as Novozym 435, allows for the synthesis of adipate esters at lower temperatures (e.g., 50-60°C) and often without the need for organic solvents.[15][16] This represents a significant advancement in green chemistry for ester production.[19][20] The reaction is often performed under vacuum to remove the water byproduct, driving the equilibrium forward.[15][16]

Analysis and Characterization

To confirm the identity and purity of the final product, several analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the diethyl adipate and identify any remaining starting materials or byproducts like the monoester.[9]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of the characteristic ester C=O stretch (~1735 cm⁻¹) are key indicators of a successful reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of the distilled product and confirming its molecular weight.

  • Acid-Base Titration: The progress of the reaction can be monitored by taking small aliquots, dissolving them in a suitable solvent, and titrating with a standardized base (e.g., NaOH) to determine the remaining concentration of carboxylic acid groups (the "acid number").[15]

References

  • Khosravi, M., et al. (2014). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of ChemTech Research, 6(11), 4872-4877. [Link not available]
  • Specialty Chemicals. (2026, January 29). Chemical Intermediate Diethyl Adipate: Synthesis and Industrial Use. Available at: [Link]

  • PrepChem.com. Synthesis of diethyl adipate. Available at: [Link]

  • CHEMISTRY LibreTexts. Experiment 22: FISCHER ESTERIFICATION. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • LookChem. Cas 141-28-6, Diethyl adipate. Available at: [Link]

  • Zong, Z., et al. (2019). Kinetics of the Esterification Reaction of Adipic Acid with 1,6-Hexanediol Catalyzed by Tetrabutyl Titanate. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. Available at: [Link]

  • Ataman Kimya. DIETHYL ADIPATE. Available at: [Link]

  • D'Agosto, C., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • Google Patents. WO2009066975A1 - A method for producing adipate ester.
  • Gordon, M., & Scantlebury, G. R. (1967). Statistical kinetics of polyesterification of adipic acid with pentaerythritol or trimethylol ethane. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ResearchGate. (2025, August 6). Enzyme catalysed synthesis of some adipic esters. Available at: [Link]

  • Zong, Z., et al. (2019). Kinetics of the Esterification Reaction of Adipic Acid with 1,6-Hexanediol Catalyzed by Tetrabutyl Titanate. Asian Journal of Chemical Sciences. Available at: [Link]

  • Jang, J. H., et al. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir Loading. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025, August 7). Esterification of adipic acid with methanol over Amberlyst 35. Available at: [Link]

  • Reed, S. M., & Hutchison, J. E. (2000). Green Chemistry in the Organic Teaching Laboratory: An Environmentally Benign Synthesis of Adipic Acid. Journal of Chemical Education. Available at: [Link]

  • National Institutes of Health. (2024, January 17). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. Available at: [Link]

  • Google Patents. CN102351691A - Method for synthesizing adipic acid monoethyl ester.
  • Draths, K. M., & Frost, J. W. (1994). Environmentally compatible synthesis of adipic acid from D-glucose. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2025, August 7). Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine. Available at: [Link]

  • University of Arizona. 22. The Fischer Esterification. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Available at: [Link]

  • UP Biochemicals. How to Produce Sustainable Adipic Acid. Available at: [Link]

  • Taylor & Francis Online. (2025, January 28). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Available at: [Link]

  • MDPI. (2025, November 14). Improvement of Thermal Characteristics of Plasticized PVC via a Complex of Eco-Friendly Additives. Available at: [Link]

  • AOCS. (2019, July 23). Enzymatic Interesterification. Available at: [Link]

  • Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. Available at: [Link]

  • MDPI. (2022, November 11). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]

  • Royal Society of Chemistry. (2019). Magnetic-responsive solid acid catalysts for esterification. Available at: [Link]

  • YouTube. (2015, January 2). Esterification - Fischer mechanism for alcohol and carboxylic acid. Available at: [Link]

  • MDPI. (2023, August 23). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: (2-Hydroxyethyl) Hydrogen Adipate in the Development of Sustainable Materials

Introduction: A Multifunctional Building Block for a Circular Economy (2-Hydroxyethyl) hydrogen adipate, also known as adipic acid mono(2-hydroxyethyl) ester, is a bifunctional molecule poised to play a significant role...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for a Circular Economy

(2-Hydroxyethyl) hydrogen adipate, also known as adipic acid mono(2-hydroxyethyl) ester, is a bifunctional molecule poised to play a significant role in the advancement of sustainable materials. Its structure, containing both a terminal carboxylic acid and a hydroxyl group, makes it a uniquely versatile intermediate for chemical synthesis.[1] This dual reactivity is the cornerstone of its utility, allowing it to act as a monomer in the creation of biodegradable polyesters and as a reactive plasticizer in polymer formulations.[1] As industries pivot towards a circular economy, materials derived from such building blocks are critical for reducing reliance on fossil fuels and mitigating plastic pollution. This guide provides detailed protocols and technical insights for leveraging (2-hydroxyethyl) hydrogen adipate in the synthesis of next-generation sustainable materials.

Section 1: Synthesis and Characterization of (2-Hydroxyethyl) Hydrogen Adipate

Principle of Synthesis: The primary route to (2-Hydroxyethyl) hydrogen adipate is the direct esterification of adipic acid with ethylene glycol. By controlling the molar ratio of the reactants—typically an excess of adipic acid—the reaction favors the formation of the monoester over the diester. The reaction is a condensation process where a molecule of water is eliminated for each ester bond formed.[2]

Protocol 1: Laboratory-Scale Synthesis

Objective: To synthesize (2-Hydroxyethyl) hydrogen adipate from adipic acid and ethylene glycol.

Materials:

  • Adipic acid (CAS 124-04-9)

  • Ethylene glycol (CAS 107-21-1)

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer.

  • Charging Reactants: Charge the flask with adipic acid and ethylene glycol in a 2:1 molar ratio. Add toluene to approximately 20% of the total reactant volume.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 0.5% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and any unreacted ethylene glycol using a rotary evaporator. The resulting viscous liquid is crude (2-Hydroxyethyl) hydrogen adipate. Further purification can be achieved via vacuum distillation.

Causality Behind Experimental Choices:

  • The excess of adipic acid shifts the reaction equilibrium towards the monoester.

  • The Dean-Stark apparatus is crucial for efficiently removing water, which drives the reversible esterification reaction to completion.

  • The sodium bicarbonate wash is a critical step to remove the acid catalyst, preventing potential degradation during storage or subsequent polymerization steps.

G cluster_synthesis Synthesis Workflow Reactants Adipic Acid + Ethylene Glycol (2:1 molar ratio) Catalyst H₂SO₄ Catalyst Reflux Reflux with Toluene (Azeotropic Water Removal) Reactants->Reflux Catalyst->Reflux Workup Neutralization (NaHCO₃) & Brine Wash Reflux->Workup Collect H₂O Drying Dry (MgSO₄) & Filter Workup->Drying Evaporation Rotary Evaporation Drying->Evaporation Product (2-Hydroxyethyl) Hydrogen Adipate Evaporation->Product

Caption: Workflow for the synthesis of (2-Hydroxyethyl) hydrogen adipate.

Application Note 1: Spectroscopic Characterization

To ensure the successful synthesis and purity of (2-Hydroxyethyl) hydrogen adipate, spectroscopic analysis is essential.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of the product should exhibit characteristic absorption bands.[3]

Wavenumber (cm⁻¹)AssignmentSignificance
3500-3300 (broad)O-H stretch (hydroxyl)Confirms the presence of the terminal alcohol.
3300-2500 (broad)O-H stretch (carboxylic acid)Indicates the presence of the free acid group.
~2940, ~2860C-H stretch (aliphatic)From the adipate and ethylene backbone.
~1735C=O stretch (ester)Confirms the formation of the ester linkage.
~1710C=O stretch (carboxylic acid)Confirms the presence of the unreacted acid end.
~1150C-O stretch (ester)Further evidence of the ester functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information, allowing for the confirmation of the monoester structure and assessment of purity.

Section 2: Application as a Monomer for Biodegradable Polyesters

(2-Hydroxyethyl) hydrogen adipate can undergo self-polycondensation to form poly(ethylene adipate) (PEA), a well-studied biodegradable aliphatic polyester.[4] This process leverages the molecule's dual functionality, where the hydroxyl group of one monomer reacts with the carboxylic acid group of another.

Protocol 2: Synthesis of Poly(ethylene adipate) via Melt Polycondensation

Objective: To synthesize poly(ethylene adipate) from (2-Hydroxyethyl) hydrogen adipate monomer.

Materials:

  • (2-Hydroxyethyl) hydrogen adipate (synthesized as per Protocol 1)

  • Titanium(IV) butoxide or Antimony(III) oxide (catalyst)

  • High-vacuum pump

  • Schlenk line or similar inert atmosphere setup

  • High-temperature heating mantle with temperature controller

  • Mechanical stirrer suitable for high-viscosity melts

Procedure:

  • Reactor Setup: Assemble a three-neck flask with a mechanical stirrer, a nitrogen inlet connected to a Schlenk line, and a condenser leading to a collection flask and vacuum pump.

  • Charging Monomer and Catalyst: Charge the flask with the (2-Hydroxyethyl) hydrogen adipate monomer and the catalyst (e.g., 200-300 ppm of Ti(OBu)₄).

  • Inerting the System: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen, which can cause thermal degradation and discoloration at high temperatures.[5]

  • Esterification Stage: Heat the mixture to 180-190°C under a gentle nitrogen flow.[4] This initial stage facilitates the formation of low molecular weight oligomers, with water being evolved as a byproduct.[5] Continue for 2-3 hours until water evolution ceases.

  • Polycondensation Stage: Gradually increase the temperature to 200-220°C while slowly applying a high vacuum (<1 mbar).[4] The reduced pressure is critical for removing the water byproduct and driving the polymerization towards a high molecular weight polymer.[5]

  • Monitoring Viscosity: The progress of the polycondensation is visually monitored by the significant increase in the melt viscosity. The reaction is typically continued for 3-5 hours under vacuum.

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor under nitrogen. The resulting solid polymer can be removed once it has reached room temperature. For analytical purposes, the polymer can be dissolved in a solvent like chloroform and re-precipitated in a non-solvent like cold methanol to purify it.[5]

G cluster_polymerization Polymerization Workflow Monomer Monomer + Catalyst in Reactor Purge Nitrogen Purge (Remove O₂) Monomer->Purge Stage1 Stage 1: Esterification (180-190°C, N₂ flow) Purge->Stage1 Creates Oligomers Stage2 Stage 2: Polycondensation (200-220°C, High Vacuum) Stage1->Stage2 Removes H₂O Monitor Monitor Viscosity Increase Stage2->Monitor Cool Cool Under N₂ Monitor->Cool Desired MW reached Product Poly(ethylene adipate) (PEA) Cool->Product

Caption: Two-stage melt polycondensation process for PEA synthesis.

Application Note 2: Performance and Biodegradability of PEA

Poly(ethylene adipate) is known for its flexibility and biodegradability. It is readily degraded by various enzymes, particularly lipases and esterases.[4] The degradation mechanism involves the enzymatic hydrolysis of the ester bonds in the polymer backbone, breaking it down into smaller, water-soluble oligomers and ultimately back to its constituent monomers.[6][7]

Expected Properties of Poly(ethylene adipate):

PropertyTypical ValueSignificance
Melting Point (Tm)~50-55 °C[4]Low melting point makes it suitable for applications like flexible films.
Glass Transition Temp (Tg)~ -50 °CIndicates high flexibility at room temperature.
CrystallinitySemi-crystallineInfluences mechanical properties and the rate of biodegradation.[4]

Section 3: Application as a Sustainable Plasticizer

(2-Hydroxyethyl) hydrogen adipate can also be used as a reactive plasticizer for polymers like Poly(vinyl chloride) (PVC) and bioplastics such as Poly(lactic acid) (PLA). Unlike traditional migratory plasticizers, its hydroxyl group can potentially react with polymer end groups or other additives, anchoring it within the matrix and reducing migration. Its ester nature imparts flexibility and processability.[8][9]

Protocol 3: Formulation and Evaluation in a PLA Matrix

Objective: To incorporate (2-Hydroxyethyl) hydrogen adipate into a PLA matrix and evaluate its plasticizing effect.

Materials:

  • Poly(lactic acid) (PLA) pellets

  • (2-Hydroxyethyl) hydrogen adipate

  • Twin-screw extruder or solvent casting setup (using dichloromethane)

  • Hydraulic press for film formation

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM) for tensile testing

Procedure (Melt Blending):

  • Drying: Thoroughly dry PLA pellets and (2-Hydroxyethyl) hydrogen adipate in a vacuum oven to prevent hydrolytic degradation during processing.

  • Premixing: Physically premix the PLA pellets with the desired weight percentage of the adipate plasticizer (e.g., 5, 10, 15 wt%).

  • Extrusion: Feed the premix into a twin-screw extruder with a suitable temperature profile for PLA (e.g., 170-190°C). The extrusion process ensures homogeneous mixing.

  • Pelletizing: Extrude the blend through a strand die and pelletize the cooled strands.

  • Film Preparation: Press the compounded pellets into thin films of uniform thickness using a hydraulic press at a temperature above the blend's melting point.

  • Characterization: Allow the films to condition for at least 48 hours before testing.

Application Note 3: Assessing Plasticizer Efficacy

The effectiveness of a plasticizer is determined by its ability to increase the free volume within the polymer matrix, thereby lowering its glass transition temperature (Tg) and increasing its flexibility.

Data Presentation: Expected Impact on PLA Properties

PropertyNeat PLAPLA + 15% Adipate EsterRationale for Change
Glass Transition (Tg)~60 °C~45-50 °CThe plasticizer molecules separate the PLA chains, increasing mobility.[10]
Tensile StrengthHighLowerIncreased chain mobility reduces the force required to permanently deform the material.
Elongation at BreakLow (<10%)High (>100%)The material becomes more ductile and less brittle.

Mechanism of Action: The adipate ester positions itself between the rigid PLA chains. Its flexible aliphatic backbone disrupts the intermolecular forces (dipole-dipole interactions) between the polymer chains, allowing them to slide past one another more easily under stress. This macroscopic effect is observed as increased flexibility and a lower Tg.

G cluster_plasticization Plasticizer Evaluation Workflow Start Dry PLA Pellets & Adipate Ester Mix Premix PLA and Adipate Start->Mix Extrude Melt Blend via Twin-Screw Extrusion Mix->Extrude Film Press into Films Extrude->Film Test Characterize Properties (DSC, Tensile Testing) Film->Test Compare Compare Neat PLA vs. Plasticized PLA Test->Compare

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Hydroxyethyl) Hydrogen Adipate

Topic: Troubleshooting Side Reactions & Selectivity Control in Mono-Esterification Target Molecule: (2-Hydroxyethyl) hydrogen adipate (CAS: 5876-08-4) Audience: Organic Chemists, Process Engineers, Drug Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Selectivity Control in Mono-Esterification Target Molecule: (2-Hydroxyethyl) hydrogen adipate (CAS: 5876-08-4) Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Core Directive: The Challenge of Desymmetrization

Synthesizing (2-Hydroxyethyl) hydrogen adipate (the mono-ester) from Adipic Acid (AA) and Ethylene Glycol (EG) is a classic problem in statistical thermodynamics. You are attempting to desymmetrize a dicarboxylic acid with a diol.

The fundamental challenge is not "making it react," but stopping the reaction . The system naturally gravitates toward the diester (Bis(2-hydroxyethyl) adipate) and subsequently linear polyesters.

This guide moves beyond basic recipes to address the kinetic and thermodynamic levers required to isolate the mono-species and suppress the three "Killer" side reactions: Oligomerization , Etherification , and Cyclization .

Diagnostic Pathways (Visualizing the Problem)

Before troubleshooting, visualize the competitive landscape. The following diagram maps the intended pathway against the parasitic side reactions.

ReactionPathways cluster_side Parasitic Pathways AA Adipic Acid (Starting Material) Mono TARGET: (2-Hydroxyethyl) hydrogen adipate AA->Mono k1 (Primary Esterification) EG Ethylene Glycol (Excess) EG->Mono k1 (Primary Esterification) DEG Side Product C: Diethylene Glycol (Etherification) EG->DEG Acid Cat. / High T (- H2O) Di Side Product A: Bis(2-hydroxyethyl) adipate Mono->Di k2 (Secondary Esterification) + Excess EG Poly Side Product B: Oligomers/Polyesters Mono->Poly Reaction with AA Di->Poly k3 (Polycondensation) - EG

Figure 1: Reaction network showing the kinetic competition between the target mono-ester and the thermodynamic sinks (Diester/Polyester) and thermal byproducts (DEG).

Troubleshooting Guide: The "Big Three" Side Reactions

Issue A: "My product is a white solid/wax, not a liquid." (Oligomerization)

Diagnosis: You have likely produced the Diester or Oligomers .[1] The mono-ester is an unsymmetrical molecule with a lower melting point than the highly symmetrical adipic acid (mp 152°C) or the diester (mp ~50°C). If your product solidifies rapidly at room temperature, you have pushed the equilibrium too far.

Root Cause:

  • Stoichiometry: Using a 1:1 or 1:2 molar ratio of AA:EG.

  • Over-reaction: Driving the reaction to 100% acid conversion.

Technical Fix:

  • The "High-Dilution" Rule: You must use a massive excess of Ethylene Glycol. A molar ratio of 1:5 to 1:10 (AA:EG) is required. This statistically favors the collision of an AA molecule with free EG rather than an already-esterified Mono-species [1].

  • Conversion Limit: Do not drive the reaction to completion. Stop at ~60-70% conversion of the acid groups. It is easier to recover unreacted Adipic Acid (via precipitation) than to separate the mono-ester from the diester.

Issue B: "NMR shows a triplet at ~3.6-3.7 ppm (Ether Linkage)." (Etherification)[2][3][4][5][6]

Diagnosis: Formation of Diethylene Glycol (DEG) derivatives. Under acidic conditions and heat, Ethylene Glycol dehydrates to form Diethylene Glycol (


). This DEG then reacts with Adipic Acid to form "soft segment" impurities that ruin purity and physical properties.

Root Cause:

  • Catalyst Choice: Strong protic acids (Sulfuric Acid, p-TsOH) aggressively catalyze etherification.

  • Temperature: Reaction temperatures >160°C significantly increase DEG formation.

Technical Fix:

  • Switch Catalyst: Use Lewis Acids like Tetrabutyl Titanate (Ti(OBu)4) or Tin(II) Chloride. These are highly active for esterification but less active for ether dehydration compared to Brønsted acids [2].

  • Temperature Ceiling: Maintain reaction temperature below 150°C . While this slows kinetics, it suppresses the activation energy threshold for ether formation.

Issue C: "The Acid Value (AV) stalled." (Water Inhibition)

Diagnosis: Equilibrium limitation. Esterification is reversible (


). Water accumulation halts the forward reaction.

Technical Fix:

  • Azeotropic Distillation: Use Toluene or Xylene to continuously remove water via a Dean-Stark trap.

  • Nitrogen Sparging: For solvent-free systems, a vigorous

    
     flow helps strip water vapor.
    

Validated Experimental Protocol

This protocol is designed for Selectivity over Yield.

Materials
  • Adipic Acid (AA)[2][3][4]

  • Ethylene Glycol (EG) - Anhydrous

  • Catalyst: Tetrabutyl Titanate (Ti(OBu)4) or p-Toluenesulfonic acid (if T < 140°C)

  • Solvent: Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology
  • Charge: In a 3-neck round bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark trap (or distillation head), add Adipic Acid (1.0 eq) and Ethylene Glycol (5.0 - 8.0 eq) .

    • Note: The large excess of EG acts as both reactant and solvent.

  • Inerting: Flush the system with Nitrogen for 15 minutes.

  • Heating (Phase 1): Heat to 120°C. Once the Adipic Acid is fully dissolved, add catalyst (0.5 mol% relative to AA).

  • Reaction: Ramp temperature to 140-150°C .

    • Crucial: Do not exceed 155°C to prevent DEG formation.

    • Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check Acid Value (AV) every 60 minutes.

    • Target: Stop reaction when AV drops by ~50-60% of the theoretical starting value.

  • Quench: Cool rapidly to <60°C.

  • Workup (Purification Strategy):

    • Step A (Remove Catalyst): If using Ti(OBu)4, add a small amount of water to hydrolyze the catalyst, then filter the solids.

    • Step B (Remove Excess EG): High-vacuum distillation (0.1 - 1.0 mmHg). EG will distill over at ~80-100°C under high vacuum.

    • Caution: The residue contains Unreacted AA, Mono-ester, and Diester.

    • Step C (Isolation): Dissolve residue in Ethyl Acetate. Wash with water (removes trace EG).

    • Step D (Separation): To obtain high-purity mono-ester, Column Chromatography is recommended (Silica gel; Gradient: Hexane -> Ethyl Acetate). The polarity difference allows separation:

      • Least Polar: Diester[1]

      • Mid Polar:Mono-ester (Target)

      • Most Polar: Adipic Acid[1][3][4][5][6][7][8]

Data Summary: Catalyst & Conditions Impact

VariableConditionImpact on Mono-Ester SelectivitySide Reaction Risk
Molar Ratio (EG:AA) 1:1Very Low (< 20%)High (Oligomers/Diesters)
5:1 High (> 60%) Low
Catalyst

ModerateHigh (Etherification/DEG)
Ti(OBu)4 High Low
Temperature 180°CLow (Scrambling)High (Degradation/Color)
140°C High Low

FAQ: Rapid-Fire Troubleshooting

Q: Can I use Acid Chlorides (Adipoyl Chloride) to make this instead? A: Yes, but it is risky. Reacting Adipoyl Chloride with EG is extremely fast and exothermic. Unless you use a massive excess of EG at low temperatures (


), you will instantly form the diester or polymerize. The "High Dilution" rule applies even more strictly here.

Q: Why is my product colored yellow/brown? A: Oxidation. EG oxidizes to aldehydes/acids at high temperatures in the presence of air. Ensure a strict Nitrogen blanket. If using Titanate catalysts, a yellow tint is normal (titanium complexes); this can be removed by hydrolysis and filtration.

Q: How do I store the Mono-ester? A: It is prone to disproportionation . Over time, 2 molecules of Mono-ester can transesterify to form 1 AA + 1 Diester. Store in a freezer (-20°C) and ensure it is strictly anhydrous to prevent hydrolysis.

References

  • Flory, P. J. (1939). Kinetics of Polyesterification: A Study of the Effects of Molecular Weight and Viscosity on Reaction Rate. Journal of the American Chemical Society. Link

  • Pilati, F., et al. (1983).[3] Models for the formation of poly(butylene terephthalate): Kinetics of the titanium tetrabutylate-catalysed reactions. Polymer.[1][9][7][10] Link

  • Yadav, V. P., et al. (2011).[11] Kinetics of Esterification of Ethylene Glycol with Acetic Acid Using Cation Exchange Resin Catalyst. Chemical and Biochemical Engineering Quarterly. Link

  • PubChem. (2025).[12] Bis(2-hydroxyethyl) adipate Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Purification of (2-Hydroxyethyl) Hydrogen Adipate

Welcome to the technical support guide for the purification of (2-Hydroxyethyl) hydrogen adipate (HEHA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2-Hydroxyethyl) hydrogen adipate (HEHA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important bifunctional intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What is (2-Hydroxyethyl) hydrogen adipate and why is its purity important?

(2-Hydroxyethyl) hydrogen adipate (HEHA), with the molecular formula C₈H₁₄O₅, is the monoester product of the esterification reaction between adipic acid and ethylene glycol.[1][2] Its structure contains both a free carboxylic acid group and a terminal hydroxyl group, making it a valuable bifunctional molecule.[1] This dual reactivity allows it to serve as a key building block in polymer chemistry, for example, in the synthesis of polyesters and polyurethanes, and as a plasticizer.[1][3]

High purity is critical because residual reactants (adipic acid, ethylene glycol) or byproducts (the diester, bis(2-hydroxyethyl) adipate) can interfere with subsequent polymerization reactions, altering the mechanical and thermal properties of the final polymer. For pharmaceutical or high-spec applications, these impurities can introduce toxicity or lead to unpredictable degradation profiles.

Q2: What are the primary impurities I should expect in my crude HEHA sample?

The synthesis of HEHA is an equilibrium reaction, which means the crude product is rarely pure.[4][5] The most common impurities are:

  • Unreacted Starting Materials: Adipic acid and ethylene glycol.

  • Diester Byproduct: Bis(2-hydroxyethyl) adipate, formed when both carboxylic acid groups of adipic acid react with ethylene glycol.[5][6]

  • Oligomers: Small polymer chains can form, especially if the reaction is pushed to high conversion under harsh conditions.

  • Catalyst Residues: If a catalyst (e.g., an acid or a metal-based catalyst like tetrabutyl titanate) is used, it must be removed.[1]

Q3: What are the principal strategies for purifying crude HEHA?

The purification strategy depends on the scale of your experiment and the nature of the impurities. The main techniques are:

  • Aqueous Workup/Extraction: Effective for removing acidic starting materials like adipic acid and water-soluble components like ethylene glycol.

  • Vacuum Distillation: The most common industrial method for separating HEHA from less volatile (adipic acid, oligomers) and more volatile (ethylene glycol) impurities.[1]

  • Column Chromatography: A highly effective lab-scale technique for achieving very high purity by separating compounds based on their polarity. It is particularly useful for removing the structurally similar diester byproduct.

Q4: How can I accurately assess the purity of my purified HEHA?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify the molar ratio of HEHA to impurities like the diester and residual ethylene glycol.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying non-volatile impurities. Reverse-phase HPLC methods are suitable for analyzing both the monoester and diester products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and for confirming the identity of the main product.[1]

  • Acid Number Titration: A classical method to quantify the amount of free carboxylic acid (from HEHA and residual adipic acid) in the sample.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. The causality behind each recommendation is explained to help you make informed decisions.

Problem 1: Persistent Adipic Acid Contamination

Q: My NMR/HPLC analysis shows significant contamination with unreacted adipic acid after my initial purification. How can I remove it?

A: Adipic acid's high polarity and free carboxylic acid groups make it amenable to several removal strategies.

  • Causality: The key difference between HEHA and adipic acid is the latter's two carboxylic acid groups, making it more acidic and polar. We can exploit this by converting it into a salt.

  • Solution 1: Basic Aqueous Wash:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mild basic solution, such as a saturated sodium bicarbonate (NaHCO₃) solution. The adipic acid will be deprotonated to form sodium adipate, which is highly soluble in the aqueous layer, while the monoester (HEHA) is less acidic and will largely remain in the organic phase.

    • Separate the aqueous layer. Repeat the wash 1-2 times.

    • Wash the organic layer with brine to remove residual water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

  • Solution 2: Recrystallization (if applicable): If you have a solid crude product, you may be able to find a solvent system where the solubility of adipic acid and HEHA differ significantly at different temperatures. This is often less effective than a chemical wash due to the similar structures.

  • Troubleshooting Tip: Avoid using strong bases like sodium hydroxide (NaOH), as they can catalyze the hydrolysis of your desired ester product back into adipic acid and ethylene glycol.[1]

Problem 2: Diester Byproduct is Difficult to Separate

Q: My primary impurity is bis(2-hydroxyethyl) adipate. It has a similar polarity to my product and is difficult to remove by a simple wash. What is the best approach?

A: This is a classic purification challenge where subtle structural differences must be exploited. Vacuum distillation and column chromatography are the most effective methods.

  • Causality: The diester lacks a free carboxylic acid group, making it less polar than the desired HEHA monoester. It also has a higher molecular weight and, consequently, a higher boiling point.

  • Solution 1: Fractional Vacuum Distillation: This is the preferred method for larger scales. The significant difference in boiling points between HEHA and the diester allows for their separation under reduced pressure.

    • Why Vacuum? Both HEHA and the diester have high boiling points at atmospheric pressure. Applying a vacuum lowers the boiling points, allowing distillation to occur at a lower temperature and preventing thermal degradation.[1]

    • Procedure: A fractional distillation column (e.g., a Vigreux column) is necessary to achieve good separation. Collect fractions at different temperature ranges and analyze each by TLC or HPLC to identify the pure HEHA fractions.

  • Solution 2: Silica Gel Column Chromatography: This is the gold standard for achieving high purity on a laboratory scale.

    • Principle: The more polar HEHA (due to its free carboxylic acid and hydroxyl groups) will interact more strongly with the polar silica gel stationary phase and elute more slowly. The less polar diester will elute faster.

    • Solvent System (Mobile Phase): A gradient elution is typically most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate or adding methanol). This will first elute the diester, followed by the pure HEHA.

Problem 3: Low Yield After Purification

Q: I successfully removed the impurities, but my final yield of HEHA is very low. What could have gone wrong?

A: Low yield is often caused by product loss during workup steps or by degradation.

  • Cause 1: Product Loss during Aqueous Wash:

    • Explanation: HEHA is an amphiphilic molecule with some water solubility due to its polar functional groups.[2] During the basic wash, some HEHA may be deprotonated and partition into the aqueous layer along with the adipic acid.

    • Solution: Perform a "back-extraction." After separating the initial basic aqueous layer, acidify it with dilute HCl to a pH of ~3-4 and extract it with fresh organic solvent (e.g., ethyl acetate). This will protonate any dissolved HEHA salt, making it soluble in the organic phase again. Combine this organic extract with your main product before drying and solvent removal.

  • Cause 2: Hydrolysis:

    • Explanation: Ester hydrolysis is a reversible reaction that can be catalyzed by strong acids or bases, especially in the presence of water and heat.[1][8]

    • Solution: Use mild conditions. Opt for saturated sodium bicarbonate instead of sodium hydroxide for washes. Ensure all steps are performed at or below room temperature unless otherwise specified. Minimize the contact time with aqueous acidic or basic solutions.

  • Cause 3: Thermal Degradation during Distillation:

    • Explanation: Heating esters for prolonged periods, even under vacuum, can lead to decomposition.

    • Solution: Ensure your vacuum is sufficiently deep to keep the distillation temperature as low as possible. Use an efficient distillation setup to minimize the time the product spends at high temperatures.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues with HEHA.

G start Crude HEHA Sample analyze Analyze Purity (TLC, HPLC, NMR) start->analyze decision Main Impurity? analyze->decision acid Adipic Acid decision->acid  Starting Material   diester Bis(2-hydroxyethyl) adipate (Diester) decision->diester  Byproduct   acid_sol Perform Basic Wash (e.g., NaHCO3 solution) acid->acid_sol acid_check Re-analyze Purity acid_sol->acid_check acid_check->decision Not Pure final_product Pure HEHA acid_check->final_product Pure diester_decision Scale? diester->diester_decision lab_scale Lab Scale (<10g) diester_decision->lab_scale large_scale Large Scale (>10g) diester_decision->large_scale chromatography Use Silica Column Chromatography lab_scale->chromatography distillation Use Fractional Vacuum Distillation large_scale->distillation chromatography->final_product distillation->final_product

Caption: A decision tree for troubleshooting HEHA purification.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is ideal for separating HEHA from non-volatile impurities like adipic acid and more volatile impurities like ethylene glycol, as well as the higher-boiling diester.

  • Step-by-Step Methodology:

    • Setup: Assemble a fractional vacuum distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., 10-20 cm Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

    • Charge the Flask: Add the crude HEHA to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

    • Apply Vacuum: Slowly and carefully apply the vacuum, ensuring the system is sealed. A typical pressure for this type of distillation is between 1–10 mmHg.[1]

    • Heating: Gently heat the distillation flask using a heating mantle.

    • Collect Fractions:

      • First Fraction: The first fraction to distill will be any residual low-boiling solvent or ethylene glycol.

      • Main Fraction: As the temperature stabilizes, the desired (2-Hydroxyethyl) hydrogen adipate will begin to distill. Collect this fraction in a separate receiving flask.

      • Final Fraction/Residue: As the distillation proceeds, the temperature may rise again, indicating the start of the distillation of higher-boiling impurities like the diester. Stop the distillation at this point. The residue in the flask will contain adipic acid, oligomers, and the diester.

    • Analysis: Analyze all collected fractions using a suitable method (TLC, HPLC, or NMR) to confirm purity before combining the desired fractions.

Distillation Workflow Diagram

G cluster_0 Setup Phase cluster_1 Distillation Phase cluster_2 Analysis Phase setup Assemble Fractional Distillation Apparatus charge Charge Flask with Crude HEHA setup->charge vacuum Apply Vacuum (1-10 mmHg) charge->vacuum heat Gently Heat Flask vacuum->heat fraction1 Collect First Fraction (Low Boilers: EG) heat->fraction1 fraction2 Collect Main Fraction (Pure HEHA) fraction1->fraction2 stop Stop Distillation (Residue: Diester, Acid) fraction2->stop analyze Analyze Fractions by HPLC/NMR stop->analyze combine Combine Pure HEHA Fractions analyze->combine

Caption: Step-by-step workflow for vacuum distillation of HEHA.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is highly effective for small-scale, high-purity isolation of HEHA, especially for removing the diester byproduct.

  • Step-by-Step Methodology:

    • Column Packing: Prepare a glass chromatography column with silica gel (e.g., 230-400 mesh) as the stationary phase. Pack the column using a slurry method with a non-polar solvent like hexane to ensure a uniform, bubble-free bed.

    • Sample Loading: Dissolve the crude HEHA in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. This "dry loading" method typically results in better separation.

    • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 80:20 Hexane:Ethyl Acetate).

    • Gradient Elution: Gradually increase the polarity of the mobile phase. For example, move from 80:20 to 50:50 Hexane:Ethyl Acetate, and then to 100% Ethyl Acetate. A final flush with a small amount of methanol in ethyl acetate may be needed to elute the most polar components.

    • Fraction Collection: Collect the eluent in small, sequential fractions (e.g., in test tubes).

    • Monitoring: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate).

    • Combine and Evaporate: Combine the fractions that contain the pure HEHA (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Data for Reference

For effective purification, understanding the properties of the target compound and its likely impurities is crucial.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
Ethylene Glycol62.07197.3Highly polar, very water-soluble.
Adipic Acid146.14337.5Polar solid, two acidic groups.
(2-Hydroxyethyl) hydrogen adipate (HEHA) 190.19 [1]>300 (decomposes) Polar; contains one acid and one alcohol group. [1]
Bis(2-hydroxyethyl) adipate234.25[9]~382.5[6]Less polar than HEHA; contains two alcohol groups.

Note: Boiling points are at atmospheric pressure. Distillation is performed under vacuum to lower these temperatures significantly.

References

  • Separation of Bis(2-hydroxyethyl) adipate on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

  • Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment . Journal of Chemical Education - ACS Publications. Available from: [Link]

  • CN102351691A - Method for synthesizing adipic acid monoethyl ester. Google Patents.
  • One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir . ACS Catalysis. Available from: [Link]

  • Esterification of adipic acid with methanol over Amberlyst 35 | Request PDF . ResearchGate. Available from: [Link]

  • Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 . PubChem - NIH. Available from: [Link]

  • WO2009066975A1 - A method for producing adipate ester. Google Patents.
  • Protein purification troubleshooting guide . Dutscher. Available from: [Link]

  • Troubleshooting Guide - Barnstead - Nanopure - Low Purity Document | PDF . Scribd. Available from: [Link]

  • (2-Hydroxyethyl) hydrogen adipate . SIELC Technologies. Available from: [Link]

  • (2-HYDROXYETHYL) HYDROGEN ADIPATE . MySkinRecipes. Available from: [Link]

  • LC Purification Troubleshooting Guide . Waters Corporation. Available from: [Link]

  • Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340 . PubChem - NIH. Available from: [Link]

  • Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography . PubMed. Available from: [Link]

  • Chromatography: A Two-Column Process To Purify Antibodies Without Protein A . BioProcess International. Available from: [Link]

  • Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation . ResearchGate. Available from: [Link]

  • Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry . PubMed. Available from: [Link]

  • Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar . Semantic Scholar. Available from: [Link]

  • KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate. Google Patents.
  • Process Simulation of Bis (2- hydroxyethyl) terephthalate and Its Recovery Using Two–stage Evaporation Systems . AIDIC. Available from: [Link]

  • US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate. Google Patents.
  • Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents . PMC. Available from: [Link]

  • US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
  • Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method . ResearchGate. Available from: [Link]

  • US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. Google Patents.
  • Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents . ResearchGate. Available from: [Link]

Sources

Troubleshooting

Challenges in the polycondensation of hydroxy-functional monomers

Technical Support Center: Polycondensation of Hydroxy-Functional Monomers Status: ONLINE Operator: Senior Application Scientist Ticket ID: POLY-OH-001 Welcome to the Advanced Polymerization Support Hub. You have reached...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polycondensation of Hydroxy-Functional Monomers

Status: ONLINE Operator: Senior Application Scientist Ticket ID: POLY-OH-001

Welcome to the Advanced Polymerization Support Hub.

You have reached the Tier-3 technical guidance unit. We specialize in the step-growth polymerization of hydroxy-functional monomers (A-A/B-B diol/diacid systems and A-B hydroxy-acid systems).

Unlike chain-growth polymerization, your process is governed by the strict statistics of step-growth kinetics. Success depends on managing the Equilibrium Constant (


)  and the Stoichiometric Imbalance (

)
.

Below are the four most common failure modes reported by our users, accompanied by root-cause analysis and validated recovery protocols.

Module 1: Molecular Weight Stagnation

Symptom: “My reaction has stalled. The molecular weight (


) plateaued at 5,000  g/mol , but I need 25,000  g/mol .”
Root Cause Analysis

In polycondensation, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 is dictated by the Carothers Equation . High molecular weight requires a conversion (

) exceeding 99% and a stoichiometric ratio (

) of exactly 1.00.
  • The Volatility Trap: Hydroxy-functional monomers (e.g., 1,4-butanediol, ethylene glycol) are often volatile at reaction temperatures. If you charge a 1:1 ratio, you will lose diol to the vacuum/nitrogen stream, shifting

    
     and mathematically capping your 
    
    
    
    [1].
  • Diffusion Limitation: As viscosity increases, the removal of the condensate (water/alcohol) becomes diffusion-controlled. If the byproduct cannot escape, the equilibrium pushes back toward hydrolysis/glycolysis.

Troubleshooting Protocol

Q: How do I calculate the correct monomer excess? A: Do not start with 1:1.

  • Charge Excess: Start with a 1.05–1.20 molar equivalent of the volatile diol relative to the diacid.

  • Two-Stage Process:

    • Stage 1 (Oligomerization): Run at atmospheric pressure (160–190°C) to fix the monomers into non-volatile oligomers.

    • Stage 2 (Polycondensation):[1] Apply high vacuum (<1 mbar) only after collecting >90% of the theoretical water/methanol byproduct. This removes the excess diol and drives the equilibrium.

Q: The viscosity is too high to stir. How do I push conversion further? A: Switch to Solid-State Polymerization (SSP) . Once the polymer is semi-crystalline and has a moderate


, discharge it, pelletize, and heat the pellets between the Glass Transition Temp (

) and Melting Temp (

) under vacuum or inert gas flow. This allows mobility in the amorphous regions for end-groups to react without the viscosity constraints of the melt [2].

Module 2: Side Reactions & Impurities

Symptom: “My polymer is yellow/brown, or I am detecting unexpected ether linkages.”

Root Cause Analysis
  • Etherification: In the presence of acidic catalysts (e.g., p-TsOH, sulfuric acid) and high heat, diols can dehydrate to form ethers (e.g., 2 HO-R-OH

    
     HO-R-O-R-OH). This disrupts the sequence and introduces flexible ether linkages that lower the 
    
    
    
    [3].
  • Cyclization: According to the Jacobson-Stockmayer Theory , ring formation competes with linear growth. Dilute conditions favor cyclization.

  • Thermal Degradation:

    
    -hydrogen elimination at temperatures >220°C generates vinyl end-groups and color bodies (conjugated double bonds).
    
Visualizing the Competition

The following diagram maps the competing pathways your monomers face.

SideReactions Monomers Hydroxy Monomers (Diol + Diacid) Oligomers Linear Oligomers Monomers->Oligomers Esterification (-H2O) Ether Ether Defects (Low Tm) Monomers->Ether Acid Catalysis (Dehydration) HighPolymer High MW Polymer (Target) Oligomers->HighPolymer Polycondensation (Vacuum/Heat) Cycles Cyclic Oligomers (Impurity) Oligomers->Cycles Dilution Effect (Back-biting) Vinyl Vinyl Ends + Color (Degradation) HighPolymer->Vinyl T > 250°C (Pyrolysis)

Caption: Pathway competition in hydroxy-functional monomer polymerization. Green paths are desired; red/yellow paths must be suppressed.

Troubleshooting Protocol

Q: How do I stop etherification? A:

  • Change Catalyst: Switch from Brønsted acids to Lewis acids (Titanium tetrabutoxide or Tin(II) octoate).

  • Add Buffer: Small amounts of sodium acetate can buffer the acidity if you are using monomers like isosorbide or 1,3-propanediol which are highly prone to etherification [4].

Module 3: Catalyst Selection Guide

Symptom: “Which catalyst should I use? My Titanium catalyst hydrolyzes immediately.”

Comparative Data Table:

Catalyst TypeActive SpeciesProsConsBest Application
Titanium (IV)

Highest activity; fast kinetics.Hydrolyzes easily (haze); causes yellowing at high T.Aliphatic polyesters (PBS, PCL).
Tin (II)

Robust; less sensitive to water than Ti.Toxicity concerns (FDA limits); slower than Ti.PLA, Biomedical polymers.[2]
Antimony (III)

Excellent thermal stability; low color.Low activity at <250°C; requires high T.PET (high temp processes).
Enzymatic Lipase (CALB)Green; no metal residue; high specificity.Slow; limited to <100°C; lower MW usually.Sensitive biomedical polymers [5].

Q: My Titanium catalyst precipitates as a white solid. Why? A: You added the catalyst before the water was removed.


 reacts with water to form 

(white haze).
  • Fix: Add the catalyst after the initial melt/oligomerization stage, once >90% of water is distilled off.

Module 4: Validated Experimental Workflow

Standard Operating Procedure (SOP) for Generic Polyesterification Target: Poly(butylene adipate) or similar.

Phase 1: Esterification (Atmospheric)
  • Charge: Reactor with Diacid (1.0 eq) and Diol (1.2 eq).

  • Inert: Purge with

    
     x 3. Maintain slow 
    
    
    
    flow.
  • Heat: Ramp to 160–190°C.

  • Distill: Collect water. Monitor column head temperature (ensure it doesn't exceed 100°C to prevent diol loss).

  • Endpoint: When water collection slows (approx 2-4 hours).

Phase 2: Polycondensation (Vacuum)
  • Catalyst: Inject Catalyst (e.g.,

    
    , 100–300 ppm) utilizing a septum to avoid air entry.
    
  • Ramp: Increase Temp to 220–240°C.

  • Vacuum Ramp: Crucial Step. Do not pull full vacuum instantly.

    • 1000 mbar

      
       100 mbar over 30 mins.
      
    • 100 mbar

      
       <1 mbar over 30 mins.
      
    • Reason: Prevents bumping and massive loss of volatile oligomers.

  • Reaction: Hold at <1 mbar until torque (viscosity) stabilizes.

Phase 3: Troubleshooting Logic (Decision Tree)

Troubleshooting Start Problem: Low Molecular Weight CheckWater Is water/condensate removal efficient? Start->CheckWater CheckStoich Check Stoichiometry (NMR/Titration) CheckWater->CheckStoich Yes Vacuum Improve Vacuum (<0.1 mbar) or Use Azeotropic Solvent CheckWater->Vacuum No StoichImbalance Result: Imbalance detected CheckStoich->StoichImbalance AddMonomer Adjust Monomer Ratio (Add volatile component) StoichImbalance->AddMonomer Excess Acid/Diol CheckDegradation Check Color/TGA StoichImbalance->CheckDegradation Ratio is 1:1 LowerTemp Lower Temp, Extend Time or Switch to SSP CheckDegradation->LowerTemp Yellow/Brown

Caption: Logic flow for diagnosing molecular weight failure in polycondensation.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Chapter 2: Step Polymerization).

  • Viana, O. et al. (2025). "Solid State Polymerization of Polyesters: Mechanism and Kinetics." Sustainability Directory.

  • Kricheldorf, H. R. (2025). "Catalyst Influence on Undesired Side Reactions in Polycondensation." MDPI Polymers.

  • Guidotti, G. et al. (2022). "Overcoming the low reactivity of biobased, secondary diols in polyester synthesis." Nature Communications/PMC.

  • Kobayashi, S. (2020). "Recent advances in the synthesis of biodegradable polyesters by sustainable enzymatic polymerization." Royal Society of Chemistry.

Sources

Optimization

Optimizing catalyst concentration for adipate polyesterification

Current Status: Online Operator: Senior Application Scientist Topic: Catalyst Optimization & Troubleshooting for Adipate Polyesters Ticket Priority: High Mission Statement Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Catalyst Optimization & Troubleshooting for Adipate Polyesters Ticket Priority: High

Mission Statement

Welcome to the Technical Support Center. You are likely here because your polyesterification reaction has stalled, your product is discoloring, or you are attempting to scale up from a flask to a pilot reactor.

Adipate polyesterification is a step-growth equilibrium reaction. Success relies not just on adding a catalyst, but on managing the kinetic competition between chain growth (esterification) and degradation (color formation/side reactions). This guide replaces generic textbook advice with field-proven diagnostic protocols.

Module 1: Diagnostic & Troubleshooting (The Emergency Room)

Case Ticket #01: "My Acid Value (AV) has plateaued and won't drop below 1.0."

Diagnosis: If your AV stalls (e.g., hovers at 3–5 mg KOH/g) despite continued heating and vacuum, you are likely facing Equilibrium Lock or Stoichiometric Drift , not necessarily catalyst failure.

Root Cause Analysis:

  • Glycol Loss (The "Drift"): Adipate polyesters often use volatile glycols (e.g., 1,4-butanediol). If you strip glycol too aggressively during the vacuum stage, you lose the hydroxyl groups needed to react with the final carboxyls.

  • Water Entrapment: The reaction is reversible (

    
    ). If water cannot escape the melt (viscosity trap) or the reactor headspace (condenser reflux), the reaction cannot proceed.
    

Troubleshooting Protocol:

StepActionLogic
1 Check the "Cold Trap" Is water condensing and staying there? If the vacuum line is wet, you have back-streaming.
2 Glycol Spike Add 0.5–1.0% excess glycol. If AV drops rapidly within 30 mins, your stoichiometry was off (OH:COOH < 1).
3 Vacuum Ramp Do not apply full vacuum immediately. Ramp down (e.g., 100 mbar

10 mbar

<1 mbar) to prevent glycol stripping before conversion is high.
Case Ticket #02: "The polymer is turning yellow/brown."

Diagnosis: Chromophores are forming due to catalyst-induced side reactions or oxidation.

Root Cause Analysis:

  • Titanium Complexation: Titanium catalysts (e.g., TBT - Tetrabutyl Titanate) are highly active but form yellow-orange charge-transfer complexes with carbonyl groups and phenolic impurities.

  • Thermal Degradation: High catalyst loading (>100 ppm Ti) lowers the activation energy for degradation pathways (e.g.,

    
    -elimination) as well as polymerization.
    

Corrective Action:

  • Switch Ligands: If using TBT, switch to Titanium Isopropoxide or Stannous Octoate (Sn offers better color stability but slower kinetics).

  • Phosphite Stabilizers: Add a chelating antioxidant (e.g., Triphenyl phosphite) during the reaction to sequester metal ions and break color complexes.

Module 2: Optimization Clinic (Catalyst Tuning)

The "Parabolic" Efficiency Curve

More catalyst is not always better. The relationship between concentration and molecular weight (Mw) build is parabolic.

  • Zone A (Starvation): <10 ppm. Reaction is kinetically limited; residence time is too long, leading to thermal degradation.

  • Zone B (Sweet Spot): 20–100 ppm (Ti) or 100–300 ppm (Sn). Optimal balance of rate vs. selectivity.

  • Zone C (Saturation): >200 ppm (Ti). Active sites aggregate; side reactions (etherification, back-biting) compete with chain growth.

Catalyst Selection Matrix
Catalyst TypeTypical LoadingReactivityColor RiskBest For...
Titanium (IV) Butoxide (TBT) 15–60 ppmHighHigh (Yellowing)Industrial scale, cost-sensitive, non-optical grades.
Stannous Octoate (Sn(Oct)2) 100–300 ppmMediumLowMedical grade (FDA approved), optical clarity, low-color resins.
p-Toluene Sulfonic Acid (p-TsOH) 0.1–0.5 wt%HighHigh (Black/Char)Low MW oligomers only. Avoid for high MW polymers.
Visualizing the Optimization Logic

OptimizationLogic Start Start Optimization SelectCat Select Catalyst Base (Ti vs Sn) Start->SelectCat Screening Run Kinetic Screening (30, 60, 90 ppm) SelectCat->Screening CheckColor Check Color (APHA/Hazen) Screening->CheckColor CheckRate Check Rate (k_obs) Screening->CheckRate Decision1 High Color? CheckColor->Decision1 Decision2 Slow Rate? CheckRate->Decision2 ActionReduce Reduce Conc. or Add Stabilizer Decision1->ActionReduce Yes Final Optimal SOP Defined Decision1->Final No ActionIncrease Increase Conc. or Improve Vacuum Decision2->ActionIncrease Yes Decision2->Final No ActionReduce->Screening Re-test ActionIncrease->Screening Re-test

Figure 1: Decision matrix for balancing reaction rate against product quality (color).

Module 3: Experimental SOP (The Lab Bench)

Protocol: Determination of Intrinsic Kinetic Constant ( )

To scientifically optimize concentration, you must measure the reaction rate constant, not just "time to completion."

Reagents:

  • Adipic Acid (AA)[1]

  • Glycol (e.g., 1,4-Butanediol)

  • Catalyst (TBT solution in dry butanol)

Workflow:

  • Melt Stage: Charge AA and Glycol (molar ratio 1:1.1) into a 4-neck flask. Heat to 160°C under N2 flow.

  • Esterification: Raise to 190°C. Collect water until Acid Value (AV) < 30 mg KOH/g.

  • Catalyst Addition: Inject catalyst only after water evolution slows (water hydrolyzes TBT).

  • Vacuum Stage: Ramp pressure to <1 mbar. Temperature 220°C.

  • Sampling: Withdraw 2g samples every 30 minutes.

  • Analysis: Titrate for AV and OHV (Hydroxyl Value). Calculate Degree of Polymerization (

    
    ).
    

Calculation: Plot


 vs. Time (

), where

is conversion (

).
  • The slope of the linear region is proportional to

    
    .
    
  • Compare slopes for 30, 50, and 70 ppm.

The Side-Reaction Pathway (THF Formation)

When using 1,4-butanediol, acid catalysts (and even the adipic acid itself) can cyclize the glycol into Tetrahydrofuran (THF). This is volatile and escapes, ruining your stoichiometry.

THF_Formation BDO 1,4-Butanediol (HO-R-OH) Protonation Protonation (H+ Catalyst) BDO->Protonation Cyclization Cyclization (-H2O) Protonation->Cyclization Heat > 160°C Polymer Polyester Chain Protonation->Polymer Desired Path THF Tetrahydrofuran (Volatile Loss) Cyclization->THF Irreversible Loss

Figure 2: The competitive pathway. High acidity or temperature favors THF formation over polymerization, requiring excess glycol addition.

References

  • Kinetics of Polyesterification

    • Title: Kinetics of polyesterification: A review of the catalyzed and unc
    • Source:Polymer Engineering & Science.
    • Context: Establishes the 2nd-order kinetic model used in the SOP.
  • Catalyst Comparison (Ti vs Sn)

    • Title: Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furano
    • Source:RSC Polymer Chemistry.
    • Context: validates the trade-off between Titanium's high activity and Tin's better color stability.
  • Side Reactions (THF Formation)

    • Title: The Synthesis of Poly(butylene terephthalate)...[2] Influence on Tetrahydrofuran Formation.[2][3]

    • Source:Journal of Applied Polymer Science.
    • Context: Explains the acid-catalyzed cycliz
  • Titanium Catalyst Mechanism

    • Title: The catalytic properties of Tetrabutyl titanate.[1][4]

    • Source:ChemicalBook / Liter
    • Context: Details the coordination mechanism of TBT with carbonyl groups.
  • Troubleshooting Acid Value

    • Title: Why Does Acid Value Rise During Polyester Polyol Production?
    • Source:Enuo Chem Technical Blog.
    • Context: Troubleshooting "Acid Backsliding" and equilibrium issues.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Discoloration in Polyester Synthesis

Welcome to the technical support center for polyester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter discoloration issues during their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polyester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter discoloration issues during their experiments. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles that govern polyester synthesis and degradation. Our goal is to empower you with the knowledge to produce high-quality, colorless polyesters consistently.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding discoloration in polyester synthesis.

Q1: What are the primary causes of yellowing in my polyester?

A1: Discoloration, typically yellowing or browning, in polyester synthesis primarily stems from three sources:

  • Thermal Degradation: At the high temperatures required for polymerization (often exceeding 250°C), the polyester chains can begin to break down, leading to the formation of chromophores (color-causing groups).[1]

  • Oxidation: The presence of oxygen, even in trace amounts, at high temperatures can lead to oxidative degradation of the polymer, which is a significant contributor to color formation.[2]

  • Impurities and Side Reactions: Impurities in the monomers (terephthalic acid and ethylene glycol) or side reactions promoted by the catalyst can introduce color bodies into the polymer matrix.[3]

Q2: Can my catalyst be the cause of discoloration?

A2: Absolutely. While essential for the reaction, certain catalysts can contribute to discoloration. For instance, antimony trioxide, a widely used catalyst, can be reduced to metallic antimony under certain conditions, imparting a grayish color to the polyester.[4][5] Titanium-based catalysts, while highly active, can sometimes promote thermal degradation and yellowing if not used under optimized conditions.[4][6]

Q3: What are stabilizers and how do they help prevent discoloration?

A3: Stabilizers are chemical additives that protect the polymer from degradation. In polyester synthesis, two main types are crucial for preventing discoloration:

  • Antioxidants: These compounds, such as hindered phenols and phosphites, interrupt the oxidative degradation process. Hindered phenols are radical scavengers, while phosphites are peroxide decomposers.[2][7][8]

  • Thermal Stabilizers: These additives are designed to minimize the effects of heat on the polymer structure, reducing thermal degradation.

Q4: How important is the purity of my starting materials?

A4: Monomer purity is critical. Impurities in terephthalic acid (TPA), such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid, can act as chain terminators and contribute to discoloration.[9][10] Similarly, impurities in ethylene glycol (EG) can lead to unwanted side reactions and color formation. Therefore, rigorous purification of monomers is a vital first step.

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to diagnosing and resolving discoloration issues during your polyester synthesis experiments.

Issue 1: My polyester is yellowing during the melt polycondensation stage.

This is the most common issue and often points to thermal degradation and/or oxidation.

Causality Explained:

At elevated temperatures (typically 270-290°C) during melt polycondensation, the ester linkages in the polyester backbone can undergo homolytic cleavage, initiating a cascade of radical reactions.[11] This process, known as thermal degradation, leads to chain scission and the formation of various byproducts, some of which are chromophores that impart a yellow hue. The presence of oxygen exacerbates this issue, leading to thermo-oxidative degradation, which is often more aggressive in color formation.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for yellowing during melt polycondensation.

Experimental Protocols:

Protocol 1: Implementation of an Inert Atmosphere

  • Apparatus Setup: Ensure your reaction vessel is equipped with a gas inlet and outlet. The outlet should be connected to a bubbler to monitor gas flow and prevent backflow of air.

  • Purging: Before heating, purge the reaction vessel with a steady stream of high-purity nitrogen or argon for at least 30 minutes to displace any residual oxygen.

  • Maintaining Inertness: Throughout the reaction, maintain a gentle, positive pressure of the inert gas. A flow rate of 20-30 mL/min is typically sufficient for a laboratory-scale reactor.

Protocol 2: Incorporation of Antioxidants

  • Selection: A combination of a primary antioxidant (e.g., a hindered phenol like Irganox 1010) and a secondary antioxidant (e.g., a phosphite like Irgafos 168) is often most effective.[8]

  • Concentration: Typical loading levels for each antioxidant range from 0.05 to 0.2 wt% based on the total monomer weight.

  • Addition: Add the antioxidants to the initial monomer mixture before starting the heating process. Ensure they are well-dispersed in the reaction medium.

Data-Driven Insights:

The effectiveness of stabilizers can be quantified by measuring the Yellowness Index (YI) of the final polymer according to ASTM E313.[3][4][9][11][12]

Condition Catalyst Stabilizer System Yellowness Index (YI)
UnstabilizedAntimony Trioxide (300 ppm)None15-20
StabilizedAntimony Trioxide (300 ppm)Hindered Phenol (0.1 wt%) + Phosphite (0.1 wt%)2-5
UnstabilizedTitanium-based (20 ppm)None25-30
StabilizedTitanium-based (20 ppm)Hindered Phenol (0.1 wt%) + Phosphite (0.1 wt%)5-8

Note: These are representative values and can vary based on specific reaction conditions.

Issue 2: My polyester has a grayish tint.

This issue is almost always linked to the use of antimony-based catalysts.

Causality Explained:

Antimony trioxide (Sb₂O₃) is a highly effective and widely used polycondensation catalyst.[5] However, under the reducing conditions that can arise during high-temperature synthesis, particularly in the presence of certain impurities or stabilizers like some phosphites, Sb(III) can be reduced to metallic antimony (Sb⁰).[4] These fine metallic particles disperse in the polymer matrix, resulting in a distinct grayish discoloration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for grayish discoloration in polyester.

Experimental Protocols:

Protocol 3: Catalyst System Modification

  • Reduce Antimony Concentration: If possible, reduce the concentration of the antimony catalyst. The rate of polycondensation increases with catalyst concentration up to a certain point, after which the benefits diminish and the risk of discoloration increases.[13]

  • Alternative Catalysts:

    • Titanium-based: Consider using a titanium alkoxide catalyst (e.g., titanium (IV) butoxide) at a much lower concentration (10-50 ppm). Be aware that these catalysts are highly active and can promote degradation if not used with an effective stabilizer package.[6]

    • Germanium-based: Germanium dioxide is another option that produces polyesters with excellent color but is generally more expensive.[14]

Issue 3: Inconsistent color from batch to batch.

This often points to variability in the purity of your starting materials.

Causality Explained:

Even small variations in the levels of impurities in your terephthalic acid or ethylene glycol can have a significant impact on the final color of your polyester. As mentioned, impurities like 4-CBA in TPA can directly contribute to color. Other metallic impurities can also act as catalysts for degradation reactions.

Troubleshooting Workflow:

Thermal_Degradation Polyester Polyester Chain Radical1 Polymer Radical 1 Polyester->Radical1 High Temperature (Homolytic Cleavage) Radical2 Polymer Radical 2 Radical1->Radical2 β-scission Scission Chain Scission Products (e.g., aldehydes, vinyl esters) Radical2->Scission Chromophores Chromophores (Yellowing) Scission->Chromophores Further Reactions Radical_Scavenging Polymer_Radical Polymer Radical (P•) Hindered_Phenol Hindered Phenol (Ar-OH) Neutral_Polymer Neutral Polymer (P-H) Polymer_Radical->Neutral_Polymer Hydrogen Abstraction Stable_Radical Stable Phenoxy Radical (Ar-O•) Hindered_Phenol->Stable_Radical

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in (2-Hydroxyethyl) Hydrogen Adipate Synthesis

Welcome to the technical support center for the synthesis of (2-Hydroxyethyl) hydrogen adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Hydroxyethyl) hydrogen adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific monoesterification reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthesis for higher yields and purity.

Frequently Asked Questions (FAQs)

What is the fundamental challenge in synthesizing (2-Hydroxyethyl) hydrogen adipate with high yield?

The primary challenge lies in achieving selective monoesterification of adipic acid with ethylene glycol. The reaction can proceed to form the desired monoester, but also the undesired diester, bis(2-hydroxyethyl) adipate, and polyester oligomers.[1][2] Controlling the reaction to favor the formation of the monoester is the key to obtaining a high yield of (2-Hydroxyethyl) hydrogen adipate.

What are the main factors that influence the yield and selectivity of the monoesterification?

Several factors critically influence the outcome of the reaction:

  • Stoichiometry of Reactants: The molar ratio of ethylene glycol to adipic acid is a crucial parameter.

  • Reaction Temperature and Time: These parameters directly affect the reaction kinetics and the formation of byproducts.

  • Choice of Catalyst: The type and concentration of the catalyst can influence the rate and selectivity of the esterification.

  • Water Removal: As a condensation reaction, the efficient removal of water is essential to drive the equilibrium towards product formation.

Troubleshooting Guide

Issue 1: Low Yield of (2-Hydroxyethyl) hydrogen adipate with Significant Amounts of Unreacted Adipic Acid

Question: My reaction has a low conversion rate, and I'm isolating a large amount of unreacted adipic acid. What could be the cause, and how can I improve the yield?

Answer:

This issue typically points to incomplete reaction, which can be caused by several factors. Let's break down the potential causes and solutions.

Root Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The esterification of adipic acid is an equilibrium-driven process. Inadequate reaction time or temperature will result in a low conversion rate.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A common solvent system for TLC analysis of similar esters is n-hexane-diethyl ether (1:1, v/v).

      • Optimize Reaction Time and Temperature: A typical starting point for the reaction is refluxing at 120-140°C for approximately 4 hours when using a sulfuric acid catalyst.[3] If the reaction is incomplete, consider extending the reaction time.

  • Inefficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus hindering the forward reaction.

    • Troubleshooting Protocol:

      • Utilize a Dean-Stark Apparatus: Employ a Dean-Stark trap to continuously remove water as it is formed. This is a highly effective method to drive the reaction to completion.

      • Azeotropic Solvent: Use a solvent such as toluene or cyclohexane that forms an azeotrope with water to facilitate its removal.

  • Catalyst Inactivity or Insufficient Amount: An inadequate amount of catalyst or a deactivated catalyst will result in a sluggish reaction.

    • Troubleshooting Protocol:

      • Catalyst Selection: Common catalysts for this reaction include strong acids like sulfuric acid or p-toluenesulfonic acid.

      • Catalyst Loading: Ensure the correct catalytic amount is used. For sulfuric acid, a common loading is a few drops for smaller scale reactions.

Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low conversion in (2-Hydroxyethyl) hydrogen adipate synthesis.

Issue 2: Predominant Formation of Diester and/or Polyester Byproducts

Question: My reaction is producing a significant amount of bis(2-hydroxyethyl) adipate (diester) and possibly some polyester, leading to a low yield of the desired monoester. How can I improve the selectivity?

Answer:

The formation of diester and polyester byproducts is a common challenge in this synthesis. The key to favoring monoester formation is to control the reaction conditions to favor the first esterification step while minimizing the second.

Root Causes and Solutions:

  • Inappropriate Stoichiometry: An equimolar ratio or an excess of adipic acid can lead to the formation of the diester and subsequent polymerization.

    • Troubleshooting Protocol:

      • Optimize Reactant Ratio: To favor monoester formation, a significant excess of ethylene glycol should be used. Ratios of ethylene glycol to adipic acid of 5:1 or even 9:1 have been shown to increase the proportion of the monoester.[4]

  • Prolonged Reaction Time or High Temperature: Extended reaction times and high temperatures can promote the formation of the diester and polyester.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress Carefully: Use TLC to monitor the formation of the monoester and stop the reaction once the optimal conversion to the monoester is achieved, before significant diester formation occurs.

      • Lower Reaction Temperature: While a sufficiently high temperature is needed for the reaction to proceed, excessively high temperatures can favor the formation of byproducts. Experiment with slightly lower temperatures (e.g., 110-120°C) to see if selectivity improves.

  • Continuous Extraction of the Monoester: A highly effective method to prevent diester formation is to remove the monoester from the reaction mixture as it is formed.

    • Troubleshooting Protocol:

      • Implement Continuous Extraction: A patented method describes reacting the diacid and diol in an aqueous solution and continuously extracting the formed monoester with a nonpolar solvent like cyclohexane.[2] This physically separates the monoester from the reaction environment, preventing it from reacting further to form the diester.

Table 1: Effect of Ethylene Glycol to Adipic Acid Ratio on Product Distribution

Molar Ratio (Ethylene Glycol : Adipic Acid)Approximate Monoester YieldApproximate Diester/Polyester Formation
1 : 1Low to ModerateHigh
5 : 1Moderate to High[4]Moderate
9 : 1High[4]Low

Reaction Pathway Visualization:

Reaction_Pathway Adipic_Acid Adipic Acid Monoester (2-Hydroxyethyl) hydrogen adipate (Desired Product) Adipic_Acid->Monoester + Ethylene Glycol Ethylene_Glycol Ethylene Glycol Diester bis(2-hydroxyethyl) adipate (Byproduct) Monoester->Diester + Ethylene Glycol Polyester Polyester (Byproduct) Diester->Polyester + Adipic Acid

Caption: Reaction pathway showing the formation of monoester, diester, and polyester.

Issue 3: Difficulty in Purifying (2-Hydroxyethyl) hydrogen adipate

Question: I am struggling to separate the desired monoester from unreacted starting materials and the diester byproduct. What is an effective purification strategy?

Answer:

Purification can be challenging due to the similar polarities of the components. A multi-step approach is often necessary to achieve high purity.

Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a strong acid catalyst was used, neutralize it by washing the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases. This will also remove any unreacted adipic acid by converting it to its water-soluble sodium salt.[2]

  • Liquid-Liquid Extraction:

    • Extract the aqueous layer with an organic solvent such as ethyl acetate. The monoester and diester will preferentially partition into the organic layer.

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Separation of Monoester and Diester:

    • Column Chromatography: This is a highly effective method for separating the monoester from the diester due to their polarity difference. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the components.

    • Fractional Distillation (under vacuum): If the components have sufficiently different boiling points, vacuum distillation can be a viable option for separation. This is more suitable for larger scale purifications.

    • Recrystallization: If the monoester is a solid at room temperature, recrystallization from a suitable solvent system can be an effective final purification step.[2]

Purification Workflow:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Neutralization Neutralization with NaHCO3 (Removes Adipic Acid) Crude_Mixture->Neutralization Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Neutralization->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Step Purification of Monoester/ Diester Mixture Concentration->Purification_Step Column_Chromatography Column Chromatography Purification_Step->Column_Chromatography Distillation Vacuum Distillation Purification_Step->Distillation Pure_Monoester Pure (2-Hydroxyethyl) hydrogen adipate Column_Chromatography->Pure_Monoester Distillation->Pure_Monoester

Caption: A typical workflow for the purification of (2-Hydroxyethyl) hydrogen adipate.

Analytical Characterization

Question: How can I confirm the identity and purity of my synthesized (2-Hydroxyethyl) hydrogen adipate?

Answer:

A combination of spectroscopic techniques is essential for the unambiguous characterization of your product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Expected Characteristic Peaks:

      • A broad O-H stretching band from the hydroxyl group and the carboxylic acid group, typically in the range of 3500-2500 cm⁻¹.

      • A strong C=O stretching band from the ester carbonyl group around 1735 cm⁻¹.

      • A C=O stretching band from the carboxylic acid carbonyl group, often overlapping with the ester carbonyl or appearing as a shoulder, around 1710 cm⁻¹.

      • C-O stretching bands for the ester and carboxylic acid in the fingerprint region (1300-1000 cm⁻¹).[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons in the molecule and their connectivity. You should expect to see signals corresponding to the methylene protons of the ethylene glycol unit and the adipic acid backbone. The integration of these signals can help determine the ratio of the two components in the ester.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and the carboxylic acid, as well as the methylene carbons. This can be a powerful tool to confirm the structure and identify impurities.[7][8]

By carefully analyzing the data from these techniques and comparing it with literature values for similar compounds, you can confidently confirm the identity and assess the purity of your synthesized (2-Hydroxyethyl) hydrogen adipate.

References

  • Delta J. Sci. 12 (3) 1988. glycol esters: optimization and - evaluation of emulsifying properties. Available at: [Link]

  • Chegg.com. (2021, November 28). Solved 5 Adipic acid and ethylene glycol are polymerized. Available at: [Link]

  • PubMed Central (PMC). (2022, October 20). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. Available at: [Link]

  • Science and Education Publishing. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Available at: [Link]

  • Shandong Qibo New Energy Co., Ltd. (2024, January 13). How Does Adipic Acid React with Ethylene Glycol?. Available at: [Link]

  • Google Patents. US4314071A - Method of preparing monoesters.
  • National Institutes of Health (NIH). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Available at: [Link]

  • MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Available at: [Link]

  • ResearchGate. (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of.... Available at: [Link]

  • ResearchGate. FTIR Spectrum of 2-HEA (a) monomer and (b) polymer. Available at: [Link]

  • Google Patents. KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacrylate.
  • ResearchGate. Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Available at: [Link]

  • PubMed Central (PMC). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Available at: [Link]

  • Google Patents. KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate.
  • http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]

  • RSC Publishing. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of (2-Hydroxyethyl) hydrogen adipate with spectroscopy

An In-Depth Guide to the Spectroscopic Validation of (2-Hydroxyethyl) hydrogen adipate Introduction: The Analytical Challenge (2-Hydroxyethyl) hydrogen adipate is a bifunctional molecule synthesized from the partial este...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Validation of (2-Hydroxyethyl) hydrogen adipate

Introduction: The Analytical Challenge

(2-Hydroxyethyl) hydrogen adipate is a bifunctional molecule synthesized from the partial esterification of adipic acid and ethylene glycol.[1] Its value as a polymer building block and chemical intermediate lies in the presence of three distinct functional groups: a terminal carboxylic acid, a primary alcohol, and an ester linkage.[1][2] However, the synthesis can potentially yield unreacted starting materials (adipic acid, ethylene glycol) or the diester byproduct, Bis(2-hydroxyethyl) adipate.

Therefore, a robust analytical strategy must not only confirm the presence of the desired functional groups but also definitively prove the 1:1 stoichiometry of the adipic acid and ethylene glycol moieties, a hallmark of the target monoester. This guide details an integrated spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to create a unique and verifiable "spectroscopic fingerprint" for (2-Hydroxyethyl) hydrogen adipate.

The Validation Workflow: An Integrated Approach

A successful validation relies on the convergence of evidence from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating workflow that confirms identity, purity, and structure.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Detailed Structural Mapping cluster_2 Phase 3: Comparative Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula H_NMR Proton NMR (¹H NMR) Maps Proton Environment & Connectivity MS->H_NMR Provides Mass Context Comparison Comparative Data Analysis vs. Diester & Starting Materials MS->Comparison FTIR FTIR Spectroscopy Identifies Key Functional Groups FTIR->H_NMR Confirms Functional Groups to Assign FTIR->Comparison C_NMR Carbon NMR (¹³C NMR) Confirms Carbon Skeleton & Uniqueness H_NMR->C_NMR Corroborates Connectivity H_NMR->Comparison C_NMR->Comparison Provides Carbon Count Conclusion Unambiguous Structural Confirmation Comparison->Conclusion

Caption: Integrated workflow for spectroscopic validation.

Part 1: Confirming Molecular Formula and Functional Groups

The initial phase establishes the fundamental characteristics of the molecule: its mass and the types of chemical bonds present.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the most direct evidence of the compound's elemental composition. We employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize in-source fragmentation and maximize the abundance of the molecular ion, which is critical for confirming the molecular weight.

Expected Data: (2-Hydroxyethyl) hydrogen adipate has a molecular formula of C₈H₁₄O₅ and a molecular weight of 190.19 g/mol .[1] In ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 191.08. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition to within a few parts per million.

Trustworthiness: The observation of the correct molecular ion peak immediately rules out the presence of significant quantities of adipic acid (MW: 146.14), ethylene glycol (MW: 62.07), and the diester, Bis(2-hydroxyethyl) adipate (MW: 234.25).[3] Fragmentation patterns can further support the structure, with expected losses of H₂O, the ethoxy group, and cleavage adjacent to the carbonyls.[4][5]

IonExpected m/z (Monoisotopic)Interpretation
[M+H]⁺191.0863Protonated molecular ion
[M-OH]⁺173.0757Loss of hydroxyl group from carboxylic acid
[M-C₂H₄O]⁺147.0652Loss of ethylene oxide moiety
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is unparalleled for the rapid and definitive identification of functional groups. For this molecule, the key is to identify the simultaneous presence of the hydroxyl (O-H) stretches from both the alcohol and the carboxylic acid, and the carbonyl (C=O) stretches from both the ester and the carboxylic acid.

Trustworthiness: The spectrum of (2-Hydroxyethyl) hydrogen adipate is uniquely characteristic due to the combination of these functional groups. The absence of the extremely broad carboxylic acid O-H stretch would suggest the diester, while the absence of the ester C=O stretch would point towards unreacted adipic acid.

Expected Data:

  • O-H Stretch (Carboxylic Acid): A very broad, strong absorption from ~3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6][7]

  • O-H Stretch (Alcohol): A broad, strong absorption from ~3500 cm⁻¹ to 3200 cm⁻¹, which will overlap with the carboxylic acid signal.[8]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).[9]

  • C=O Stretch (Ester & Acid): A strong, intense absorption band between 1750-1700 cm⁻¹. The ester carbonyl typically appears around 1735 cm⁻¹, while the acid carbonyl is closer to 1710 cm⁻¹.[8][10] These may resolve into two distinct peaks or, more likely, appear as one broad, very intense peak.

  • C-O Stretch: Two distinct, strong peaks in the fingerprint region, typically between 1300-1150 cm⁻¹, corresponding to the C-O linkages of the ester and acid groups.[9][10]

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
Alcohol O-H3500 - 3200Broad, Strong (Overlaps with Acid O-H)
Carboxylic Acid O-H3300 - 2500Very Broad, Strong
Alkyl C-H2950 - 2850Medium to Strong, Sharp
Ester C=O~1735Strong, Sharp
Carboxylic Acid C=O~1710Strong (May merge with Ester C=O)
Ester/Acid C-O1300 - 1150Two Strong Peaks

Part 2: Mapping the Molecular Skeleton with NMR

While MS and FTIR confirm the pieces are present, NMR spectroscopy assembles them, providing a definitive map of the atomic connectivity.

Caption: Structure of (2-Hydroxyethyl) hydrogen adipate with proton labels.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting). The asymmetry of the molecule is a key feature; we expect to see distinct signals for the protons near the acid group versus those near the ester group.

Trustworthiness: The presence of the very downfield carboxylic acid proton signal (>10 ppm), combined with the characteristic triplet signals for the two ethoxy protons and the distinct multiplets for the adipate chain, provides a highly specific fingerprint. This pattern cannot be replicated by the starting materials or the highly symmetric diester byproduct.

LabelApprox. Shift (δ, ppm)MultiplicityIntegrationRationale
a (COOH)10 - 12Broad Singlet1HHighly deshielded acidic proton.[5][11]
f (-COOCH₂-)~4.2Triplet2HDeshielded by adjacent ester oxygen.[11]
g (-CH₂OH)~3.7Triplet2HDeshielded by adjacent alcohol oxygen.[11]
b (-CH₂COOH)~2.4Triplet2HAlpha to the carboxylic acid carbonyl.[11]
d (-CH₂COO-)~2.3Triplet2HAlpha to the ester carbonyl.[11]
c (-CH₂CH₂-)~1.6Multiplet4HCentral alkyl protons of the adipate chain.
h (-OH)VariableBroad Singlet1HAlcohol proton, shift is concentration/solvent dependent.
Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR confirms the carbon skeleton of the molecule. The key validation point here is the number of unique carbon signals. Due to its asymmetry, all 8 carbon atoms in (2-Hydroxyethyl) hydrogen adipate are chemically distinct and should produce 8 separate signals.

Trustworthiness: This is a powerful comparative tool. Adipic acid would show only 3 signals due to symmetry. The diester, Bis(2-hydroxyethyl) adipate, would show only 5 signals (again, due to symmetry). Observing exactly 8 signals is therefore compelling evidence for the monoester structure.

Carbon EnvironmentApprox. Shift (δ, ppm)Rationale
Carboxylic Acid C=O175 - 185Deshielded carbonyl carbon of the acid.
Ester C=O170 - 175Deshielded carbonyl carbon of the ester.[12]
-COOCH₂-60 - 65Carbon attached to ester oxygen.
-CH₂OH58 - 62Carbon attached to alcohol oxygen.[13]
-CH₂COO-30 - 35Carbon alpha to the ester carbonyl.
-CH₂COOH30 - 35Carbon alpha to the acid carbonyl.
-CH₂CH₂- (central)20 - 28The two central alkyl carbons.[12]

Part 3: Experimental Protocols

These protocols provide a standardized framework for acquiring high-quality spectroscopic data for validation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of (2-Hydroxyethyl) hydrogen adipate and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from the -OH and -COOH groups.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a ≥400 MHz NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Set the spectral width to cover a range from -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. The spectral width should be set from 0 to 200 ppm.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Sample Preparation: As (2-Hydroxyethyl) hydrogen adipate is a liquid, the Attenuated Total Reflectance (ATR) method is ideal.[14]

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place one to two drops of the neat liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, promoting the formation of the [M+H]⁺ ion in positive ESI mode.

  • Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in positive ion mode over an m/z range that includes the expected molecular ion (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the [M+H]⁺ ion.

Conclusion: A Self-Validating Spectroscopic Profile

The structural validation of (2-Hydroxyethyl) hydrogen adipate is achieved not by a single data point, but by the overwhelming convergence of evidence from orthogonal spectroscopic techniques. MS confirms the correct molecular weight of 190.19 g/mol . FTIR verifies the simultaneous presence of alcohol, carboxylic acid, and ester functional groups. Finally, ¹H and ¹³C NMR provide an unambiguous map of the asymmetric structure, confirming the 1:1 linkage of the adipate and hydroxyethyl moieties and clearly distinguishing the target compound from its potential impurities and byproducts. This integrated workflow constitutes a robust, reliable, and scientifically rigorous method for structural validation.

References

  • Benchchem. (2-Hydroxyethyl) hydrogen adipate|CAS 94109-19-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDtqCHEpiSYt9ymjlQjRMWrDxPLAh0ccdHkC59JM-3qU2TxDtrl2cS15IRe_bwmQpHuEsaSs8RObCkdb8O_g_nhRXVMouzqOZSlOsZDCzKEC9m5RPCgoCLcpLxiOmhCvNfpalE]
  • MySkinRecipes. (2-HYDROXYETHYL) HYDROGEN ADIPATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMePN01l7OREt2NLLv3OZklPm1PdPv9IMDLch6s2xdL0RypOK3PbhaOuGeQ2ViH3MREfqJMvp5npHyu6jGQjFcpmd0TEbsWHvhkyOXmUgWefhiPlqigFTtqW-nWbS7BOMcUjJbQSZxKH2XsghVurwgQ_A1KPi2LEUHJy8JqOl6eExU2FjlGZuuuve7FnHYEpAxg3ckj7uqv5yPry-jBG5d-5BV-Y0=]
  • PubChem. Bis(2-hydroxyethyl) adipate | C10H18O6 | CID 74340. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74340]
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-part-vi-esters-and-rule-three]
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Interpreting_13C_NMR_Spectra]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [URL: https://chem.libretexts.org/Courses/Oregon_State_University/OSU%3A_Chemistry_411-412/21%3A_NMR_Spectroscopy/1H_NMR_Chemical_Shift]
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols]
  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [URL: https://chem.libretexts.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
  • CymitQuimica. (2-HYDROXYETHYL) HYDROGEN ADIPATE. [URL: https://www.cymitquimica.com/base/files/spec/EN/DA005USM_EN.pdf]
  • MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [URL: https://www.mdpi.com/1996-1073/14/21/7384]
  • University of Calgary. (n.d.). IR Absorption Table. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/irtable.html]

Sources

Comparative

Advanced 1H NMR Cross-Referencing Guide: Adipate Esters in Drug Development

The following guide details the cross-referencing of 1H NMR data for adipate esters, designed for researchers in drug development and polymer analysis. Executive Summary & Application Scope Adipate esters—specifically Di...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-referencing of 1H NMR data for adipate esters, designed for researchers in drug development and polymer analysis.

Executive Summary & Application Scope

Adipate esters—specifically Dimethyl Adipate (DMA) , Diethyl Adipate (DEA) , Dibutyl Adipate (DBA) , and Bis(2-ethylhexyl) Adipate (DEHA) —are critical excipients used as plasticizers in polymer matrices (e.g., PVC medical devices) and as skin-conditioning agents in topical formulations.

In drug development, the challenge lies not in identifying a pure standard, but in cross-referencing these structurally homologous compounds within complex matrices (leachables/extractables profiling). This guide provides a self-validating logic system to distinguish these esters based on the "Invariant Core vs. Variable Periphery" principle, eliminating reliance on rote spectral matching.

Mechanistic Basis: The Invariant Core vs. Variable Periphery

To accurately interpret adipate spectra, one must conceptually split the molecule into two magnetic environments.

The Invariant Adipate Core

Regardless of the ester group, the hexanedioic acid backbone (


) produces a highly conserved spectral signature.
  • 
    -Methylene (
    
    
    
    ppm):
    The protons adjacent to the carbonyl are deshielded by the anisotropic effect of the C=O bond.
  • 
    -Methylene (
    
    
    
    ppm):
    The internal methylene protons are shielded relative to the
    
    
    -position but deshielded relative to bulk alkyl chains.
The Variable Alkoxy Periphery (Diagnostic Region)

The alcohol moiety (


) provides the definitive fingerprint. The chemical shift and multiplicity of the protons directly attached to the ester oxygen (

) are the primary differentiators.

Comparative 1H NMR Data Matrix

The following data represents chemical shifts in Chloroform-d (


)  referenced to TMS (

).
CompoundAbbr.

(Diagnostic)
Multiplicity

-CH2 (Core)

-CH2 (Core)
Distal Alkyl
Dimethyl Adipate DMA3.67 ppm Singlet (s)2.31 ppm1.65 ppmN/A
Diethyl Adipate DEA4.12 ppm Quartet (q)2.32 ppm1.67 ppm1.25 (t)
Dibutyl Adipate DBA4.06 ppm Triplet (t)2.30 ppm1.64 ppm0.93 (t), 1.3-1.6 (m)
Bis(2-ethylhexyl) Adipate DEHA3.99 ppm Doublet (d)*2.32 ppm1.66 ppm0.90 (t), 1.3-1.5 (m)
Adipic Acid (Impurity) AAN/A (COOH ~12.0)Broad Singlet2.38 ppm**1.68 ppmN/A

*Note on DEHA: The doublet at 3.99 ppm is diagnostic for the 2-ethylhexyl group due to the chiral/branching methine proton at the


-position relative to oxygen.
**Note on Adipic Acid: Shifts are concentration/pH dependent; values often drift downfield in non-polar solvents due to dimerization.

Structural Logic Visualization

The following diagram illustrates the logical flow for assigning signals based on the Core/Periphery split.

AdipateStructure cluster_outcomes Diagnostic Outcomes Core Invariant Core (-CH2-CH2-) Alpha Alpha-CH2 (~2.3 ppm, m) Core->Alpha Deshielded by C=O Beta Beta-CH2 (~1.6 ppm, m) Core->Beta Shielded Link Ester Linkage (-COO-) Alpha->Link R_Group Variable Periphery (Alkoxy Group) Link->R_Group Diag_Signal Diagnostic Signal (-O-CHx-) R_Group->Diag_Signal Primary ID Factor DMA_Res DMA: 3.67 ppm (s) Diag_Signal->DMA_Res DEA_Res DEA: 4.12 ppm (q) Diag_Signal->DEA_Res DBA_Res DBA: 4.06 ppm (t) Diag_Signal->DBA_Res DEHA_Res DEHA: 3.99 ppm (d) Diag_Signal->DEHA_Res

Caption: Structural dissection of adipate esters showing the invariant core protons versus the variable diagnostic alkoxy signals.

Experimental Protocol: High-Precision Identification

To distinguish between homologs (e.g., DEA vs. DBA) where chemical shifts are within 0.1 ppm, strict adherence to protocol is required.

A. Sample Preparation[1][2][3]
  • Solvent Selection: Use

    
     (99.8% D)  with 0.03% v/v TMS. Avoid DMSO-
    
    
    
    for ester identification unless solubility is an issue, as it broadens couplings and shifts the diagnostic region.
  • Concentration: Prepare a 10-15 mg/mL solution. Over-concentration leads to viscosity broadening, obscuring the fine splitting (e.g., DEA quartet vs. DBA triplet).

  • Filtration: Filter through a 0.45 µm PTFE filter to remove suspended particulates (common in polymer extracts) that degrade field homogeneity.

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Spectral Width: -2 to 14 ppm (to capture potential acid impurities).

  • Relaxation Delay (D1): Set to 5.0 seconds . (Essential for accurate integration of the core vs. periphery ratio).

  • Scans: 16 (neat standards) to 64 (extracts).

  • Temperature: 298 K (controlled to ±0.1 K to prevent shift drifting).

C. Data Processing[4]
  • Apodization: Apply exponential multiplication with LB = 0.3 Hz . Higher LB values will merge the DEA quartet and DBA triplet.

  • Phasing: Manual phasing is critical around the 3.5–4.5 ppm region.

  • Referencing: Strictly reference TMS to 0.00 ppm .

Diagnostic Workflow & Decision Tree

Use this logic flow to identify the specific ester.

DecisionTree Start Start: Analyze Spectrum Focus on 3.5 - 4.2 ppm Check_Singlet Is there a Singlet at ~3.67 ppm? Start->Check_Singlet Check_Multiplicity Analyze Multiplicity of Signal at ~4.0 - 4.2 ppm Check_Singlet->Check_Multiplicity No Result_DMA ID: Dimethyl Adipate (DMA) Check_Singlet->Result_DMA Yes Is_Quartet Quartet (q)? (~4.12 ppm) Check_Multiplicity->Is_Quartet Is_Triplet Triplet (t)? (~4.06 ppm) Check_Multiplicity->Is_Triplet Is_Doublet Doublet (d)? (~3.99 ppm) Check_Multiplicity->Is_Doublet Result_DEA ID: Diethyl Adipate (DEA) Is_Quartet->Result_DEA Result_DBA ID: Dibutyl Adipate (DBA) Is_Triplet->Result_DBA Result_DEHA ID: Bis(2-ethylhexyl) Adipate (DEHA) Is_Doublet->Result_DEHA

Caption: Decision tree for identifying adipate esters based on the multiplicity and shift of the alkoxy protons.

Case Study: Distinguishing DEA vs. DBA

Both Diethyl and Dibutyl adipate have signals near 4.1 ppm.

  • DEA: The signal is a Quartet (J

    
     7 Hz) because the 
    
    
    
    is coupled to exactly 3 protons (the terminal methyl).
  • DBA: The signal is a Triplet (J

    
     6.5 Hz) because the 
    
    
    
    is coupled to the 2 protons of the adjacent methylene group (
    
    
    ).
  • Validation: Integrate the terminal methyls (0.9 - 1.25 ppm). DEA will have a triplet integration of 6H relative to the 4H alkoxy signal. DBA will have a triplet integration of 6H at 0.9 ppm, plus multiplets for the internal chain.

Troubleshooting: Common Impurities

In pharmaceutical extracts, adipates often hydrolyze. Watch for Adipic Acid :

  • Shift: Look for a slight downfield shift of the

    
    -methylene to 2.38 ppm .
    
  • Broadening: The acidic proton (~12 ppm) is often invisible due to exchange, but the loss of the diagnostic alkoxy signal (3.6 - 4.2 ppm) confirms hydrolysis.

References

  • National Institute of Standards and Technology (NIST). Bis(2-ethylhexyl) adipate Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual referencing standards). Available at: [Link]

  • PubChem. Dibutyl Adipate Compound Summary and Spectral Data. National Library of Medicine. Available at: [Link]

  • Decaudin, B., et al. (2016). Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. Analytical and Bioanalytical Chemistry, 408, 2339–2349. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Hydroxyethyl) hydrogen adipate proper disposal procedures

Executive Summary & Operational Context (2-Hydroxyethyl) hydrogen adipate (CAS: 94109-19-0) is a bifunctional intermediate primarily used in the synthesis of polyesters and biodegradable polymers. Unlike simple organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

(2-Hydroxyethyl) hydrogen adipate (CAS: 94109-19-0) is a bifunctional intermediate primarily used in the synthesis of polyesters and biodegradable polymers. Unlike simple organic solvents, this molecule possesses both a carboxylic acid group and a hydroxyl group.

The Critical Risk: As a Senior Scientist, I must highlight that the primary disposal risk is not acute toxicity, but uncontrolled polymerization . In the presence of trace catalysts (strong acids/bases) or heat within a waste container, this compound can undergo self-esterification. This reaction is exothermic and generates water, potentially leading to pressure buildup and container rupture.

This guide provides a self-validating protocol to neutralize this risk and ensure compliance with RCRA (USA) and general laboratory safety standards.

Chemical Profile & Waste Characterization

Before initiating disposal, verify the chemical identity and state. This data dictates the waste stream selection.

ParameterSpecificationDisposal Implication
Chemical Name (2-Hydroxyethyl) hydrogen adipateMono-ester of adipic acid.
CAS Number 94109-19-0Use for waste manifesting.
Functional Groups Carboxylic Acid (-COOH), Alcohol (-OH)Acidic Character: pH of aqueous solution likely < 4. Reactivity: Can polymerize.[1]
Physical State Viscous Liquid or Low-Melting SolidRequires solvent rinsing for complete transfer.
Water Solubility Soluble / DispersibleDO NOT pour down the drain. High COD (Chemical Oxygen Demand).
RCRA Status Non-Listed (Not P or U list)Regulated as Characteristic Waste if pH ≤ 2 (D002). Otherwise, Non-Halogenated Organic.

Pre-Disposal Assessment (Decision Matrix)

Use this logic flow to determine the correct waste stream.

WasteDecisionTree Start Start: Identify Waste State IsPure Is it Pure/Unused Chemical? Start->IsPure IsMixture Is it a Reaction Mixture? IsPure->IsMixture No StreamA Stream A: Lab Pack (Best for Pure/Expired) IsPure->StreamA Yes CheckPH Check pH IsMixture->CheckPH StreamB Stream B: Organic Acid Waste (Non-Halogenated) CheckPH->StreamB pH > 2 StreamC Stream C: Neutralization Required (If pH < 2) CheckPH->StreamC pH < 2 StreamC->StreamB After Neutralization

Figure 1: Waste Stream Decision Matrix. Determine the path based on purity and acidity.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure/Unused Chemical (Lab Packing)

Best for: Expired reagent bottles or large surplus quantities.

  • Inventory Check: Keep the chemical in its original manufacturer container if the seal is intact or the cap is secure.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(2-Hydroxyethyl) hydrogen adipate, 95%".[1][2]

    • Hazard Checkboxes: Irritant, Acidic.

  • Secondary Containment: Place the bottle in a polyethylene bag (ziplock) to contain potential leaks from the viscous liquid.

  • Handoff: Transfer to your facility’s Environmental Health & Safety (EHS) team for "Lab Packing." This ensures the chemical is incinerated in its original vessel, minimizing exposure.

Protocol B: Disposal of Reaction Mixtures & Waste Solutions

Best for: Experimental waste, diluted solutions, or rotary evaporator residues.

WARNING: Do not mix with "General Organic Waste" if that waste contains strong bases (e.g., amines, hydroxides) or oxidizers (e.g., nitric acid).

  • Solvent Selection: If the material is viscous/solid, dissolve it in a minimal amount of Acetone or Ethanol . Avoid chlorinated solvents (DCM/Chloroform) unless necessary, as this complicates incineration.

  • Segregation:

    • Select a waste container designated for Non-Halogenated Organic Acids .

    • Why? Mixing this acid-ester with basic waste (e.g., waste containing triethylamine) will trigger an exothermic neutralization and potentially catalyze polymerization.

  • Transfer: Pour the solution into the waste container using a funnel.

  • Rinsing: Triple-rinse the glassware with acetone. Add the rinsate to the same waste container.

  • Venting: Ensure the waste cap is not torqued down immediately if the solution is warm. Allow it to cool to room temperature to prevent pressure buildup.

Protocol C: Spill Cleanup (Emergency Contingency)

Scenario: A 500mL bottle drops and shatters.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: Surround the spill with absorbent socks or pillows to prevent spreading to floor drains.

  • Neutralization (Optional but Recommended):

    • Sprinkle Sodium Bicarbonate (Baking Soda) or a commercial acid spill neutralizer over the liquid.

    • Observation: Wait for bubbling (CO2 release) to cease. This confirms the acidic protons are neutralized.

  • Collection: Scoop the resulting slurry into a wide-mouth jar.

  • Labeling: Label as "Debris from Chemical Spill: (2-Hydroxyethyl) hydrogen adipate + Sodium Bicarbonate." Dispose of as solid hazardous waste.

Compatibility & Segregation Logic

The following diagram illustrates the critical "Do Not Mix" rules to prevent accidents in the waste satellite accumulation area.

SegregationLogic Chemical (2-Hydroxyethyl) hydrogen adipate Base Strong Bases (NaOH, Amines) Chemical->Base Exothermic Neutralization Oxidizer Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizer Fire/Explosion Risk AcidWaste Organic Acid Waste Chemical->AcidWaste Safe to Mix Solvents Non-Halogenated Solvents (Acetone, Ethanol) Chemical->Solvents Safe Diluent Water Reactive Metals (Sodium, Lithium)

Figure 2: Chemical Compatibility Chart. Red dashed lines indicate dangerous combinations; Green solid lines indicate safe disposal paths.

Regulatory & Compliance Notes

  • Drain Disposal: Strictly Prohibited. Despite potential water solubility, introducing organic intermediates into the sewer system violates the Clean Water Act (USA) and local municipal codes due to High COD (Chemical Oxygen Demand) [1].

  • Container Labeling: All waste containers must be labeled with the full chemical name (no abbreviations/formulas) and the start date of accumulation.

  • Storage Limit: Waste must typically be removed from the lab (Satellite Accumulation Area) within 3 days of the container becoming full, or within 1 year of the start date, whichever comes first [2].[3]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristic: Corrosivity (D002).[4] Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. (2-Hydroxyethyl) hydrogen adipate Compound Summary. Retrieved from [Link][5]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Hydroxyethyl) hydrogen adipate

In the landscape of drug development and materials science, the safe handling of chemical intermediates is a non-negotiable cornerstone of innovation. This guide provides essential, immediate safety and logistical inform...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the safe handling of chemical intermediates is a non-negotiable cornerstone of innovation. This guide provides essential, immediate safety and logistical information for handling (2-Hydroxyethyl) hydrogen adipate (CAS No. 94109-19-0). As this compound is primarily used in research and development settings, and specific hazard data is limited, this directive is grounded in a conservative approach, drawing from the safety profiles of structurally similar adipic acid esters and hydroxyethyl compounds. The causality behind each recommendation is explained to empower you, the researcher, with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: A Proactive Stance on Safety

While a specific, comprehensive hazard classification for (2-Hydroxyethyl) hydrogen adipate is not widely available, an analysis of related compounds necessitates a cautious approach. Adipic acid and some of its esters are known to cause skin and eye irritation.[1][2] For instance, Adipic Acid is classified as causing serious eye damage[3], and compounds like 2-Hydroxyethyl acrylate are known to be corrosive, causing severe skin burns and potential allergic reactions.[4][5] (2-Hydroxyethyl) hydrogen adipate is known to be a liquid at room temperature.[6] Given its use in synthesizing polymers and plasticizers, it may also be viscous.[7][8]

Therefore, we will operate under the assumption that this compound poses, at a minimum, a risk of being a skin and eye irritant. This conservative assessment ensures that the following protective measures provide a robust shield against potential, uncharacterized hazards.

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is your primary defense against direct chemical exposure. The following table summarizes the minimum required PPE for handling (2-Hydroxyethyl) hydrogen adipate.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles providing a full seal around the eyes are mandatory to protect against splashes.[9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with heated material.
Hands Chemical-Resistant GlovesStandard latex or vinyl gloves are not appropriate. Nitrile or neoprene gloves are recommended. Always check for leaks and impermeability before use.[10] If contact is prolonged, consider double-gloving. Contaminated gloves must be removed promptly and disposed of as hazardous waste.
Body Laboratory CoatA long-sleeved, knee-length laboratory coat made of a suitable material to prevent liquid penetration is required. This coat should be kept fastened to provide maximum coverage.
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Pre-Operational Protocol
  • Ventilation Confirmation: Ensure your workspace is adequately ventilated. All handling of (2-Hydroxyethyl) hydrogen adipate should occur within a certified chemical fume hood.[11][12]

  • PPE Inspection: Before donning, inspect all PPE for signs of damage (e.g., cracks in goggles, tears in gloves).

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.

Handling (2-Hydroxyethyl) hydrogen adipate

As this compound may be a viscous liquid, specialized handling techniques are recommended to ensure accurate measurement and prevent spills.[13]

  • Use Positive-Displacement Pipettes: For accurate measurement of viscous liquids, standard air-displacement pipettes are often inaccurate. Use a positive-displacement pipette.

  • Employ Reverse Pipetting: This technique can improve accuracy for viscous solutions.[13] In reverse pipetting, you aspirate more liquid than needed and then dispense the desired volume, leaving the excess in the tip.

  • Utilize the Touch Dispense Strategy: When dispensing, touch the pipette tip to the inner wall of the receiving vessel.[13] This allows the viscous liquid to flow down the surface, ensuring a complete transfer and minimizing waste.[13]

  • Maintain Situational Awareness: Always handle the chemical away from drains and be mindful of your movements to prevent spills.[10] Leaking or spilled product can create a slip hazard.[10]

Post-Operational Protocol

Proper removal of PPE is as crucial as its initial selection to prevent cross-contamination.

  • Decontamination: Wipe down the exterior of gloves with a suitable solvent (e.g., 70% ethanol) if they have been contaminated.

  • Doffing PPE: The sequence for removing PPE is critical. Follow the workflow below to minimize the risk of exposing your skin to contaminants.

PPE_Doffing_Workflow Gloves 1. Remove Gloves Face_Shield 2. Remove Face Shield Gloves->Face_Shield Avoid touching face Goggles 3. Remove Goggles Face_Shield->Goggles Handle by straps Lab_Coat 4. Remove Lab Coat Goggles->Lab_Coat Handle by straps Wash_Hands 5. Wash Hands Thoroughly Lab_Coat->Wash_Hands Roll inside-out

Caption: PPE Doffing Sequence to Minimize Contamination.

Emergency and Disposal Plans

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.[11]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10] Place the contaminated material into a suitable, labeled container for hazardous waste disposal. Ventilate the area.

Disposal Protocol

All waste contaminated with (2-Hydroxyethyl) hydrogen adipate, including used gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain or with regular household garbage.[5] All waste must be disposed of in accordance with local, state, and federal regulations through an approved waste disposal plant.[4][5]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a secure environment for scientific discovery.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-Ethylhexyl hydrogen adipate. Retrieved from [Link]

  • University of Georgia. (n.d.). 2-hydroxyethylmethacrylate-868-77-9. UGA Research. Retrieved from [Link]

  • New Jersey Department of Health. (2000). HAZARD SUMMARY: BIS (2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]

  • CPAchem. (2025). Safety data sheet - 2-Hydroxyethyl Acrylate. Retrieved from [Link]

  • The Havok Journal. (2023). 6 Best Practices In Liquid Lab Handling. Retrieved from [Link]

  • ESMA Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2-HYDROXYETHYL) HYDROGEN ADIPATE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adipic acid dimethyl ester. Retrieved from [Link]

  • Grenova. (2023). Viscous Liquid Handling in Molecular Biology and Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-hydroxyethyl) adipate. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1981). Information Profiles on Potential Occupational Hazards: Adipic Acid. Retrieved from [Link]

  • KR Analytical. (2025). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. Retrieved from [Link]

  • New Jersey Department of Health. (1998). HAZARD SUMMARY: Adipic Acid. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2024). How to handle viscous specimens. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyethyl) adipate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Adipic acid. Retrieved from [Link]

Sources

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